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2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine Documentation Hub

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  • Product: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
  • CAS: 1082478-78-1

Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis and Characterization of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of a novel derivative, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine. We present a robust, multi-step synthetic pathway commencing from commercially available starting materials, centered around the powerful Hantzsch thiazole synthesis.[3] The narrative emphasizes the causal logic behind strategic decisions, such as the use of protecting groups and specific reagents. Each synthetic step is followed by detailed protocols for purification and rigorous characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. This document is intended to be a self-validating guide for researchers, providing the necessary detail to replicate the synthesis and confirm the identity and purity of the target molecule, a promising building block for future drug discovery endeavors.[4]

Introduction: The Thiazole Nucleus in Drug Discovery

The thiazole ring system is a vital heterocyclic motif that features prominently in a wide array of therapeutic agents and biologically active natural products.[5] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point in drug design.[6] Derivatives of 2-aminothiazole, in particular, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] This widespread activity underscores the value of synthesizing novel thiazole derivatives for screening and development.

This whitepaper details the synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine, a previously uncharacterized molecule. The design incorporates a tertiary amine moiety on a propyl side-chain at the 2-position, a feature intended to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. The 4,5-dimethyl substitution on the thiazole ring provides a well-defined and sterically accessible scaffold for potential interactions with biological targets. The following sections provide a complete scientific narrative from strategic planning to final compound verification.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy is built upon the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole core.[7] This reaction involves the condensation of an α-haloketone with a thioamide.

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • Final Deprotection: The target amine can be obtained by removing a protecting group (e.g., tert-butoxycarbonyl, Boc) from a protected precursor. This strategy is essential to prevent the primary amine of our key intermediate from engaging in unwanted side reactions during the thiazole ring formation.

  • Hantzsch Condensation: The protected thiazole core is formed by the reaction between 3-bromo-2-butanone (to provide the C4 and C5 carbons with their methyl substituents) and a custom-synthesized, Boc-protected thioamide: (2-methyl-1-thiocarbamoylpropan-2-yl)carbamic acid tert-butyl ester .

This multi-step approach ensures high yields and purity by isolating and verifying each intermediate before proceeding, a hallmark of a self-validating protocol.

G cluster_logic Retrosynthetic Logic Target Target Molecule 2-(4,5-Dimethylthiazol-2-yl)propan-2-amine ProtectedThiazole Protected Precursor (3) Target->ProtectedThiazole Deprotection Thioamide Boc-Thioamide (2) ProtectedThiazole->Thioamide Hantzsch Synthesis Haloketone 3-Bromo-2-butanone (1) ProtectedThiazole->Haloketone Hantzsch Synthesis ProtectedAmide Boc-Amide Thioamide->ProtectedAmide Thionation G cluster_workflow Synthetic Workflow Start 2-Amino-2-methylpropanoic acid StepA1 Step A1: Boc Protection Start->StepA1 BocAcid Boc-Protected Acid StepA1->BocAcid StepA2 Step A2: Amidation BocAcid->StepA2 BocAmide Boc-Protected Amide StepA2->BocAmide StepA3 Step A3: Thionation BocAmide->StepA3 Thioamide Intermediate 2 (Boc-Thioamide) StepA3->Thioamide StepB Step B: Hantzsch Synthesis Thioamide->StepB Haloketone Intermediate 1 (3-Bromo-2-butanone) Haloketone->StepB ProtectedThiazole Intermediate 3 (Protected Thiazole) StepB->ProtectedThiazole StepC Step C: Deprotection ProtectedThiazole->StepC Target Final Product StepC->Target

Sources

Exploratory

A Technical Guide to the Physicochemical Profiling of Novel Thiazole Amine Derivatives in Drug Discovery

Introduction: The Thiazole Amine Scaffold and the Imperative of Physicochemical Characterization The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Amine Scaffold and the Imperative of Physicochemical Characterization

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of approved therapeutics, including antivirals like Ritonavir, anti-cancer agents such as Dasatinib, and various antimicrobial and anti-inflammatory drugs.[1][3][4] The 2-aminothiazole moiety, in particular, is a privileged structure, frequently utilized as a starting point for the synthesis of diverse and biologically active compounds.[5][6]

However, the biological activity of a novel compound is only one facet of its potential as a therapeutic agent. The journey from a promising "hit" in a high-throughput screen to a viable drug candidate is critically dependent on its physicochemical properties. These properties—primarily lipophilicity, solubility, and ionization state (pKa)—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.[7][8][9][10]

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for understanding, measuring, and modulating the core physicochemical properties of novel thiazole amine derivatives. We will delve into the theoretical underpinnings of each property, provide detailed experimental protocols grounded in established methodologies, and explain the causal links between chemical structure and pharmacokinetic behavior.

The Interplay of Physicochemical Properties and ADME

The relationship between a drug's physicochemical characteristics and its in vivo behavior is complex and interconnected. A molecule's ability to be absorbed orally, distribute to its target tissue, avoid rapid metabolism, and eventually be cleared from the body is a delicate balance of these core properties. The following diagram illustrates this fundamental relationship.

ADME_Interplay cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Lipophilicity Lipophilicity (LogP/LogD) Absorption Absorption Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Tissue Penetration Metabolism Metabolism Lipophilicity->Metabolism CYP Interaction Solubility Aqueous Solubility Solubility->Absorption Dissolution Rate Excretion Excretion Solubility->Excretion Renal Clearance pKa Ionization (pKa) pKa->Lipophilicity Affects LogD pKa->Solubility pH-dependent Solubility pKa->Absorption Ionization in Gut pKa->Distribution Plasma Protein Binding

Caption: Interrelationship of core physicochemical properties and the ADME profile.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design.[9] It is the primary driver of a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[11][12] However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[9][12]

The most common measure of lipophilicity is the partition coefficient (LogP), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous buffer at equilibrium.[11] For ionizable molecules like thiazole amines, the distribution coefficient (LogD) is more physiologically relevant, as it is the partition coefficient measured at a specific pH (e.g., 7.4), accounting for both the ionized and unionized species.

Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol describes the classic "shake-flask" method, which remains the gold standard for its accuracy and reliability.[13]

Rationale: This method directly measures the partitioning of a compound between two immiscible phases, providing a definitive value for its distribution coefficient. The choice of n-octanol is critical as its properties serve as a reasonable mimic of the lipid bilayer of cell membranes.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4).

    • Saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours, then allowing the phases to separate completely.

    • Similarly, saturate n-octanol with the PBS buffer. This pre-saturation step is crucial to prevent volume changes during the experiment.

  • Compound Preparation:

    • Prepare a stock solution of the thiazole amine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning Experiment:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 1 mL of each).

    • Spike a small volume of the compound stock solution into the vial, ensuring the final concentration is well within the analytical detection limits and does not exceed its aqueous solubility.

    • Cap the vial tightly and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the aqueous and octanol phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous phase and the n-octanol phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve in each phase is required for accurate quantification.

  • Calculation:

    • Calculate LogD using the formula: LogD_pH = log10 ( [Compound]_octanol / [Compound]_aqueous )

LogP_Workflow Shake-Flask LogD Determination Workflow prep 1. Prepare & Pre-saturate n-Octanol and PBS (pH 7.4) mix 3. Combine Phases & Spike with Compound prep->mix stock 2. Prepare Compound Stock Solution (DMSO) stock->mix shake 4. Shake to Equilibrium (e.g., 3h at 25°C) mix->shake centrifuge 5. Centrifuge for Complete Phase Separation shake->centrifuge sample 6. Sample Aqueous & Octanol Layers centrifuge->sample analyze 7. Quantify Concentration (LC-MS / HPLC) sample->analyze calc 8. Calculate LogD analyze->calc

Caption: Workflow for the determination of LogD using the shake-flask method.

Structural Modulation and Data

For thiazole amine derivatives, lipophilicity can be fine-tuned by modifying substituents. Adding aliphatic chains or aromatic rings increases LogD, while incorporating polar functional groups (e.g., hydroxyls, amides) decreases it.

Compound IDR1-Substituent (at C4-phenyl)R2-Substituent (at N2-amine)Measured LogD (pH 7.4)
TA-001-H-CH32.15
TA-002-Cl-CH32.85
TA-003-OCH3-CH32.05
TA-004-H-CH2CH2OH1.30
TA-005-CF3-CH33.20

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed from the gastrointestinal tract.[9] Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability.[9] Solubility is influenced by a molecule's crystal lattice energy (for thermodynamic solubility) and its balance of lipophilic and polar surface area.

For drug discovery, kinetic solubility is often measured in a high-throughput manner. This method measures the concentration of a compound in solution when it precipitates from a high-concentration organic stock solution added to an aqueous buffer. It is a valuable surrogate for the more time-consuming thermodynamic solubility measurement.[13]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

Rationale: This assay is designed for speed and is suitable for early-stage discovery, where many compounds need to be ranked. It mimics the situation where a drug, dissolved in formulation excipients, is introduced into the aqueous environment of the gut.

Step-by-Step Methodology:

  • Compound Plating:

    • Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of high-concentration compound stock solutions (e.g., 10 mM in DMSO) into the wells of a 96-well microplate.

  • Buffer Addition:

    • Add aqueous buffer (e.g., PBS, pH 7.4) to each well (e.g., 198 µL) and mix immediately and vigorously to induce precipitation. The final DMSO concentration should be kept low (e.g., ≤1%).

  • Equilibration:

    • Seal the plate and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 1.5 - 2 hours) with shaking to allow the precipitation to reach a state of pseudo-equilibrium.

  • Precipitate Removal:

    • Filter the plate using a 96-well filter plate (e.g., with a 0.45 µm membrane) into a fresh collection plate via centrifugation or vacuum. This step removes the undissolved precipitate, leaving only the saturated solution.

  • Quantification:

    • Quantify the concentration of the compound in the filtrate using a rapid analytical method like HPLC-UV, LC-MS, or UV-Vis plate reader against a known calibration curve.

  • Reporting:

    • The measured concentration is reported as the kinetic solubility in µg/mL or µM.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Most drugs, including thiazole amines, are weak acids or bases.[11] The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[7] The amine group on the thiazole ring is basic and will be protonated (cationic) at low pH. The ionization state profoundly impacts a compound's properties:

  • Solubility: The ionized form is almost always more water-soluble than the neutral form.

  • Permeability: The neutral, unionized form is more lipophilic and better able to cross cell membranes.[11]

  • Target Binding: Ionization can be critical for forming salt-bridge interactions with the biological target.[7]

Understanding the pKa of a thiazole amine is essential to predict its behavior in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6-7.4).

Experimental Protocol: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa is derived from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • System Setup:

    • Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25°C).

    • Use a precision automated burette to dispense the titrant.

  • Sample Preparation:

    • Accurately weigh and dissolve the thiazole amine derivative in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-5 mM. A small amount of co-solvent (e.g., methanol) may be needed for initial dissolution.

  • Titration:

    • If measuring the pKa of the basic amine, the starting solution is first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated.

    • Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). More accurately, the pKa can be calculated by analyzing the first derivative of the titration curve, where the peak corresponds to the equivalence point.

pKa_Workflow Potentiometric Titration Workflow for pKa setup 1. Calibrate pH Meter & Set Up Titration Vessel prepare 2. Prepare Analyte Solution (Thiazole Amine in KCl) setup->prepare acidify 3. Acidify Solution to Fully Protonate Amine prepare->acidify titrate 4. Titrate with Standardized Base (e.g., NaOH) acidify->titrate record 5. Record pH vs. Volume of Titrant Added titrate->record plot 6. Plot Titration Curve (pH vs. Volume) record->plot analyze 7. Determine Midpoint or Derivative Peak plot->analyze calc 8. Calculate pKa analyze->calc

Caption: Workflow for the determination of pKa via potentiometric titration.

Structural Modulation and Data

The basicity of the thiazole amine can be altered by substituents. Electron-withdrawing groups on the thiazole or adjacent rings will decrease the pKa (making it less basic), while electron-donating groups will increase the pKa (making it more basic).

Compound IDR1-Substituent (at C4-phenyl)R2-Substituent (at N2-amine)Measured pKa
TA-001-H-CH35.5
TA-002-Cl (withdrawing)-CH35.1
TA-003-OCH3 (donating)-CH35.8
TA-006-NO2 (strongly withdrawing)-CH34.4

Conclusion: An Integrated Approach to Drug Design

The successful development of novel thiazole amine derivatives into clinical candidates requires a proactive and integrated approach to physicochemical profiling. Lipophilicity, solubility, and pKa are not independent variables but are deeply intertwined aspects of a molecule's overall character. Early and accurate measurement of these properties allows medicinal chemists to make informed decisions, optimizing structures not just for potency but for drug-like properties. By understanding the causality behind experimental choices and thoughtfully modulating chemical structures, research teams can significantly increase the probability of advancing compounds with a favorable ADME profile, ultimately accelerating the path to new and effective medicines.

References

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC, PubMed Central.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • pKa, Solubility, and Lipophilicity.
  • Physicochemical Property Study. WuXi AppTec DMPK.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Introducing Lipophilicity to (Polyhydroxyalkyl)
  • pKa, Solubility, and Lipophilicity.

Sources

Foundational

Introduction: The 2-Aminothiazole Scaffold as a Cornerstone of Modern Oncology

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminothiazole Compounds in Cancer Cells The 2-aminothiazole ring is a heterocyclic pharmacophore that has earned the designation of a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminothiazole Compounds in Cancer Cells

The 2-aminothiazole ring is a heterocyclic pharmacophore that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties make it an exceptional building block for designing small molecules that can interact with a wide array of biological targets with high affinity and specificity. In the realm of oncology, this scaffold is a fundamental component of numerous clinically approved and investigational drugs, including the notable tyrosine kinase inhibitor Dasatinib.[3][4] The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties against a diverse range of cancer-driving proteins.[3]

This technical guide offers a comprehensive exploration of the molecular mechanisms through which 2-aminothiazole derivatives exert their anticancer effects. We will dissect the primary molecular targets, the signaling pathways they modulate, and the ultimate cellular consequences, providing researchers and drug development professionals with a detailed understanding of this critical class of compounds.

Part 1: The Core Mechanism - Multi-Targeted Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for cancer therapy. Kinases are fundamental regulators of signal transduction pathways that control cell growth, proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The 2-aminothiazole scaffold is particularly adept at targeting the ATP-binding site of kinases, acting as a competitive inhibitor that blocks the phosphorylation of downstream substrates.[3]

Targeting Cell Cycle Progression: Aurora and Cyclin-Dependent Kinases

A primary mechanism by which 2-aminothiazole compounds halt cancer progression is by directly interfering with the cell cycle engine. They achieve this by inhibiting two key families of serine/threonine kinases: Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Aurora Kinases: These are essential for the proper execution of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[6] Overexpression of Aurora kinases A and B is common in many tumors and is associated with aneuploidy and tumorigenesis.[7] 2-aminothiazole derivatives have been developed as potent inhibitors of these kinases, leading to mitotic arrest and subsequent cell death.[8][9]

Aurora_Pathway cluster_G2 G2 Phase cluster_M Mitosis G2 G2 Phase AurA_Activation Aurora A Activation G2->AurA_Activation Centrosome Centrosome Maturation AurA_Activation->Centrosome Spindle Spindle Assembly Centrosome->Spindle AurB_Activation Aurora B Activation Spindle->AurB_Activation Chromosome Chromosome Segregation AurB_Activation->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Inhibitor 2-Aminothiazole Compound Inhibitor->AurA_Activation Inhibitor->AurB_Activation

Figure 1: Inhibition of Aurora Kinases by 2-Aminothiazole Compounds.

Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is governed by the sequential activation of CDKs. The CDK4/6-Cyclin D complex, in particular, controls the transition from the G1 (growth) phase to the S (synthesis) phase by phosphorylating the Retinoblastoma (Rb) protein.[10] Inhibition of CDK4/6 by 2-aminothiazole derivatives prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state. This blocks E2F-dependent transcription of genes required for DNA replication, leading to a G1 phase arrest.[10] Other derivatives have been optimized to target CDK2, which is also critical for the G1/S transition.[11][12][13]

CDK_Pathway cluster_G1 G1 Phase Mitogens Mitogenic Signals CyclinD Cyclin D Synthesis Mitogens->CyclinD CDK46_Complex CDK4/6-Cyclin D Complex CyclinD->CDK46_Complex Rb_p pRb (Inactive) CDK46_Complex->Rb_p Phosphorylation Rb Rb (Active) E2F E2F Rb_p->E2F Releases Rb->E2F Binds & Inhibits G1_Arrest G1 Arrest Rb->G1_Arrest S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Inhibitor 2-Aminothiazole Compound Inhibitor->CDK46_Complex

Figure 2: G1 Arrest via Inhibition of CDK4/6 by 2-Aminothiazole Compounds.

Data Presentation: Comparative Inhibitory Activity

The efficacy of 2-aminothiazole derivatives is quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Compound IDR GroupAurora A (Ki, nM)Aurora B (Ki, nM)Reference
7hH110180[8]
114-Cl2342[8]
134-OMe1725[8]
184-morpholino8.09.2[8]
Table 1: In vitro inhibitory activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives against Aurora A and B kinases. Data sourced from Wang et al., 2010.[8]
Disrupting Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancer, playing a central role in promoting cell growth, proliferation, and survival.[5][14] Several 2-aminothiazole-based compounds have been specifically designed to inhibit key kinases within this cascade, such as PI3K itself or the downstream kinase mTOR.[4][15] By blocking this pathway, these compounds can effectively shut down a wide range of pro-tumorigenic processes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Downstream Inhibitor 2-Aminothiazole Compound Inhibitor->PI3K Inhibitor->mTORC1

Figure 3: Inhibition of the PI3K/Akt/mTOR Pathway.
Inhibition of Oncogenic Tyrosine Kinases: Src, Abl, and EGFR

Beyond cell cycle and survival pathways, 2-aminothiazole derivatives are potent inhibitors of non-receptor tyrosine kinases like Src and Abl, which are involved in signaling pathways that control cell motility, adhesion, and invasion.[2] The archetypal drug Dasatinib is a powerful inhibitor of the Bcr-Abl fusion protein, the driver of chronic myelogenous leukemia (CML), and also potently inhibits Src family kinases.[3][16] Other derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in solid tumors.[2][17]

Part 2: Cellular Consequences of Target Engagement

The inhibition of critical kinases by 2-aminothiazole compounds triggers a cascade of downstream cellular events, culminating in the suppression of the cancerous phenotype.

Induction of Cell Cycle Arrest

As a direct consequence of inhibiting CDKs and Aurora kinases, cancer cells treated with 2-aminothiazole derivatives are unable to progress through critical cell cycle checkpoints. Inhibition of CDK4/6 leads to arrest in the G1 phase, while inhibition of Aurora kinases or CDK2 can cause arrest in the G2/M phase.[4][10][18] This halt in proliferation is a key component of their antitumor activity. The specific phase of arrest provides crucial clues about the compound's primary molecular target.

Exp_Workflow_CellCycle Start Cancer Cells in Culture Treat Treat with 2-Aminothiazole Cmpd (or DMSO control) Start->Treat Harvest Harvest & Fix Cells (e.g., with Ethanol) Treat->Harvest Stain Stain DNA with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cell Population in G1, S, and G2/M Phases Analyze->Result

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Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of Substituted Thiazole Propanamines

Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and investigational compounds.[1][2] Its derivatives, particularly substituted thiazole propa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and investigational compounds.[1][2] Its derivatives, particularly substituted thiazole propanamines, represent a promising class of small molecules with a vast and diverse pharmacological potential.[1][3] This guide provides a comprehensive framework for the systematic biological activity screening of these compounds. We will delve into the rationale behind screening cascades, detail robust experimental protocols for primary and secondary assays, and offer insights into data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this important chemical scaffold.

Introduction: The Thiazole Propanamine Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. When incorporated into a propanamine side chain, the resulting scaffold offers significant opportunities for structural diversification and modulation of physicochemical properties.

Substituted thiazole propanamines have been investigated for a wide array of therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: The thiazole moiety is a key component of several antimicrobial agents.[1][5] Screening for activity against clinically relevant bacterial and fungal strains is a logical starting point.

  • Anticancer Activity: Numerous thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][4][6]

  • Anti-inflammatory Activity: The potential to modulate inflammatory pathways is another significant area of investigation for this class of compounds.[1][7]

  • Other Therapeutic Areas: The versatility of the thiazole scaffold extends to potential applications as anticonvulsant, antidiabetic, and antipsychotic agents.[8]

This guide will provide the technical details necessary to systematically evaluate novel substituted thiazole propanamines across these key biological activities.

The Screening Cascade: A Strategic Approach to Biological Evaluation

A well-designed screening cascade is essential for the efficient and cost-effective evaluation of new chemical entities. The process typically begins with broad, high-throughput primary assays to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary & Confirmatory Screening cluster_2 Lead Optimization Compound Library Compound Library Primary_Assays Broad Spectrum Bioassays (e.g., Cytotoxicity, Antimicrobial) Compound Library->Primary_Assays Test Compounds Hit_Identification Initial 'Hits' Identified Primary_Assays->Hit_Identification Active Compounds Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Validate & Quantify Selectivity_Assays Selectivity & Specificity Assays Dose_Response->Selectivity_Assays Prioritize Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Selectivity_Assays->Mechanism_of_Action Elucidate Function Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate Refine Structure

Caption: A generalized workflow for the biological screening of novel compounds.

Primary Screening Protocols: Identifying Initial Biological Activity

The initial screening phase aims to cast a wide net to identify any potential biological activity of the synthesized substituted thiazole propanamines.

Antimicrobial and Antifungal Susceptibility Testing

A fundamental first step is to assess the compounds' ability to inhibit the growth of common pathogenic microbes.

3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Experimental Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the substituted thiazole propanamine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in appropriate broth. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of test concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well.[10]

  • Controls: Include a positive control (microbes with a known antibiotic), a negative control (microbes with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

3.1.2. Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[11]

Experimental Protocol:

  • Preparation of Agar Plates: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized microbial inoculum evenly over the agar surface.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compound solution to each well.[10] Include positive and solvent controls in separate wells.

  • Incubation: Incubate the plates as described for the broth microdilution method.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anticancer Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[12][13]

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6][14]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted thiazole propanamine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Secondary Screening: Delving Deeper into Mechanism and Specificity

Once initial hits are identified, secondary assays are employed to confirm their activity, determine their potency, and begin to unravel their mechanism of action.

Anti-inflammatory Activity Assessment

4.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

Many anti-inflammatory drugs act by inhibiting COX enzymes (COX-1 and COX-2). The effect of the test compounds on the production of prostaglandin E2 (PGE2), a key product of COX-2, can be evaluated in a whole blood assay.[15]

Experimental Protocol:

  • Blood Collection: Obtain fresh human whole blood from healthy volunteers.

  • Compound Incubation: Pre-incubate the blood samples with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[15]

  • LPS Stimulation: Stimulate the samples with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent PGE2 production.

  • Plasma Separation: After incubation, centrifuge the samples to separate the plasma.

  • PGE2 Quantification: Measure the concentration of PGE2 in the plasma using a commercially available ELISA kit.

  • Inhibition Calculation: Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the LPS-stimulated control.

4.1.2. Nitric Oxide (NO) Inhibition Assay

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to measure the effect of test compounds on NO production in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment and Stimulation: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds in the presence of LPS to induce NO production.

  • Griess Reagent Addition: After 24 hours, transfer the cell culture supernatant to a new plate and add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, which is a stable metabolite of NO.

  • Inhibition Calculation: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparing the biological activities of the synthesized compounds.

Table 1: Summary of In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Thiazole-Propanamine-A 163264
Thiazole-Propanamine-B 81632
Thiazole-Propanamine-C >128>128>128
Positive Control (e.g., Ciprofloxacin) 10.5N/A
Positive Control (e.g., Fluconazole) N/AN/A4

Table 2: Summary of In Vitro Anticancer Activity (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Thiazole-Propanamine-A 12.525.830.1
Thiazole-Propanamine-B 5.210.715.4
Thiazole-Propanamine-C >100>100>100
Positive Control (e.g., Doxorubicin) 0.81.21.5

Visualizing Cellular Mechanisms: A Hypothetical Pathway

Understanding the potential molecular targets of active compounds is a key objective. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a substituted thiazole propanamine with anti-inflammatory activity.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus Thiazole_Compound Substituted Thiazole Propanamine Thiazole_Compound->IKK Inhibits Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Induces Transcription LPS LPS LPS->TLR4

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a substituted thiazole propanamine.

Conclusion and Future Directions

The systematic screening approach outlined in this guide provides a robust framework for identifying and characterizing the biological activities of novel substituted thiazole propanamines. The versatility of this chemical scaffold suggests that a wide range of therapeutic properties may be uncovered.[4] Future work should focus on elucidating the specific molecular targets of the most potent compounds and optimizing their structure-activity relationships to enhance efficacy and reduce potential toxicity. The integration of in silico screening methods, such as molecular docking, can further accelerate the discovery of promising lead candidates.[16][17]

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • A review on thiazole based compounds & it's pharmacological activities. [No Source Provided].
  • (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Research into New Molecules with Anti-Inflamm
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lact
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. NIH.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. [No Source Provided].
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [No Source Provided].
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
  • review-of-the-synthesis-and-biological-activity-of-thiazoles. Bohrium.

Sources

Foundational

2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine CAS number and supplier

An In-Depth Technical Guide to (1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine: Synthesis, Properties, and Applications Introduction The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine: Synthesis, Properties, and Applications

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a privileged scaffold in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This has led to their incorporation into numerous FDA-approved drugs, highlighting their clinical significance. This guide provides a detailed technical overview of (1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine, a representative member of this important class of compounds. We will delve into its physicochemical properties, synthesis, potential applications in drug development, and commercial availability.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine are summarized in the table below.

PropertyValueSource
CAS Number 473733-23-2[4]
IUPAC Name (1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine[4]
Molecular Formula C₉H₁₆N₂S
Molecular Weight 184.3 g/mol
Chemical Structure

Synthesis of Thiazole Derivatives

The synthesis of the thiazole ring is a well-established area of organic chemistry. One of the most common and versatile methods is the Hantzsch thiazole synthesis.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.

General Hantzsch Synthesis Workflow

The Hantzsch synthesis provides a straightforward route to a wide variety of substituted thiazoles. The general workflow is depicted in the diagram below.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thiazoline Intermediate reagents->intermediate Condensation product Substituted Thiazole intermediate->product Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Step-by-Step Protocol for the Synthesis of a 2-Aminothiazole Derivative

The following protocol outlines the general steps for synthesizing a 2-aminothiazole derivative, which is structurally related to the target compound, via the Hantzsch method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thioamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-aminothiazole derivative.[7]

Applications in Research and Drug Development

The thiazole scaffold is a key building block in the development of new drugs due to its wide range of pharmacological activities.[1]

  • Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity.[3] For example, Dasatinib, a kinase inhibitor used to treat certain types of cancer, features a thiazole ring in its structure. The thiazole moiety often plays a crucial role in the binding of these drugs to their target proteins.

  • Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties. The ability to easily modify the substitution pattern on the thiazole ring allows for the optimization of antimicrobial activity against various pathogens.

  • Anti-inflammatory and Antiviral Properties: Research has also highlighted the potential of thiazole derivatives as anti-inflammatory and antiviral agents.[1] Their diverse biological activities make them attractive candidates for the development of new therapies for a variety of diseases.

The general workflow for the initial stages of drug discovery involving a novel thiazole compound is illustrated below.

Drug_Discovery_Workflow synthesis Synthesis of Thiazole Derivative screening Biological Screening (e.g., anticancer, antimicrobial assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Simplified workflow for the early-stage drug discovery of a thiazole compound.

Commercial Availability

(1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is available from various chemical suppliers for research and development purposes.

SupplierProduct NumberPurityAvailability
BLDpharm 473733-23-2RequestInquire

References

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. Preprints.org. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • 2-(2-methyl-1,3-thiazol-5-yl)propan-1-amine. AA Blocks. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]

  • 3-(2,2-dimethyl-3H-1,3-thiazol-4-yl)propan-1-amine. PubChem. Available at: [Link]

  • The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. Med Med Chem. Available at: [Link]

  • Synthesis and Characterization of New Thiazine Compounds Derivatized From 1-(Pyrazin-2-Yl)-3-(Benzylidene) Propanone and Study of Their Biological Effectiveness. ResearchGate. Available at: [Link]

  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride. Oakwood Chemical. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Therapeutic Potential of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Distribution: For Research, Scientific, and Drug Development Professionals Preamble: The 2-Aminothiazole Scaffold - A Privileged Motif in Modern Drug Discovery The 1,3-thiazole ring system, particularly the 2-aminothiazo...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: The 2-Aminothiazole Scaffold - A Privileged Motif in Modern Drug Discovery

The 1,3-thiazole ring system, particularly the 2-aminothiazole moiety, represents a cornerstone in contemporary medicinal chemistry.[1] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a recurring structural feature in a multitude of natural products and clinically approved pharmaceuticals.[2][3] Its prevalence is a testament to its unique physicochemical properties, which allow it to engage in a wide array of biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. The versatility of the 2-aminothiazole core has led to the development of drugs spanning a wide range of therapeutic areas, including antimicrobials, anti-inflammatory agents, anticancer therapeutics, and central nervous system modulators.[4][5][6]

Given this rich history of pharmacological activity, any novel derivative of the 2-aminothiazole scaffold warrants a thorough investigation of its therapeutic potential. This guide focuses on a specific, yet under-characterized molecule: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine . In the absence of established biological data for this particular compound, this document will serve as a comprehensive roadmap for its systematic evaluation. We will proceed from hypothesis generation, rooted in the known activities of its chemical cousins, to a detailed, multi-tiered experimental workflow designed to identify and validate its potential therapeutic targets.

Part 1: Hypothesis Generation - Potential Therapeutic Avenues for 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Based on the extensive literature surrounding 2-aminothiazole derivatives, we can postulate several high-probability therapeutic areas for investigation. The specific substitution pattern of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine—with dimethyl groups on the thiazole ring and a propan-2-amine substituent—will undoubtedly modulate its activity and selectivity, but the core scaffold provides a strong foundation for our initial hypotheses.

Potential Therapeutic Areas:

  • Oncology: The 2-aminothiazole scaffold is a key component of several approved kinase inhibitors (e.g., Dasatinib). Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer.[7]

  • Infectious Diseases: A significant body of research highlights the potent antibacterial and antifungal properties of 2-aminothiazole derivatives.[6][8] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

  • Neurodegenerative Disorders: Certain 2-aminothiazole-based compounds have shown promise in the context of neuroprotection and the treatment of prion diseases.[9] Their ability to cross the blood-brain barrier and modulate CNS targets makes this an intriguing area of exploration.

  • Inflammatory Conditions: The anti-inflammatory activity of 2-aminothiazole derivatives is well-documented, often linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[1][6]

Part 2: A Step-by-Step Guide to Target Identification and Validation

The following workflow provides a logical and efficient path to uncovering the therapeutic potential of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. This process is designed to be iterative, with the results from each stage informing the next.

Workflow for Target Identification and Validation

Target Identification Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & Mechanism of Action cluster_3 Phase 4: In Vivo Model Testing Cell-Based Assays Cell-Based Assays Affinity Chromatography Affinity Chromatography Cell-Based Assays->Affinity Chromatography Active Compound Biochemical Assays Biochemical Assays Proteomic Profiling Proteomic Profiling Biochemical Assays->Proteomic Profiling Active Compound Antimicrobial Screening Antimicrobial Screening Genetic Approaches Genetic Approaches Antimicrobial Screening->Genetic Approaches Active Compound Target Engagement Assays Target Engagement Assays Affinity Chromatography->Target Engagement Assays Proteomic Profiling->Target Engagement Assays Functional Rescue Experiments Functional Rescue Experiments Genetic Approaches->Functional Rescue Experiments Target Engagement Assays->Functional Rescue Experiments Signaling Pathway Analysis Signaling Pathway Analysis Functional Rescue Experiments->Signaling Pathway Analysis Animal Models of Disease Animal Models of Disease Signaling Pathway Analysis->Animal Models of Disease Validated Target

Caption: A multi-phase workflow for the identification and validation of therapeutic targets for a novel compound.

Phase 1: Broad-Spectrum In Vitro Screening

The initial step is to cast a wide net to determine the general biological activity of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine.

1.1. Cell-Based Phenotypic Screening

  • Objective: To assess the compound's effect on cell viability across a diverse panel of human cell lines.

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate cells from various cancer lines (e.g., MCF-7 for breast, A549 for lung, K562 for leukemia) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine (e.g., from 0.01 µM to 100 µM). Add the compound to the respective wells and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

1.2. Biochemical and Enzyme Assays

  • Objective: To screen the compound against a panel of purified enzymes, particularly those known to be targeted by 2-aminothiazole derivatives.

  • Example Protocol: Kinase Inhibition Assay (e.g., against a panel of common oncogenic kinases)

    • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.

    • Compound Addition: Add varying concentrations of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine.

    • Incubation: Allow the reaction to proceed for a specified time at the optimal temperature for the enzyme.

    • Detection: Use a commercial kinase activity kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Data Analysis: Determine the IC50 of the compound for each kinase.

1.3. Antimicrobial Screening

  • Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

  • Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

    • Compound Dilution: Perform a serial two-fold dilution of the compound in a 96-well plate.

    • Inoculation: Add the microbial inoculum to each well.

    • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Screening Panel Example Assay Type Potential Therapeutic Area
MCF-7, A549, K562Cell Viability (MTT)Oncology
S. aureus, E. coliMIC DeterminationAntibacterial
C. albicansMIC DeterminationAntifungal
Kinase Panel (e.g., Abl, Src)Enzyme InhibitionOncology
COX-1, COX-2Enzyme InhibitionAnti-inflammatory
Phase 2: Target Deconvolution

Once a consistent biological activity is observed, the next critical step is to identify the specific molecular target(s) responsible for this effect.

2.1. Affinity-Based Approaches

  • Objective: To isolate the binding partners of the compound from a complex biological sample.

  • Workflow: Affinity Chromatography followed by Mass Spectrometry

    • Compound Immobilization: Synthesize an analog of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Cell Lysate Preparation: Prepare a total protein lysate from the cells that showed the highest sensitivity to the compound in Phase 1.

    • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. The target protein(s) will bind to the immobilized compound.

    • Washing and Elution: Wash the beads to remove non-specific binders. Elute the specifically bound proteins.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Affinity_Chromatography_Workflow Compound Compound Linker Linker Compound->Linker Immobilization Bead Bead Linker->Bead Immobilization Incubation Incubation Bead->Incubation Cell_Lysate Cell_Lysate Cell_Lysate->Incubation Wash Wash Incubation->Wash Binding Elution Elution Wash->Elution Remove Non-specific Binders Mass_Spec Mass_Spec Elution->Mass_Spec Isolate Target Proteins

Caption: Workflow for identifying protein targets using affinity chromatography.

Phase 3: Target Validation and Mechanism of Action

Identifying a binding partner is not sufficient; it is crucial to confirm that the interaction is responsible for the observed biological effect.

3.1. Target Engagement Assays

  • Objective: To confirm that the compound directly interacts with the putative target in a cellular context.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures. Target engagement stabilizes the protein, increasing its melting temperature.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

3.2. Functional Validation

  • Objective: To demonstrate that modulating the target protein phenocopies the effect of the compound.

  • Methodology: Genetic Approaches (e.g., siRNA/shRNA or CRISPR/Cas9)

    • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in the sensitive cell line.

    • Phenotypic Assessment: Assess whether the knockdown/knockout of the target protein reproduces the same biological effect as treatment with the compound (e.g., decreased cell viability).

    • Rescue Experiment: Overexpress a version of the target protein that is resistant to the compound. If the cells become less sensitive to the compound, it further validates the target.

3.3. Signaling Pathway Analysis

  • Objective: To understand the downstream consequences of the compound-target interaction.

  • Methodology: Phospho-proteomics or Western Blotting

    • Treat cells with the compound and analyze changes in the phosphorylation status of key signaling proteins downstream of the validated target. For example, if the target is a kinase, look for decreased phosphorylation of its known substrates.

Part 4: In Vivo Efficacy Studies

The final stage of preclinical evaluation involves testing the compound in a relevant animal model of the disease identified in the earlier phases. This step is crucial for assessing efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Sci. Pharm.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica.

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2018). Pharmaceutical Chemistry Journal.

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre.

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate.

  • Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles. (2010). Journal of the Serbian Chemical Society.

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2021). Oriental Journal of Chemistry.

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica.

  • (1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine. BLDpharm.

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

  • 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. American Elements.

  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. (2014). ACS Medicinal Chemistry Letters.

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). MDPI.

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021). Acta Crystallographica Section E: Crystallographic Communications.

  • Synthesis and biological profile of 2,3-dihydro[8][10]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry.

  • 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide. Strem Chemicals.

  • 2-(2-Aminothiazol-4-yl)propan-2-ol. PubChem.

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Foundational

In Silico Modeling of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine Receptor Binding: A Methodological Whitepaper

Abstract The prediction of molecular interactions between small molecules and their protein targets is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth technical framework for the in silico m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The prediction of molecular interactions between small molecules and their protein targets is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth technical framework for the in silico modeling of the binding of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, a novel thiazole derivative, to a hypothetical receptor. Thiazole moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, which makes their derivatives, such as the subject of this guide, intriguing candidates for computational analysis.[3][4][5] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices in computational modeling, emphasizing self-validating systems and authoritative best practices. We will explore a multi-faceted approach, beginning with ligand and receptor preparation, proceeding through molecular docking and molecular dynamics simulations, and culminating in pharmacophore modeling to elucidate key interaction features.

Introduction: The Rationale for a Multi-Modal In Silico Approach

The journey of a drug from concept to clinic is long and fraught with high attrition rates. In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective, and rapid means of predicting a compound's efficacy and potential liabilities before committing to expensive and time-consuming wet-lab experiments.[1][6][7] The molecule at the center of this guide, 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, while not extensively characterized in public literature, belongs to the thiazole class of compounds. Thiazoles are known to interact with a diverse array of biological targets, from enzymes to receptors, underscoring the need for a robust computational workflow to hypothesize and evaluate potential binding interactions.[3][4][5][8][9][10]

Our approach is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. We begin with molecular docking to generate plausible binding poses and estimate binding affinities. These static snapshots are then brought to life through molecular dynamics simulations, which provide insights into the stability of the ligand-receptor complex and the dynamics of their interactions over time. Finally, pharmacophore modeling allows us to abstract the key chemical features responsible for binding, creating a template for virtual screening and lead optimization.[11][12] This multi-pronged strategy ensures a more holistic and reliable assessment of the compound's potential.

Foundational Stage: Ligand and Receptor Preparation

The axiom "garbage in, garbage out" is particularly pertinent to computational modeling. The quality of your input structures directly dictates the reliability of your results. This initial preparation phase is critical and requires meticulous attention to detail.

Ligand Preparation

The 3D structure of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine must be accurately generated and optimized.

Protocol 1: Ligand Structure Generation and Energy Minimization

  • 2D Sketching and 3D Conversion:

    • Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or the free PubChem Sketcher.

    • Export the structure in a 3D format (e.g., SDF or MOL2). Most chemical drawing tools have a "Clean Up in 3D" or similar function.

  • Protonation State Determination:

    • The amine group in the molecule is basic and will likely be protonated at physiological pH (around 7.4). Use a tool like MarvinSketch or PlayMolecule's ProteinPrepare to predict the pKa of the molecule and determine the dominant protonation state at the target pH. This is a crucial step as the charge state dramatically affects electrostatic interactions.

  • Energy Minimization:

    • The initial 3D structure is likely not in a low-energy conformation. It is essential to perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This can be done using software like Avogadro, PyRx, or command-line tools from AmberTools.[13] This step relaxes the structure into a more energetically favorable conformation.

Receptor Preparation (Using an Exemplar Target)

As the specific receptor for our ligand is undefined, we will proceed with a well-characterized exemplar target to demonstrate the workflow: Human c-Src Kinase (PDB ID: 2SRC) . This protein is a well-known drug target, and its structure is readily available.

Protocol 2: Receptor Structure Preparation

  • Structure Retrieval:

    • Download the crystal structure from the Protein Data Bank (PDB). For our example, fetch PDB ID: 2SRC.

  • Initial Cleaning and Inspection:

    • Visualize the downloaded PDB file in a molecular viewer like UCSF Chimera or PyMOL.[14]

    • Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[15] The decision to keep or remove crystallographic waters is context-dependent; some may be critical for binding, while others are bulk solvent. For an initial docking run, it is common practice to remove them.

  • Handling Missing Residues and Loops:

    • Crystal structures often have missing residues or entire loops due to conformational flexibility. Use tools like SWISS-MODEL or the loop modeling features within Chimera to model these missing regions if they are near the binding site of interest.

  • Protonation and Side-Chain Optimization:

    • Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH. Tools like H++ or the pdb2pqr server are excellent for this.

    • Check for and correct any potential steric clashes by performing a brief energy minimization of the protein structure.

Core Modeling Techniques

With prepared ligand and receptor structures, we can now proceed to the core computational experiments.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] The output is a set of binding poses and a corresponding score that estimates the binding affinity.

Protocol 3: Molecular Docking with AutoDock Vina

  • File Preparation:

    • Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information, using AutoDock Tools.

  • Defining the Binding Site (Grid Box Generation):

    • Identify the active site of the receptor. For our exemplar 2SRC, this is the ATP-binding pocket.

    • Define a 3D grid box that encompasses this entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally inefficient.[15]

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared ligand and receptor PDBQT files and the grid box parameters as input.[14] Vina will perform a series of conformational searches to find the best binding poses.

  • Analysis of Results:

    • Vina will output a set of binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.[16]

    • Visualize the top-ranked poses in PyMOL or Chimera. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues. A plausible binding pose should exhibit chemically sensible interactions with key active site residues.

Table 1: Example Docking Results for 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine with c-Src Kinase (2SRC)

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.2MET341, THR338, LYS295Hydrogen Bond, Hydrophobic
2-7.9GLU310, VAL281Hydrophobic, Electrostatic
3-7.5LEU273, ALA390Hydrophobic

Note: This data is illustrative for the purpose of this guide.

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_2D 2D Ligand Structure Ligand_3D Generate 3D Structure Ligand_2D->Ligand_3D Protonate_L Set Protonation State Ligand_3D->Protonate_L Minimize_L Energy Minimization Protonate_L->Minimize_L PDBQT Convert to PDBQT Format Minimize_L->PDBQT PDB Download Receptor PDB Clean_PDB Clean Receptor Structure PDB->Clean_PDB Protonate_P Add Hydrogens to Receptor Clean_PDB->Protonate_P Protonate_P->PDBQT Grid Define Binding Site (Grid) PDBQT->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Poses & Scores Vina->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static picture, MD simulations offer a dynamic view of the ligand-receptor complex, allowing us to assess the stability of the binding pose and observe how interactions evolve over time.[18][19][20]

Protocol 4: MD Simulation of the Protein-Ligand Complex using GROMACS

  • System Building:

    • Take the top-ranked docked pose from the previous step.

    • Generate a topology for the ligand using a tool like the CGenFF server, which is compatible with the CHARMM force field commonly used for proteins.[21]

    • Merge the protein and ligand coordinates and combine their topologies.[18][20]

  • Solvation and Ionization:

    • Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Fill the box with explicit water molecules (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration.[18]

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the complex, water, and ions.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).

    • Then, equilibrate the pressure of the system while maintaining the temperature (NPT ensemble).[18][22] This two-step equilibration ensures the system is stable before the production run.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 100 ns), removing the restraints. Trajectory data (atomic positions over time) is saved at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of flexibility.

    • Interaction Analysis: Monitor the hydrogen bonds and other interactions between the ligand and receptor throughout the simulation.

Workflow for MD Simulation

G Docked_Pose Best Docked Pose Merge Merge Protein-Ligand Docked_Pose->Merge Topology Generate Ligand Topology Topology->Merge Solvate Solvate with Water & Ions Merge->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration (Temp) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Pressure) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run Equilibrate_NPT->Production_MD Analysis Analyze Trajectory (RMSD, etc.) Production_MD->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Pharmacophore Modeling: Identifying Key Binding Features

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[11][12][23] It describes the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Protocol 5: Structure-Based Pharmacophore Modeling

  • Model Generation:

    • Using the stable protein-ligand complex from the MD simulation, identify the key interaction points.

    • Software like LigandScout or the pharmacophore tools in MOE (Molecular Operating Environment) can automatically generate a pharmacophore model based on these interactions.[23]

  • Feature Definition:

    • The model will consist of features such as:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Hydrophobic (H)

      • Aromatic Ring (AR)

      • Positive/Negative Ionizable

  • Model Validation and Use:

    • The generated pharmacophore model serves as a 3D query. It can be used to screen large compound libraries to find other molecules that match the key features and are therefore likely to bind to the same receptor.[11][24] This is a powerful tool for virtual screening and scaffold hopping.

Pharmacophore Model Generation

G cluster_input Input cluster_process Process cluster_output Output cluster_features Pharmacophore Features MD_Complex Stable Ligand-Receptor Complex (from MD) Identify Identify Key Interactions MD_Complex->Identify Pharmacophore Pharmacophore Model Identify->Pharmacophore HBD H-Bond Donor Pharmacophore->HBD HBA H-Bond Acceptor Pharmacophore->HBA Hydrophobic Hydrophobic Pharmacophore->Hydrophobic Aromatic Aromatic Pharmacophore->Aromatic

Caption: Pharmacophore Model Generation.

Trustworthiness and Validation: Ensuring Scientific Integrity

In silico models are powerful but require rigorous validation to be trustworthy.[7][25][26]

  • Docking Validation: A common validation technique is to "re-dock" a co-crystallized ligand back into its receptor's binding site. A successful docking protocol should be able to reproduce the crystallographic binding pose with a low RMSD (< 2.0 Å).

  • MD Simulation Validation: The stability of the simulation, as assessed by the convergence of the RMSD, temperature, and pressure, is a primary indicator of a valid simulation. Furthermore, comparing simulation results to experimental data, such as known key residue interactions, can provide further validation.

  • Pharmacophore Validation: A good pharmacophore model should be able to distinguish known active compounds from inactive decoys in a virtual screening experiment.

Conclusion

This guide has outlined a comprehensive and methodologically sound in silico workflow for analyzing the receptor binding potential of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a robust, multi-faceted understanding of a ligand's behavior at a target site. The emphasis on meticulous preparation and continuous validation is paramount to generating credible and actionable insights that can accelerate the drug discovery process. This framework is not merely a set of protocols but a strategic approach to computational inquiry, designed to be adapted and applied to new molecular questions as they arise.

References

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL
  • Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL
  • Title: What is pharmacophore modeling and its applications?
  • Title: IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN Source: RASA Life Sciences URL
  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL
  • Title: The impact of pharmacophore modeling in drug design Source: ResearchGate URL
  • Title: PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences Source: BABRONE URL
  • Title: In Silico Validation of AI-Assisted Drugs in Healthcare Source: PubMed URL
  • Title: Protein-Ligand Complex - MD Tutorials Source: MD Tutorials URL
  • Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL
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  • Title: Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 Source: YouTube URL
  • Title: GROMACS Protein-Ligand Complex MD Setup tutorial Source: BioExcel Building Blocks URL
  • Title: In silico models for drug development: tackling the validation challenge Source: VPH Institute URL
  • Title: How to Perform Molecular Docking Using PyRx?
  • Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central URL
  • Title: Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking Source: YouTube URL
  • Title: Applications and Limitations of In Silico Models in Drug Discovery Source: Springer Link URL
  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: SciSpace URL
  • Title: Full article: Validation guidelines for drug-target prediction methods Source: Taylor & Francis URL
  • Title: The importance of in-silico studies in drug discovery Source: ResearchGate URL
  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • Title: A Guide to In Silico Drug Design Source: PubMed Central URL
  • Title: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions Source: ResearchGate URL
  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL
  • Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Title: Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential Source: MDPI URL
  • Title: Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)
  • Title: N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)
  • Title: Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers Source: PubMed URL
  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL
  • Title: 2-(1,3-Thiazol-2-yl)
  • Title: (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)

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Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

An Application Note and Detailed Protocol for the Synthesis of N-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine Introduction: The Significance of Substituted 2-Aminothiazoles The 2-aminothiazole scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of N-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Introduction: The Significance of Substituted 2-Aminothiazoles

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The functionalization of the 2-amino group, particularly through N-alkylation, is a key strategy for modulating the therapeutic properties of these molecules, such as their potency, selectivity, and pharmacokinetic profiles.[3]

This document provides a comprehensive, two-step protocol for the synthesis of a specific N-alkylated derivative, N-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine. The synthesis is designed for execution by researchers and scientists in organic and medicinal chemistry. The protocol first employs the robust and time-honored Hantzsch thiazole synthesis to construct the core 2-amino-4,5-dimethylthiazole ring.[4][5] This is followed by a highly efficient reductive amination step to introduce the isopropyl group onto the 2-amino position, yielding the target compound.

The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural fidelity. This self-validating protocol is grounded in established chemical principles and supported by authoritative literature.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Stage 1: Hantzsch Thiazole Synthesis of 2-amino-4,5-dimethylthiazole.

  • Stage 2: Reductive Amination to yield N-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Reductive Amination A 3-Bromo-2-butanone C 2-Amino-4,5-dimethylthiazole A->C Ethanol, Reflux B Thiourea B->C Ethanol, Reflux F N-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine C->F Methanol, 0°C to RT D Acetone E Sodium Borohydride (NaBH4)

Caption: Overall workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the key reagents and conditions for the two-stage synthesis.

StageReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1 3-Bromo-2-butanone151.017.55 g50.01.0
Thiourea76.124.19 g55.01.1
Ethanol (Solvent)-100 mL--
2 2-Amino-4,5-dimethylthiazole128.196.41 g50.01.0
Acetone58.083.20 mL55.01.1
Sodium Borohydride (NaBH₄)37.832.84 g75.01.5
Methanol (Solvent)-150 mL--

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. 3-Bromo-2-butanone is a lachrymator and irritant. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of 2-Amino-4,5-dimethylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis is a classic and highly reliable method for forming thiazole rings by condensing an α-haloketone with a thioamide or thiourea.[4][6] The reaction proceeds via an initial S-alkylation of the thiourea by the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[5] Ethanol is a common and effective solvent for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-2-butanone (7.55 g, 50.0 mmol) and thiourea (4.19 g, 55.0 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic, and the solids will dissolve as the reaction progresses. Maintain the reflux for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting bromoketone indicates the reaction's completion.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly pour the cooled reaction mixture into 200 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: The free base of 2-amino-4,5-dimethylthiazole will precipitate as a solid. Collect the solid by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water (2 x 50 mL) to remove any inorganic salts. Allow the product to air-dry on the filter or dry it in a vacuum oven at low heat (<50°C).

  • Purification (Optional): The product is often of sufficient purity for the next step. If further purification is required, it can be recrystallized from an appropriate solvent such as ethanol/water or toluene.

Stage 2: Synthesis of N-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine (Reductive Amination)

Reductive amination is a highly efficient and versatile method for forming C-N bonds.[3] This process involves the reaction of the primary amine (2-amino-4,5-dimethylthiazole) with a ketone (acetone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, sodium borohydride (NaBH₄), to yield the desired secondary amine. Methanol serves as an excellent solvent for both the imine formation and the reduction step.

G A Add 2-Amino-4,5-dimethylthiazole and Acetone to Methanol B Stir at RT for 1-2h (Imine Formation) A->B C Cool to 0°C B->C D Add NaBH4 Portion-wise C->D E Warm to RT and Stir (TLC Monitoring) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

Caption: Experimental workflow for the reductive amination stage.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 2-amino-4,5-dimethylthiazole (6.41 g, 50.0 mmol) from Stage 1.

  • Solvent and Reagent Addition: Add 150 mL of anhydrous methanol, followed by acetone (3.20 mL, 55.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add sodium borohydride (2.84 g, 75.0 mmol) portion-wise over 15-20 minutes. Ensure the temperature is maintained below 10°C during the addition to control the reaction rate.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis confirms the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of water. Stir for 15 minutes.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful introduction of the isopropyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Thin Layer Chromatography (TLC): To assess purity.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Application Notes. Link

  • Wilson, W., and Burns, D. (1949). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 71(9), 3002–3004. Link

  • Shavaisha, A. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112937. Link

  • Asadi, Z., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Link

  • BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods. BenchChem Technical Support. Link

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Link

  • Garcia-Rubia, A., et al. (2006). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 6(8), 1046-1052. Link

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Link

Sources

Application

Part 1: Initial Characterization and Minimum Inhibitory Concentration (MIC) Determination

As a Senior Application Scientist, this document provides a comprehensive guide for researchers and drug development professionals on the characterization of novel antimicrobial candidates, using the hypothetical molecul...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers and drug development professionals on the characterization of novel antimicrobial candidates, using the hypothetical molecule 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine as an exemplary investigational compound.

While "2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine" is not a recognized antimicrobial agent in current literature, its structure contains a thiazole ring, a scaffold present in numerous FDA-approved drugs and known for a wide range of biological activities, including antimicrobial effects. This application note, therefore, outlines a robust, multi-tiered strategy to systematically evaluate its potential efficacy against a panel of pathogenic microbes.

The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a framework for generating reliable and reproducible data suitable for initial drug discovery and preclinical assessment.

The first critical step in evaluating a novel compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for this purpose due to its efficiency, scalability, and quantitative nature.

Rationale for Method Selection

The broth microdilution assay is preferred for initial screening because it allows for the simultaneous testing of multiple concentrations of the compound against different microbial strains in a standardized 96-well plate format. This generates a quantitative endpoint (the MIC value) that is more informative than qualitative methods like disk diffusion, especially for a novel agent whose diffusion characteristics are unknown. We utilize cation-adjusted Mueller-Hinton Broth (CAMHB), as it is the internationally recommended medium for susceptibility testing of non-fastidious aerobic bacteria, ensuring consistency and comparability of results.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow prep Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) serial_dil 2-Fold Serial Dilution in 96-Well Plate (e.g., 64 to 0.125 µg/mL) prep->serial_dil Dispense & Dilute inoculate Inoculate Wells with Bacteria serial_dil->inoculate Add Compound inoculum Prepare Standardized Inoculum (5 x 10^5 CFU/mL) inoculum->inoculate Standardize Suspension incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate Aerobic Incubation read Read Results Visually or with Plate Reader (OD600) incubate->read Observe Growth mic Determine MIC (Lowest concentration with no visible growth) read->mic Identify Endpoint

Caption: Workflow for MIC determination using broth microdilution.

Protocol 1: Broth Microdilution for Aerobic Bacteria
  • Compound Preparation:

    • Prepare a 1.28 mg/mL (1280 µg/mL) stock solution of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Note the final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.

    • In a 96-well microtiter plate, perform a 2-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC® 29213™).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative/sterility control (broth only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

    • Optionally, use a plate reader to measure the optical density at 600 nm (OD₆₀₀) and set an inhibition threshold (e.g., ≥90% reduction in OD compared to the positive control).

Part 2: Defining the Spectrum of Antimicrobial Activity

After establishing a baseline MIC against a quality control strain, the next step is to determine the compound's spectrum of activity. This involves testing it against a diverse panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi (e.g., Candida species).

Rationale for Panel Selection

A standard screening panel should include representatives from key pathogen groups to identify the compound's breadth of activity. This helps to classify the agent as narrow-spectrum (active against a limited group of microbes) or broad-spectrum. The selection below includes common causes of nosocomial and community-acquired infections.

Microorganism Gram Stain Clinical Relevance QC Strain Example
Staphylococcus aureusPositiveSkin infections, bacteremia, pneumoniaATCC® 29213™
Enterococcus faecalisPositiveUrinary tract infections (UTIs), endocarditisATCC® 29212™
Escherichia coliNegativeUTIs, sepsis, gastrointestinal infectionsATCC® 25922™
Pseudomonas aeruginosaNegativePneumonia, burn wound infections, sepsis (opportunistic)ATCC® 27853™
Candida albicansN/A (Fungus)Candidiasis (thrush, yeast infections)ATCC® 90028™
Protocol 2: Spectrum of Activity Screening
  • Repeat the Broth Microdilution protocol (Protocol 1) for each organism in the selected panel.

  • Important Modifications:

    • For Candida albicans, use RPMI-1640 medium instead of CAMHB.

    • Incubate Candida albicans for 24-48 hours.

    • Ensure the appropriate quality control strain is run in parallel with each batch of tests to validate the assay's accuracy.

Part 3: Advanced Characterization: Bactericidal vs. Bacteriostatic Activity

Once the MIC is known, it is crucial to determine whether the compound inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Rationale for MBC Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This parameter is particularly important for treating infections in immunocompromised patients or in deep-seated infections where host defenses are limited. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.

Experimental Workflow: From MIC to MBC

MBC_Workflow mic_plate Completed MIC Plate (After 16-20h Incubation) subculture Subculture 10 µL from clear wells (at & above MIC) onto agar plates mic_plate->subculture Sample Transfer incubate_agar Incubate Agar Plates at 35-37°C for 24h subculture->incubate_agar Growth Phase count_colonies Count Colonies on Each Plate incubate_agar->count_colonies Observe Viability mbc Determine MBC (Lowest concentration with ≥99.9% killing) count_colonies->mbc Calculate Reduction

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
  • Prerequisite: A completed MIC assay (Protocol 1) is required.

  • Subculturing: From each well in the MIC plate that shows no visible growth (i.e., at the MIC and higher concentrations), aspirate a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on a control plate (plated from the initial inoculum).

  • Result Interpretation:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.

Part 4: Data Interpretation and Next Steps

The data generated from these initial assays will provide a foundational understanding of the antimicrobial potential of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine.

Parameter Example Result Interpretation
MIC 8 µg/mL vs. S. aureusThe compound shows activity. Potency is considered moderate. Further optimization may be needed.
Spectrum MICs ≤ 16 µg/mL vs. Gram-positives; MICs > 64 µg/mL vs. Gram-negativesThe compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.
MBC/MIC Ratio MBC = 16 µg/mL; MIC = 8 µg/mL. Ratio = 2.The compound is bactericidal against S. aureus, as the MBC/MIC ratio is ≤ 4.

Successful identification of potent activity (low MICs) and a desirable spectrum should be followed by more advanced studies, including:

  • Time-Kill Kinetic Assays: To understand the rate of microbial killing.

  • Mechanism of Action Studies: To identify the molecular target of the compound.

  • In Vitro Toxicity Assays: To assess cytotoxicity against mammalian cell lines.

  • Synergy Testing: To evaluate potential for combination therapy with existing antibiotics.

This structured approach ensures that resources are directed toward compounds with the most promising therapeutic potential, forming a critical part of the modern antimicrobial drug discovery pipeline.

References

  • CLSI M07, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI M100, Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(5), 907-917. [Link]

Method

Experimental setup for testing the anti-inflammatory effects of thiazole compounds

Application Note & Protocol Topic: Experimental Setup for Evaluating the Anti-inflammatory Properties of Novel Thiazole Derivatives Audience: Researchers, scientists, and drug development professionals in pharmacology an...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Evaluating the Anti-inflammatory Properties of Novel Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals in pharmacology and immunology.

Introduction: The Therapeutic Potential of Thiazole Compounds in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive the pathogenesis of chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile biological activities.

This application note provides a comprehensive experimental framework for the preclinical evaluation of novel thiazole compounds as potential anti-inflammatory agents. We will detail both in vitro and in vivo methodologies, focusing on the mechanistic elucidation of their action on key inflammatory pathways. The protocols described herein are designed to be robust and reproducible, providing a self-validating system for screening and characterizing promising drug candidates.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of anti-inflammatory compounds is typically performed in vitro using cell-based models. The murine macrophage cell line, RAW 264.7, is an extensively used and well-characterized model for this purpose. Macrophages are key players in the innate immune response, and their activation by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade.

Experimental Rationale

Our in vitro model focuses on the ability of test thiazole compounds to suppress the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. We will assess:

  • Cell Viability: To ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Production: A key signaling molecule and mediator of inflammation produced by inducible nitric oxide synthase (iNOS).

  • Pro-inflammatory Cytokine Production: Measuring the levels of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Mechanism of Action: Investigating the effect on the upstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are master regulators of the inflammatory response.

Experimental Workflow: In Vitro Screening

G A Culture RAW 264.7 Macrophages C Seed Cells & Allow Adherence (24h) A->C B Prepare Thiazole Compound Stock Solutions D Pre-treat with Thiazole Compounds (1h) B->D C->D E Stimulate with LPS (24h) D->E F MTT Assay (Cell Viability) E->F G Griess Assay (Nitric Oxide) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (NF-κB, MAPK Pathways) E->I

Caption: Workflow for in vitro screening of thiazole compounds.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for cytokine and protein analysis) at a density of 5 x 10^4 cells/well or 1 x 10^6 cells/well, respectively. Allow cells to adhere for 24 hours.

  • Treatment:

    • Remove the culture medium.

    • Pre-treat the cells with various concentrations of the thiazole compounds (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, typically <0.1%) for 1 hour.

    • Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the vehicle control group.

    • Incubate for 24 hours.

Protocol 2: MTT Assay for Cell Viability
  • Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This is a critical control to rule out cytotoxicity as the cause of reduced inflammatory markers.

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Griess Assay for Nitric Oxide (NO) Measurement
  • Rationale: Nitrite is a stable end-product of NO metabolism. The Griess reaction is a simple and sensitive colorimetric method to quantify nitrite concentration in the cell culture supernatant.

  • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 4: ELISA for Cytokine Quantification (TNF-α and IL-6)
  • Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive technique to quantify the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant.

  • Collect the culture supernatant from the 6-well plates and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., using commercially available kits from R&D Systems or eBioscience).

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change.

  • The absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

Data Presentation: Hypothetical In Vitro Results
CompoundConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle -100 ± 55 ± 24 ± 16 ± 2
LPS 1 µg/mL98 ± 4100100100
Thiazole-X 199 ± 385 ± 688 ± 790 ± 5
597 ± 562 ± 458 ± 565 ± 6
1096 ± 435 ± 331 ± 438 ± 4
2595 ± 615 ± 212 ± 318 ± 3
Dexamethasone 1098 ± 312 ± 310 ± 215 ± 4

Data are presented as mean ± SD. Dexamethasone is used as a positive control.

Protocol 5: Western Blot for NF-κB and MAPK Pathway Analysis
  • Rationale: To delve into the mechanism, we assess the activation of key signaling pathways. LPS activates the NF-κB pathway by promoting the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus. LPS also activates the MAPK pathways (ERK, JNK, p38) through phosphorylation. Western blotting allows for the detection of these specific phosphorylation events.

  • After a shorter incubation period (e.g., 30-60 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation), wash the cells in the 6-well plates with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65, Total p65

    • Phospho-IκBα, Total IκBα

    • Phospho-ERK, Total ERK

    • Phospho-JNK, Total JNK

    • Phospho-p38, Total p38

    • β-actin (as a loading control)

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry analysis is performed to quantify the changes in protein phosphorylation.

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkBa p-IκBα IKK->IkBa phosphorylates NFkB p-p65 IkBa->NFkB releases NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes transcription Thiazole Thiazole Compound Thiazole->MAPK Thiazole->IKK

Caption: Targeted inflammatory signaling pathways.

Part 2: In Vivo Validation of Anti-inflammatory Efficacy

Promising compounds from in vitro screening must be validated in a living organism to assess their efficacy, pharmacokinetics, and potential toxicity. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammation model.

Experimental Rationale

Carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response when injected into the sub-plantar region of a rodent's paw. The initial phase (0-1.5 h) involves the release of histamine and serotonin, while the later phase (after 1.5 h) is characterized by the production of prostaglandins and the infiltration of neutrophils, mediated by cytokines and NO. This model is excellent for evaluating agents that inhibit these later-phase mediators.

Protocol 6: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g). House animals under standard laboratory conditions with free access to food and water. Acclimatize for at least one week before the experiment. All procedures must be approved by the Institutional Animal Ethics Committee.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Normal Control (saline only)

    • Group 2: Carrageenan Control (vehicle + carrageenan)

    • Group 3: Thiazole Compound (e.g., 10 mg/kg, p.o.) + Carrageenan

    • Group 4: Thiazole Compound (e.g., 20 mg/kg, p.o.) + Carrageenan

    • Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan (Positive control)

  • Dosing: Administer the thiazole compounds or Indomethacin orally (p.o.) 1 hour before the carrageenan injection. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Increase in paw volume = (Paw volume at time t) - (Initial paw volume at time 0)

    • Percentage inhibition of edema = [ (C - T) / C ] x 100

      • Where C = Average increase in paw volume in the control group

      • Where T = Average increase in paw volume in the treated group

Data Presentation: Hypothetical In Vivo Results
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Carrageenan Control -0.85 ± 0.07-
Thiazole-X 100.51 ± 0.05*40.0%
Thiazole-X 200.32 ± 0.04 62.4%
Indomethacin 100.28 ± 0.0367.1%

*p < 0.05, **p < 0.01 compared to Carrageenan Control. Data are presented as mean ± SEM.

Conclusion

This application note outlines a systematic and robust approach for the preclinical evaluation of thiazole compounds as potential anti-inflammatory agents. The described in vitro assays provide critical information on cytotoxicity, efficacy in inhibiting key inflammatory mediators, and the underlying mechanism of action. The in vivo model serves to validate these findings in a complex biological system. By following these detailed protocols, researchers can effectively screen and characterize novel anti-inflammatory drug candidates, paving the way for further development.

References

  • Western Blot Protocol. Bio-Rad Laboratories. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Morris, C. J. (2003). Methods in Molecular Biology, vol 225. [Link]

  • Nuclear Factor-kappaB (NF-kappaB): A Pleiotropic Rel Protein Containing Transcription Factor That Controls Expression of Many Genes. Gilmore, T. D. (2006). Oncogene. [Link]

Application

Application Note &amp; Protocol: A Comprehensive Guide to Cell Viability Assessment Using Thiazolyl-Based Compounds

Authored by: A Senior Application Scientist This document provides a detailed exploration of a cornerstone technique in cell biology and drug discovery: the assessment of cell viability and cytotoxicity. While the specif...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This document provides a detailed exploration of a cornerstone technique in cell biology and drug discovery: the assessment of cell viability and cytotoxicity. While the specific query mentioned "2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine," the core functional moiety, the dimethyl-thiazolyl group, is the reactive center of the widely-used and well-characterized MTT reagent. The MTT assay, which utilizes (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), serves as the foundational method for this guide. We will delve into the biochemical principles, provide a robust and validated protocol, and discuss the critical considerations for accurate and reproducible data generation.

Introduction: The Principle of Metabolic Viability Assessment

The MTT assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in most healthy cell lines, correlates with cell viability. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases in living, metabolically active cells. Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.

The resulting purple formazan crystals are solubilized, and the absorbance of the solution is measured at a specific wavelength using a spectrophotometer. This allows for the quantification of cell viability, making it an invaluable tool for assessing the cytotoxic effects of chemical compounds, screening drug candidates, and determining optimal cell culture conditions.

Mechanism of MTT Reduction

MTT_Mechanism cluster_cell Living Cell cluster_assay Assay Measurement MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Reduction by NAD(P)H Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Forms Solubilization Solubilization Agent (e.g., DMSO, Isopropanol) Formazan->Solubilization Dissolves Crystals Formazan_Soluble Solubilized Formazan (Purple Solution) Spectrophotometer Measure Absorbance (~570 nm) Formazan_Soluble->Spectrophotometer Quantify MTT_Protocol_Workflow start Start: Healthy Cells in Culture seed 1. Seed Cells into 96-well Plate start->seed incubate1 2. Incubate (24h) for Attachment seed->incubate1 treat 3. Add Test Compounds & Controls incubate1->treat incubate2 4. Incubate for Exposure Time (e.g., 24h, 48h, 72h) treat->incubate2 add_mtt 5. Add MTT Solution to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize 7. Remove Medium & Add Solubilizing Agent (DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read end End: Data Analysis read->end

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated or vehicle control.

    % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Dose-Response Curve: Plot the percentage viability against the concentration of the test compound. This will generate a dose-response curve, from which you can calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Example Data Table
Compound Conc. (µM)Absorbance (570 nm)Corrected Absorbance% Viability
0 (Control)1.2501.200100%
11.1001.05087.5%
100.7500.70058.3%
500.3500.30025.0%
1000.1500.1008.3%
Blank0.050N/AN/A

Trustworthiness and Self-Validation: Critical Considerations

To ensure the integrity of your results, consider the following:

  • Linearity of Response: It is crucial to establish a linear relationship between cell number and absorbance for your specific cell line. To do this, perform a preliminary experiment by seeding a range of cell densities and performing the MTT assay.

  • Interference from Compounds: Some chemical compounds can directly reduce MTT or interfere with the absorbance reading. It is advisable to run a control where the compound is added to cell-free medium to check for any direct effects.

  • Metabolic State of Cells: The MTT assay is a measure of metabolic activity, not necessarily cell number. Factors that alter the metabolic state of the cells, such as nutrient deprivation or differentiation, can affect the results.

  • Phenol Red: Phenol red in the cell culture medium can interfere with absorbance readings. Using a medium without phenol red for the final steps of the assay can improve accuracy.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • Shoemaker, M., et al. (2008). A new protocol for the MTT assay in a 3-D matrix. BioTechniques. Available at: [Link]

Method

Application Note &amp; Protocols: A Comprehensive Guide to Evaluating the Antioxidant Properties of Aminothiazoles

Introduction: The Growing Importance of Aminothiazoles as Antioxidants The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Aminothiazoles as Antioxidants

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Recently, there has been a significant surge in research exploring the antioxidant potential of aminothiazole derivatives.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases.[1][3][4] Antioxidants can mitigate this damage by neutralizing free radicals, making the evaluation of the antioxidant properties of new chemical entities like aminothiazoles a critical step in drug discovery and development.[1][5]

This guide provides a comprehensive overview of robust and reliable methods for evaluating the antioxidant properties of novel aminothiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and practical insights to ensure data integrity and reproducibility.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

Chemical assays are rapid, cost-effective, and highly reproducible methods for initial screening of the antioxidant potential of a large number of compounds.[6][7] These assays are based on the ability of the test compound to scavenge stable free radicals or to reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Rationale: The DPPH assay is one of the most common and straightforward methods for determining antioxidant activity.[6][8] DPPH is a stable, nitrogen-centered free radical that has a deep purple color in solution, with a characteristic absorption maximum around 517 nm.[9][10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[6][10] The degree of discoloration is directly proportional to the radical scavenging activity of the aminothiazole compound.

Expert Insight: The choice of solvent is critical in the DPPH assay. Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and a wide range of organic compounds.[9] It is essential to run a solvent blank to account for any potential absorbance from the solvent itself. The reaction time should also be standardized, as the reaction kinetics can vary between different antioxidants.[11][12] A 30-minute incubation in the dark is a widely accepted standard.[9]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Aminothiazole Stock Solutions (in Methanol/DMSO) A1 Add Aminothiazole/Control to Plate P1->A1 P2 Prepare DPPH Working Solution (in Methanol) A2 Add DPPH Solution to all wells P2->A2 P3 Prepare Positive Control (e.g., Ascorbic Acid, Trolox) P3->A1 A1->A2 A3 Incubate in the dark (e.g., 30 minutes) A2->A3 D1 Measure Absorbance at ~517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare ABTS and Potassium Persulfate Stock Solutions P2 Mix to generate ABTS•+ radical cation (Incubate in dark, 12-16h) P1->P2 P3 Dilute ABTS•+ solution to working strength P2->P3 A2 Add working ABTS•+ solution P3->A2 P4 Prepare Aminothiazole and Control Solutions A1 Add Aminothiazole/Control to Plate P4->A1 A1->A2 A3 Incubate at room temperature A2->A3 D1 Measure Absorbance at ~734 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine TEAC or IC50 Value D2->D3

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. * Test Compounds and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the aminothiazole test solution at various concentrations to the wells of a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample with that of a Trolox standard curve. [12]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle & Rationale: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. [13][14]This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. [13][15]The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample. [13] Expert Insight: The FRAP assay is a simple, rapid, and reproducible method that provides a direct measure of the electron-donating capacity of antioxidants. [13]However, it is important to note that this assay does not measure the scavenging of free radicals. It is also performed at an acidic pH (3.6), which is not representative of physiological conditions. [10]Therefore, the FRAP assay should be used in conjunction with other antioxidant assays for a comprehensive evaluation.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Acetate Buffer (pH 3.6) P4 Prepare FRAP Reagent (Mix Acetate Buffer, TPTZ, and FeCl3) P1->P4 P2 Prepare TPTZ Solution P2->P4 P3 Prepare FeCl3 Solution P3->P4 A2 Add FRAP Reagent P4->A2 P5 Prepare Aminothiazole and FeSO4 Standards A1 Add Aminothiazole/Standard to Plate P5->A1 A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Absorbance at ~593 nm A3->D1 D2 Construct FeSO4 Standard Curve D1->D2 D3 Calculate FRAP Value D2->D3 CAA_Workflow cluster_cell Inside the Cell cluster_protocol Experimental Protocol DCFH_DA DCFH-DA (Cell Permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS ROS (Oxidative Stress) DCFH->ROS DCF DCF (Fluorescent) ROS->DCF Aminothiazole Aminothiazole (Antioxidant) Aminothiazole->ROS Inhibits S1 Seed cells in a 96-well plate S2 Pre-treat cells with Aminothiazole S1->S2 S3 Load cells with DCFH-DA probe S2->S3 S4 Induce oxidative stress (e.g., with AAPH) S3->S4 S5 Measure fluorescence over time S4->S5

Caption: Mechanism and workflow of the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well, black, clear-bottom plate and culture until confluent.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the aminothiazole compounds and a positive control (e.g., Quercetin) in treatment medium for 1 hour.

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFH-DA solution (e.g., 25 µM) to the cells and incubate for 1 hour.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress. [16] * Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value as the percentage decrease in AUC for the treated cells compared to the control (AAPH alone).

Conclusion

The evaluation of antioxidant properties is a multifaceted process. This guide outlines a systematic approach, beginning with high-throughput in vitro chemical assays (DPPH, ABTS, and FRAP) to establish a baseline of antioxidant capacity. These initial screens should then be followed by more biologically relevant cell-based assays, such as the CAA assay, to confirm intracellular activity and bioavailability. By employing a combination of these methods, researchers can gain a comprehensive understanding of the antioxidant potential of novel aminothiazole derivatives, thereby accelerating their development as potential therapeutic agents for oxidative stress-related diseases.

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Amerigo Scientific. Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Amerigo Scientific. [Link]

  • Zen-Bio. FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience. [Link]

  • Da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

  • Cell Biolabs, Inc. Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc. [Link]

  • BioIVT. Cell-Based Antioxidant Assays. BioIVT. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

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  • Carocho, M., & Ferreira, I. C. (2013). A review on antioxidants, prooxidants and related controversy: natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and Chemical Toxicology, 51, 15-25. [Link]

  • Shimamura, T., et al. (2014). A review of the in vitro methods for antioxidant activity evaluation. Journal of Pharmacognosy and Phytotherapy, 6(1), 1-8. [Link]

  • Bcas Bio. (2025). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. [Link]

  • BMG LABTECH. Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Activity of Phenolic Compounds. MDPI. [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460-4480. [Link]

  • Öztürk Kesebir, A., et al. (2025). Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies. Biotechnology and Applied Biochemistry. [Link]

  • Scite. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Scite. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 26(15), 4478. [Link]

  • Koga, H., et al. (1993). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. Journal of medicinal chemistry, 36(23), 3584-3590. [Link]

  • Flis, A., & Jastrzębski, Z. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 2021. [Link]

  • Öztürk Kesebir, A., et al. (2025). Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies. Biotechnology and Applied Biochemistry. [Link]

  • Stasina, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4503. [Link]

  • Öztürk Kesebir, A., et al. (2025). Evaluation of 2‐Aminothiazoles as α‐Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies. Biotechnology and Applied Biochemistry. [Link]

  • ResearchGate. DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and Thiazolidinones as Antioxidants. Current Medicinal Chemistry, 20(36), 4460-4480. [Link]

  • Hamdi, L., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon, 11(9), e39591. [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(1), 113. [Link]

  • Flis, A., & Jastrzębski, Z. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. Antioxidants, 10(12), 2021. [Link]

Sources

Application

The Versatile 2-Aminothiazole Scaffold: Application Notes and Protocols for a Key Building Block in Organic Synthesis

A Senior Application Scientist's Guide to 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine and its Analogs Introduction The 1,3-thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine and its Analogs

Introduction

The 1,3-thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in medicinal chemistry.[2] Within this class of compounds, 2-aminothiazoles are particularly significant as versatile synthetic intermediates.[3][4][5][6] This guide provides a detailed exploration of the synthesis and application of 2-aminothiazole derivatives, with a specific focus on the potential utility of the 2-(dimethyl-1,3-thiazol-2-yl)propan-2-amine building block. While specific literature on this exact substituted propane-2-amine derivative is sparse, this document will provide researchers with the foundational knowledge and established protocols to synthesize and utilize this and related structures in their synthetic endeavors.

The core value of the 2-aminothiazole moiety lies in its nucleophilic amino group, which serves as a handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.[6][7] The thiazole ring itself can be further functionalized, offering multiple points for diversification. This versatility has led to the incorporation of the 2-aminothiazole scaffold into numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][8]

This guide will delve into the cornerstone of 2-aminothiazole synthesis, the Hantzsch reaction, providing a detailed protocol and mechanistic insights. Furthermore, it will explore the subsequent derivatization of the 2-amino group, a critical step in harnessing the full potential of these building blocks. Finally, we will propose a synthetic pathway for the title compound, 2-(dimethyl-1,3-thiazol-2-yl)propan-2-amine, based on established chemical principles.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most fundamental and widely employed method for the construction of the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][9][10] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[10] The versatility of this method allows for the introduction of a wide variety of substituents on the thiazole ring by simply changing the starting materials.

Mechanistic Insight into the Hantzsch Synthesis

The reaction proceeds through a well-established mechanism. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring.[10]

Hantzsch_Mechanism thiourea Thiourea intermediate1 Thiouronium Salt thiourea->intermediate1 SN2 attack haloketone α-Haloketone haloketone->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole

This protocol provides a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) in 100 mL of ethanol.

  • Add thiourea (12 mmol) to the solution and stir at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 4-phenyl-2-aminothiazole.

Expected Yield: 80-90%

Characterization: The product can be characterized by its melting point and spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy.

Derivatization of the 2-Amino Group: A Gateway to Molecular Diversity

The true power of 2-aminothiazoles as building blocks lies in the reactivity of the 2-amino group. This primary amine can undergo a plethora of reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Key Reactions of the 2-Amino Group:
  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.[4][7]

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines.[6]

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

These reactions provide a toolbox for medicinal chemists to fine-tune the physicochemical and pharmacological properties of the final compounds.

Experimental Protocol: N-Acetylation of 4-Phenyl-2-aminothiazole

Materials:

  • 4-Phenyl-2-aminothiazole

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring plate

  • Separatory funnel

Procedure:

  • Dissolve 4-phenyl-2-aminothiazole (5 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.

  • Add pyridine (6 mmol) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (5.5 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol to yield N-(4-phenylthiazol-2-yl)acetamide.

Expected Yield: 75-85%

Proposed Synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine

While no direct literature precedent for the synthesis of 2-(dimethyl-1,3-thiazol-2-yl)propan-2-amine was found, a plausible synthetic route can be designed based on established methodologies. The "dimethyl" designation is assumed to refer to methyl groups at the 4 and 5 positions of the thiazole ring.

The proposed synthesis involves two key stages:

  • Hantzsch synthesis of the 2-amino-4,5-dimethylthiazole core.

  • Introduction of the 2-aminopropan-2-yl moiety at the 2-position of the thiazole ring. A potential route for this involves the conversion of a precursor alcohol.

Proposed_Synthesis cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Ritter Reaction start1 3-Bromo-2-butanone intermediate1 2-Amino-4,5-dimethylthiazole start1->intermediate1 start2 Thiourea start2->intermediate1 intermediate2 2-(4,5-Dimethylthiazol-2-yl)propan-2-ol intermediate1->intermediate2 1. Diazotization 2. Sandmeyer (CuCN) 3. Grignard (CH3MgBr) final_product 2-(4,5-Dimethylthiazol-2-yl)propan-2-amine intermediate2->final_product H2SO4, CH3CN

Figure 2: Proposed synthetic route to 2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine.

Step-by-Step Proposed Protocol:

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

This would follow a standard Hantzsch protocol using 3-bromo-2-butanone and thiourea.

Step 2: Synthesis of 2-(4,5-Dimethylthiazol-2-yl)propan-2-ol

This multi-step transformation would begin with the conversion of the 2-amino group of 2-amino-4,5-dimethylthiazole to a nitrile via a Sandmeyer reaction. The resulting 2-cyano-4,5-dimethylthiazole would then be treated with two equivalents of methylmagnesium bromide (a Grignard reagent) to yield the tertiary alcohol, 2-(4,5-dimethylthiazol-2-yl)propan-2-ol, after acidic workup. A related compound, 2-(1,3-thiazol-2-yl)propan-2-ol, is documented in PubChem, suggesting the feasibility of this intermediate.[11]

Step 3: Synthesis of 2-(4,5-Dimethylthiazol-2-yl)propan-2-amine

The tertiary alcohol can be converted to the corresponding amine via a Ritter reaction. Treatment of 2-(4,5-dimethylthiazol-2-yl)propan-2-ol with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) would form a stable carbocation, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion would yield the desired primary amine.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a cornerstone in the design of new therapeutic agents. By modifying the substituents on the thiazole ring and the amino group, a vast chemical space can be explored to optimize biological activity.

Therapeutic AreaExample Application of 2-Aminothiazole Derivatives
Antimicrobial Derivatives have shown potent activity against various bacterial and fungal strains.[2][5]
Anticancer The scaffold is present in several kinase inhibitors and other anticancer agents.[4][6]
Anti-inflammatory 2-Aminothiazoles have been investigated as inhibitors of inflammatory pathways.[2]
Antiviral Certain derivatives have demonstrated activity against viruses such as HIV.[2]

The proposed building block, 2-(dimethyl-1,3-thiazol-2-yl)propan-2-amine, with its tertiary amine precursor and potential for further derivatization, could be a valuable asset in the synthesis of novel compounds for any of these therapeutic areas. The gem-dimethyl group on the propyl chain may also impart favorable pharmacokinetic properties, such as increased metabolic stability.

References

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • El-Sayed, M. A.-S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Shaikh, J. U., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • BEPLS. (2024).
  • Jakub, V. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • El-Hag Ali, A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).
  • Al-Ostath, A., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • JOCPR. (2014). Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.
  • El-Sayed, M. A.-S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Google Patents. (1996). Process of producing 2-aminothiazole.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
  • Google Patents. (2007). Preparation method of 2-amino-2-methyl-1-propanol.
  • Al-Amiery, A. A. (2020). REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES.
  • PubChem. (n.d.). 2-Thiazol-2-yl-propan-2-ol.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Kamal, A., et al. (2018).

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Method

Application Notes and Protocols: High-Throughput Screening of 2-Aminothiazole Libraries for Kinase Inhibitor Discovery

Introduction: The Double-Edged Sword of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] This heterocyclic scaffold is particularly prominent in the development of protein kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[2][3][4][5] The allure of the 2-aminothiazole core lies in its synthetic tractability, allowing for the facile generation of large, diverse chemical libraries, and its capacity to form key hydrogen bond interactions within the ATP-binding site of kinases.[6][7][8]

However, the very features that make the 2-aminothiazole scaffold attractive also present a significant challenge in high-throughput screening (HTS). This scaffold is notorious for its promiscuity, frequently appearing as a "frequent hitter" in HTS campaigns.[9][10] These compounds, sometimes classified as Pan-Assay Interference Compounds (PAINS), can exhibit non-specific activity through various mechanisms, including compound aggregation, reactivity, or interference with assay detection technologies, leading to a high rate of false positives.[11][12]

Therefore, a successful HTS campaign for a 2-aminothiazole library requires a meticulously designed protocol that not only identifies active compounds but also rigorously weeds out artifacts. This guide provides a comprehensive, field-proven protocol for the high-throughput screening of 2-aminothiazole libraries, with a focus on identifying potent and selective kinase inhibitors while navigating the inherent challenges of this chemical class.

Guiding Principles for a Robust Screening Cascade

A successful screening campaign is a multi-step process designed to progressively enrich for true, high-quality hits. The logic behind our recommended workflow is to start with a sensitive but cost-effective primary screen to cast a wide net, followed by a series of increasingly stringent assays to eliminate false positives and characterize the mechanism of action of the true hits.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET or AlphaLISA) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Initial Hits Counter_Screen Counter-Screen: Promiscuity/Artifact Assay Dose_Response->Counter_Screen Confirmed Hits Orthogonal_Assay Orthogonal Assay: Different Kinase Assay Format (e.g., ADP-Glo) Counter_Screen->Orthogonal_Assay Validated Hits Selectivity_Panel Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based Assay: Target Engagement & Cytotoxicity Selectivity_Panel->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Prioritized Hits

Figure 1: A robust high-throughput screening workflow for 2-aminothiazole libraries, designed to systematically identify true hits and eliminate false positives.

Part 1: The Primary High-Throughput Screen - A Focus on Kinase Inhibition

The primary screen is the first pass through the 2-aminothiazole library. The choice of assay technology is critical and should be sensitive, robust, and amenable to automation. For kinase targets, fluorescence-based assays are a popular choice.[2][3] We will detail two powerful and widely used homogeneous assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Assay Principle: TR-FRET for Kinase Activity

TR-FRET is a highly sensitive and robust assay format for HTS.[13][14][15] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are in close proximity. In a kinase assay, this can be configured in several ways, a common one being the detection of a phosphorylated product.

G cluster_0 No Kinase Inhibition cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP -> ADP Acceptor-Antibody Acceptor-Antibody Phosphorylated Substrate->Acceptor-Antibody Binds Eu-Antibody Eu-Antibody (Donor) Eu-Antibody->Acceptor-Antibody Proximity Eu-Antibody->Acceptor-Antibody FRET Emission Emission Acceptor-Antibody->Emission Emission (665 nm) Excitation Excitation (340 nm) Excitation->Eu-Antibody Inhibitor Inhibitor Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Blocks Active Site Substrate Substrate Kinase_Inhibited->Substrate No Phosphorylation Acceptor-Antibody_2 Acceptor-Antibody Substrate->Acceptor-Antibody_2 No Binding Eu-Antibody_2 Eu-Antibody (Donor) No_Emission No Emission (665 nm) Eu-Antibody_2->No_Emission No FRET Excitation_2 Excitation (340 nm) Excitation_2->Eu-Antibody_2

Figure 2: Principle of a TR-FRET-based kinase assay. Inhibition of the kinase prevents substrate phosphorylation, leading to a loss of the FRET signal.

Detailed Protocol: TR-FRET Kinase Assay

Materials:

  • 384-well, low-volume, black assay plates

  • Recombinant kinase and corresponding substrate peptide

  • ATP

  • TR-FRET antibody pair (e.g., Europium-labeled anti-tag antibody and APC-labeled anti-phospho-substrate antibody)

  • Assay buffer (typically includes HEPES, MgCl2, DTT, and a surfactant like Brij-35)

  • 2-Aminothiazole compound library (in DMSO)

  • Positive control (e.g., a known inhibitor like staurosporine)

  • Negative control (DMSO)

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the 2-aminothiazole library into the assay wells. Also, dispense the positive and negative controls into their designated wells.

  • Enzyme Addition: Add 5 µL of the kinase solution (pre-diluted in assay buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.

  • Reaction Initiation: Add 5 µL of the substrate and ATP mixture (pre-diluted in assay buffer) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the TR-FRET detection reagent mixture (containing both antibodies) to all wells.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

Data Analysis and Hit Identification
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Determine Z'-factor: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

  • Hit Criteria: A common initial hit criterion is a percent inhibition greater than three times the standard deviation of the negative controls (or a fixed cutoff, e.g., >50% inhibition).

ParameterRecommended ValueRationale
Assay Plate Format 384-well or 1536-wellHigher density for increased throughput and reduced reagent consumption.
Compound Concentration 10 µMA standard concentration for primary screens to identify initial hits.
ATP Concentration Km (Michaelis constant)At the Km for ATP, the assay is most sensitive to competitive inhibitors.
Z'-factor > 0.5Ensures a robust assay with a large enough signal window to confidently identify hits.
Hit Cutoff > 3 standard deviations from the mean of the negative controlsA statistically rigorous method to define a hit.

Part 2: The Crucial Next Steps - Hit Confirmation and Counter-Screening

A primary hit is not a validated lead. The high promiscuity of 2-aminothiazoles necessitates a rigorous follow-up strategy to eliminate false positives.[9][10][11]

Dose-Response Confirmation

All initial hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50). This step helps to eliminate hits that are not reproducible or show weak activity.

Counter-Screening for Promiscuity

This is arguably the most critical step when screening 2-aminothiazole libraries. The goal is to identify and discard compounds that interfere with the assay technology or exhibit non-specific activity.

2.2.1. Rationale for Counter-Screening

2-aminothiazoles can interfere with assays in several ways:

  • Compound Autofluorescence: The compound itself may fluoresce at the same wavelength as the assay signal.

  • Signal Quenching: The compound may absorb the excitation or emission light, reducing the signal.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.[16]

  • Reactivity: Some compounds may react with assay components, such as proteins or reagents.

2.2.2. A Practical Counter-Screen Protocol: The Detergent Test for Aggregators

A simple and effective counter-screen for identifying aggregation-based inhibitors is to re-run the dose-response assay in the presence of a non-ionic detergent, such as Triton X-100.[16]

Procedure:

  • Prepare two sets of assay buffers: one with the standard concentration of detergent and another with an increased concentration (e.g., 0.1% Triton X-100).

  • Perform the dose-response experiment for the confirmed hits in both buffer conditions.

  • Data Analysis: Compare the IC50 values obtained in the two conditions. A significant rightward shift (e.g., >10-fold increase) in the IC50 in the presence of the higher detergent concentration is indicative of an aggregation-based mechanism. These compounds should be flagged as likely false positives.

Part 3: Orthogonal and Secondary Assays for Hit Validation

Hits that pass the confirmation and counter-screening stages should be further validated using orthogonal and secondary assays.

Orthogonal Biochemical Assay

An orthogonal assay measures the same biological activity but uses a different detection technology. This helps to eliminate artifacts specific to the primary assay format. For a kinase target, if the primary screen was TR-FRET, an excellent orthogonal assay is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[17][18]

Kinase Selectivity Profiling

To assess the selectivity of the validated hits, they should be screened against a panel of other kinases. This is crucial for developing a safe and effective drug, as off-target kinase inhibition can lead to toxicity.

Cell-Based Assays

The ultimate test of a compound's potential is its activity in a cellular context.

  • Target Engagement Assays: These assays confirm that the compound is binding to its intended target within the cell.

  • Cellular Proliferation/Cytotoxicity Assays: Assays such as the MTT or CellTiter-Glo® assay are used to determine if the compound has the desired effect on cell viability.[19][20]

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo) Selectivity_Panel Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Target_Engagement Target Engagement Assay Selectivity_Panel->Target_Engagement Cytotoxicity Cytotoxicity Assay (e.g., MTT) Target_Engagement->Cytotoxicity Lead_Candidate Lead Candidate Cytotoxicity->Lead_Candidate Validated_Hit Validated Hit Validated_Hit->Orthogonal_Assay

Sources

Application

Application Notes and Protocols: Leveraging 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine as a Scaffold for Novel Enzyme Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions and serve as a versatile template for chemical elaboration makes it an attractive starting point for inhibitor design. This guide focuses on the strategic use of a specific, yet underexplored, 2-aminothiazole derivative, 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine , as a foundational scaffold for the development of novel enzyme inhibitors. We provide a conceptual framework and detailed protocols for the synthesis of a focused compound library, screening against key enzyme classes, and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Rationale for the 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine Scaffold

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The 2-aminothiazole core is frequently found in potent enzyme inhibitors, including the multi-kinase inhibitor Dasatinib.[1][2][3][4] Our focus on the 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine scaffold is predicated on several strategic advantages:

  • Validated Pharmacophore: The 2-aminothiazole group can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of the adenine region of ATP in many kinase active sites.[4]

  • Vector for Diversification: The primary amine and the thiazole ring itself provide multiple points for chemical modification, allowing for the rapid generation of a diverse library of analogs to probe the chemical space around a target's active site.

  • Incorporation of a gem-Dimethyl Group: The gem-dimethyl group on the α-carbon adjacent to the amine introduces conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to the target enzyme, potentially leading to higher affinity. It also provides a bulky group that can be exploited to achieve selectivity against other enzymes.

  • Synthetic Tractability: As will be detailed, the synthesis of this scaffold and its derivatives is accessible through well-established and robust chemical transformations, most notably the Hantzsch thiazole synthesis.[5]

This guide will walk researchers through a logical workflow, from the initial synthesis of the core scaffold to the biological evaluation of its derivatives against representative enzyme targets.

Synthesis of the Core Scaffold and Derivative Library

The cornerstone of this discovery program is the synthesis of the 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine core and a focused library of analogs. The classical Hantzsch thiazole synthesis provides a reliable and versatile method for this purpose.[6]

Proposed Synthesis of the Core Scaffold

The synthesis begins with the reaction of an α-haloketone with a thiourea derivative. For our specific scaffold, a key intermediate would be 1-bromo-3,3-dimethylbutan-2-one, which can be reacted with thiourea.

Protocol 1: Synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole (A Key Precursor)

  • Materials: 1-bromo-3,3-dimethylbutan-2-one, thiourea, ethanol, sodium bicarbonate.

  • Procedure:

    • In a round-bottom flask, dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) and thiourea (1.2 eq) in ethanol.[6]

    • Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the pH is ~7-8.

    • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product remains in solution, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The resulting 2-amino-4-(tert-butyl)-1,3-thiazole can then be further modified to generate the target scaffold and its derivatives.

Strategy for Library Diversification

With the 2-aminothiazole core in hand, a focused library can be generated by modifying the primary amine. This is typically achieved through acylation or reductive amination to introduce a variety of substituents that can probe different regions of an enzyme's active site.

G Core 2-Aminothiazole Scaffold Acylation Acylation (Acid Chlorides, Anhydrides) Core->Acylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation ReductiveAmination Reductive Amination (Aldehydes/Ketones) Core->ReductiveAmination AmideDerivatives Amide Derivatives Acylation->AmideDerivatives SulfonamideDerivatives Sulfonamide Derivatives Sulfonylation->SulfonamideDerivatives AmineDerivatives Substituted Amine Derivatives ReductiveAmination->AmineDerivatives

Enzyme Inhibition Assays: Protocols for Primary Screening

The synthesized library should be screened against a panel of enzymes to identify initial hits. Based on the known activities of other 2-aminothiazole derivatives, we propose screening against three major classes of enzymes: protein kinases, cholinesterases, and carbonic anhydrases.[1][8][9]

Protein Kinase Inhibition: Cyclin-Dependent Kinase 2 (CDK2) Assay

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] The 2-aminothiazole scaffold is a known hinge-binder for many kinases.[2][4]

Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available assay kits that measure ATP consumption.[11][12][13][14]

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme.

    • Kinase substrate (e.g., Histone H1).

    • ATP.

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[13]

    • Test compounds and a known CDK2 inhibitor (e.g., Roscovitine) as a positive control.[11]

    • ADP-Glo™ Kinase Assay Kit (or similar).

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of test compounds and controls in DMSO. Then, dilute further in Kinase Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

    • In a 384-well plate, add 1 µl of the diluted compound or control.

    • Add 2 µl of CDK2/Cyclin A2 enzyme solution (pre-diluted in Kinase Buffer to a working concentration).

    • Add 2 µl of a substrate/ATP mixture (e.g., Histone H1 and ATP in Kinase Buffer).

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used in the treatment of Alzheimer's disease.[15][16] The Ellman's method is a robust colorimetric assay for this target.[15][17][18]

Protocol 3: AChE Inhibition Assay using Ellman's Method

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human recombinant.

    • Acetylthiocholine iodide (ATChI) as the substrate.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (e.g., 100 mM, pH 8.0).

    • Test compounds and a known AChE inhibitor (e.g., Donepezil) as a positive control.

    • 96-well clear, flat-bottom plates.

    • Spectrophotometric plate reader.

  • Procedure:

    • Prepare serial dilutions of test compounds and controls in phosphate buffer (with a small amount of DMSO if necessary, keeping the final concentration below 1%).

    • In a 96-well plate, add 25 µL of each compound dilution.

    • Add 50 µL of DTNB solution (e.g., 10 mM in buffer) to each well.[15]

    • Add 25 µL of AChE enzyme solution (e.g., 0.1 U/mL in buffer) to all wells except the blank.[15]

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of ATChI substrate solution (e.g., 10 mM in deionized water).[15]

    • Immediately measure the absorbance at 412 nm in kinetic mode, with readings every minute for 10-15 minutes.[15]

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Carbonic Anhydrase (CA) Inhibition Assay

CA inhibitors are used as diuretics and for the treatment of glaucoma.[19]

Protocol 4: Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[19][20][21]

  • Materials:

    • Carbonic Anhydrase (e.g., from bovine erythrocytes).

    • p-Nitrophenyl acetate (p-NPA) as the substrate.

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5).[19]

    • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[20]

    • 96-well clear, flat-bottom plates.

    • Spectrophotometric plate reader.

  • Procedure:

    • Prepare serial dilutions of test compounds and controls in buffer (with DMSO, final concentration ≤1%).

    • To the wells of a 96-well plate, add buffer, 2 µL of the compound dilutions, and 20 µL of the CA working solution.[19]

    • Incubate at room temperature for 10-15 minutes.[19]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution (e.g., 3 mM in acetonitrile or DMSO).[19]

    • Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.[19][20][21]

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition as described for the AChE assay.

    • Determine the IC₅₀ values for active compounds.

Data Interpretation and Next Steps

The primary screening will yield IC₅₀ values for the synthesized compounds against the selected enzymes. This data should be organized for clear interpretation.

Table 1: Hypothetical Screening Results

Compound IDR-Group (Modification)CDK2 IC₅₀ (µM)AChE IC₅₀ (µM)CA-II IC₅₀ (µM)
Scaffold-01 -H> 50> 50> 50
Deriv-01a -COCH₃15.2> 5045.1
Deriv-01b -CO-Ph2.525.818.9
Deriv-01c -CO-(4-Cl-Ph)0.8 15.312.4
Deriv-01d -SO₂-Ph22.1> 505.6
Deriv-01e -CH₂(4-pyridyl)5.78.9> 50

From this hypothetical data, "Deriv-01c" emerges as a potent, albeit not entirely selective, CDK2 inhibitor. "Deriv-01d" shows promise as a carbonic anhydrase inhibitor.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold Scaffold Synthesis (2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine) Library Library Generation (Amides, Sulfonamides, etc.) Scaffold->Library Screening Primary Screening (CDK2, AChE, CA) Library->Screening HitID Hit Identification (Potency & Selectivity) Screening->HitID SAR SAR Studies (Iterative Synthesis) HitID->SAR MOA Mechanism of Action (Kinetics, Binding) SAR->MOA LeadOpt Lead Optimization (ADME/Tox) MOA->LeadOpt

Following hit identification, the next steps involve:

  • Hit Confirmation and Validation: Re-synthesize and re-test the active compounds to confirm their activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs around the initial hits to understand which structural features are critical for activity and selectivity. For example, based on the hypothetical data, one might explore different substitutions on the phenyl ring of "Deriv-01c".[22]

  • Mechanism of Action (MOA) Studies: For the most promising hits, perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Lead Optimization: Improve the potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) of the lead compounds to advance them toward preclinical development.

Conclusion

The 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic accessibility via the Hantzsch synthesis, coupled with the proven utility of the 2-aminothiazole pharmacophore, provides a solid foundation for a discovery campaign. By employing a systematic approach of library synthesis, multi-target screening, and iterative optimization, researchers can leverage this scaffold to identify and develop potent and selective modulators of enzyme function for therapeutic applications.

References

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Liu, H., et al. (2010). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Journal of Medicinal Chemistry, 53(1), 455-66. [Link]

  • ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. [Link]

  • ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. [Link]

  • National Institutes of Health. (2019). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • National Institutes of Health. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • Molecules. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • Springer. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • ResearchGate. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • ResearchGate. (2022). Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. [Link]

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • ChemRxiv. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. [Link]

  • Semantic Scholar. (2023). Thiazole–Thiadiazole Compounds for Enzymatic Modulation and Therapeutic Targeting in Diabetes Mellitus. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • National Institutes of Health. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institutes of Health. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine in Biological Samples

Introduction The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic, pharmacodynamic, and toxicological assessments. This a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic, pharmacodynamic, and toxicological assessments. This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, a 2-aminothiazole derivative, in biological samples such as plasma and urine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs.[1]

Given the novelty of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, this document provides a detailed framework based on established methodologies for structurally similar compounds, ensuring a scientifically sound starting point for method development and validation. The protocols herein are designed to be robust, reproducible, and compliant with regulatory expectations.

Analytical Strategy Overview

The primary analytical technique recommended for the quantification of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and wide dynamic range.[2] An alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), is also discussed, which may be suitable, particularly for urine samples, often requiring a derivatization step to improve volatility and chromatographic performance.[3]

A critical aspect of any bioanalytical method is the sample preparation, which aims to isolate the analyte from the complex biological matrix, minimize interferences, and concentrate the analyte to a level suitable for detection. This note will detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5][6]

The entire workflow, from sample collection to data analysis, must be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the integrity and reliability of the generated data.[7][8]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices.[9] The high selectivity achieved through Multiple Reaction Monitoring (MRM) minimizes the impact of endogenous interferences, leading to highly accurate and precise measurements.[2]

Principle of LC-MS/MS

The analyte is first separated from other components in the sample extract by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte then enters the mass spectrometer, where it is ionized, typically by Electrospray Ionization (ESI). In the mass spectrometer, the precursor ion (the ionized analyte) is selected, fragmented, and a specific product ion is monitored. This specific transition from precursor to product ion provides a high degree of selectivity for the analyte of interest.

Proposed LC-MS/MS Parameters

The following parameters are proposed as a starting point for method development for 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, based on methods for other 2-aminothiazole derivatives such as riluzole.[10]

ParameterRecommended SettingRationale
Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for small, moderately polar molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the amine group, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for gradient elution.
Flow Rate0.3 - 0.5 mL/minAppropriate for the column dimensions.
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.To ensure separation from endogenous components and elution of the analyte with a sharp peak shape.
Injection Volume5 - 10 µLA smaller injection volume can minimize matrix effects.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe amine group is readily protonated, making positive ion mode ideal.
MRM TransitionTo be determined by infusing a standard solution of the analyte.The precursor ion will be [M+H]+. The product ions will be determined from the fragmentation pattern.
Internal Standard (IS)A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.Compensates for variability in sample preparation and instrument response.
Sample Preparation for LC-MS/MS

The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

PPT is a simple and rapid method suitable for high-throughput analysis.[11] However, it may result in less clean extracts compared to LLE or SPE.[12]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.

  • Add 300 µL of cold acetonitrile (or methanol).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LLE provides a cleaner extract than PPT and is effective for isolating basic compounds like amines.[6][13]

Protocol:

  • To 100 µL of plasma sample in a glass tube, add a known amount of internal standard.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the amine and increase its solubility in the organic solvent.

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

SPE can provide the cleanest extracts and allows for significant concentration of the analyte.[5][14] A mixed-mode cation exchange sorbent is recommended for basic compounds.

Protocol:

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Loading: To 100 µL of plasma, add 100 µL of 4% phosphoric acid and the internal standard. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines.[7][8] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio ≥ 5
Recovery Consistent and reproducible
Matrix Effect Should be minimal and consistent across different sources of the biological matrix
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term)

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be a viable alternative for the analysis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, especially in urine samples where the analyte concentration may be higher. Due to the polar nature of the amine group, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[15]

Principle of GC-MS

In GC-MS, the derivatized analyte is vaporized and separated from other components in a long, narrow capillary column based on its boiling point and interaction with the column's stationary phase. The separated analyte then enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI), leading to fragmentation. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification and quantification.

Proposed GC-MS Parameters
ParameterRecommended SettingRationale
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or other silylating agents.Silylation replaces active hydrogens on the amine group with non-polar trimethylsilyl groups, increasing volatility.
ReactionHeat at 60-80°C for 30-60 minutes.To ensure complete derivatization.
Gas Chromatography
ColumnA non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).Provides good separation for a wide range of derivatized compounds.
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min).Inert and provides good chromatographic efficiency.
Temperature ProgramStart at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).To ensure separation of the analyte from other components and elution with a good peak shape.
Injection ModeSplitlessFor trace-level analysis.
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte.
Sample Preparation for GC-MS (Urine)

Protocol:

  • To 1 mL of urine, add a known amount of internal standard.

  • Perform an LLE or SPE as described for the LC-MS/MS method to extract the analyte.

  • Evaporate the extract to complete dryness.

  • Add 50 µL of the derivatizing reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70°C for 45 minutes.

  • Cool to room temperature.

  • Inject 1 µL into the GC-MS system.

III. Visualized Workflows

LC-MS/MS General Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_add Add Internal Standard Sample->IS_add Extraction Extraction (PPT, LLE, or SPE) IS_add->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation Choices

SamplePrep_Choices cluster_methods Extraction Methods Start Biological Sample PPT Protein Precipitation (PPT) + Fast, Simple - Less Clean Start->PPT LLE Liquid-Liquid Extraction (LLE) + Cleaner than PPT - More manual steps Start->LLE SPE Solid-Phase Extraction (SPE) + Cleanest, Concentrates Analyte - More complex, higher cost Start->SPE Analysis LC-MS/MS or GC-MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Decision tree for sample preparation methods.

IV. Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of analytical methods for the quantification of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine in biological samples. While the presented protocols are based on established methods for structurally related 2-aminothiazole derivatives, it is imperative that any method is fully validated for the specific analyte and biological matrix of interest to ensure data of the highest quality and integrity for regulatory submissions. The detailed protocols for LC-MS/MS and GC-MS, along with various sample preparation techniques, offer researchers and drug development professionals a robust starting point for their bioanalytical studies.

V. References

  • Basavanakatti, V. N., Ali, M., Bharathi, D. R., Murtuja, S., Sinha, B. N., Jayaprakash, V., & Shakeel, F. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Wojtowicz, W., Krawczyk, J., & Biziuk, M. (2014). Preliminary study on application of urine amino acids profiling for monitoring of renal tubular injury using GLC-MS. Pharmacological Reports, 66(6), 1150-1155. [Link]

  • Pascual-Caro, C., Redondo-Gómez, C., Borrull, F., Calull, M., & Aguilar, C. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives. Analytica Chimica Acta, 1045, 111-120. [Link]

  • Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Application Note.

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718.

  • Abdel-Ghany, M. F., Abdel-Aziz, O., & Fathy, M. M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4239. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.

  • Sarkar, M., & Chandu, B. R. (2017). Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 145, 56-61.

  • Rocío-Bautista, P., & Pasias, I. N. (2017). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1523, 1-22.

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2015). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis.

  • Shimadzu. (n.d.). Analysis of Urine Samples Using the GC/MS Metabolite Component Database. Application News.

  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

  • Sarkar, A. K., & Guttikar, S. (2015). Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects. Analytical Methods, 7(17), 7236-7243. [Link]

  • Giles, K., & Tartaglia, G. G. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(9), 3791-3801.

  • van Erp, N. P., van Herpen, C. M. L., Hamberg, P., de Wit, D., van der Heijden, J. W., & Burger, D. M. (2016). Analytical challenges in quantifying abiraterone with LC–MS/MS in human plasma. Journal of Chromatography B, 1033-1034, 293-300.

  • Boyacı, E., Rodríguez-Lafuente, A., & Gorynski, K. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 2-25.

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note.

  • Shafaati, A., & Zarghi, A. (2017). Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 134, 208-213.

  • Nishio, T., Ishii, A., & Seno, H. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1232, 123969.

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.

  • Hida, M., & Mitsui, T. (2006). Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry. Journal of Chromatography B, 832(1), 93-98.

  • de Oliveira, A. P., de Souza, A. C. B., & de Oliveira, A. C. (2012). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 23, 1276-1283.

  • van Erp, N. P., van Herpen, C. M. L., Hamberg, P., de Wit, D., van der Heijden, J. W., & Burger, D. M. (2017). Analytical challenges in quantifying abiraterone with LC–MS/MS in human plasma. Biomedical Chromatography, 31(11), e3986.

  • Mititelu, M., Ioniță, A. C., & Moroșan, E. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(13), 5109.

  • Wojtowicz, W., Krawczyk, J., & Biziuk, M. (2014). Preliminary study on application of urine amino acids profiling for monitoring of renal tubular injury using GLC-MS. Pharmacological Reports, 66(6), 1150-1155.

  • Bruce, S. J., Tavazzi, I., & Parisod, V. (2009). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 8(12), 5641-5648.

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note.

  • Kumar, A., & Narasimhan, B. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 462-471.

  • Alipour, E., & Babaei, A. (2023). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma. Pharmacia, 70(1), 163-171.

  • University of North Texas. (n.d.). Drug Analysis – Forensic Chemistry Laboratory Manual.

  • van Nuland, M., Rosing, H., & Schellens, J. H. M. (2018). Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma. Therapeutic Drug Monitoring, 40(4), 477-486.

  • Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Application Note.

  • Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. YouTube.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Sarkar, M., & Chandu, B. R. (2017). UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients. Journal of Pharmaceutical and Biomedical Analysis, 145, 56-61.

  • Brain Tumour Research Campaign. (2018). Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer p.

  • Ince, M., & Ozer, Y. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology, 45(7), 717-726.

  • Prehn, C., & Adamski, J. (2016). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. Methods in Molecular Biology, 1378, 13-23.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. It provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help improve reaction yields and product purity.

Overview of the Core Synthesis Pathway

The most reliable and widely adopted method for constructing the 2-aminothiazole core of the target molecule is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the specific synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, the key reactants are 3-chloro-2-butanone and N-(tert-butyl)thiourea.

The aromaticity of the resulting thiazole ring is a significant thermodynamic driving force for this reaction, which typically proceeds to completion with moderate heating.[1]

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification 3_chloro_2_butanone 3-Chloro-2-butanone (α-haloketone) Condensation Cyclocondensation (Hantzsch Reaction) 3_chloro_2_butanone->Condensation N_tert_butyl_thiourea N-(tert-butyl)thiourea (Thiourea derivative) N_tert_butyl_thiourea->Condensation Workup Aqueous Work-up (Quenching & Extraction) Condensation->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine (Final Product) Purification->Product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields in heterocyclic synthesis are a frequent issue stemming from several factors. A systematic approach is the most effective way to troubleshoot.[3]

  • Purity of Reagents: Impurities in either the 3-chloro-2-butanone or the N-(tert-butyl)thiourea can introduce side reactions or inhibit the primary reaction pathway.[3] Always use reagents of appropriate purity and verify their integrity if they have been stored for a long time. 3-chloro-2-butanone can be unstable and should be handled with care.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4] The Hantzsch synthesis typically requires heating to proceed at a reasonable rate.[1] However, excessive heat can lead to product decomposition or the formation of polymeric tars. Running small-scale trial reactions to find the optimal temperature and duration is highly recommended.[3]

  • Atmospheric Moisture: Although not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions caused by atmospheric moisture and oxygen, which is a good practice for many organic syntheses.[3]

  • Stoichiometry: The reaction proceeds in a 1:1 ratio.[1] It is common practice to use a slight excess (e.g., 1.1 equivalents) of the less expensive or more stable reagent, typically the thiourea, to ensure the complete consumption of the α-haloketone.[1]

Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?

Side product formation often competes with the desired cyclization. Here are key strategies to enhance selectivity:

  • Control of Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can disfavor side reactions, which often have higher activation energies.[4] A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.

  • Choice of Solvent: The solvent's polarity can influence the reaction pathway.[4] Ethanol is a very common and effective solvent for the Hantzsch synthesis as it readily dissolves the starting materials and facilitates the reaction.[5] Experimenting with other polar solvents like isopropanol or acetonitrile may offer better results for your specific setup.

  • Order of Addition: While typically mixed together, a slow addition of the α-haloketone to a heated solution of the thiourea can sometimes minimize the self-condensation of the ketone or other unwanted pathways.

Q3: My reaction is stalling and not going to completion. What troubleshooting steps should I take?

An incomplete reaction indicates an issue with kinetics or a chemical equilibrium.

  • Reaction Monitoring: First, ensure the reaction has genuinely stalled. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This allows you to visualize the consumption of starting materials and the formation of the product over time.

  • Increase Temperature: If the reaction is proceeding cleanly but slowly, a modest increase in temperature or extending the reaction time may be all that is needed.

  • Catalyst/Additive: While the Hantzsch synthesis often proceeds without a catalyst, the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes facilitate the final dehydration step of the mechanism, driving the reaction to completion. Use it in catalytic or stoichiometric amounts.

In-Depth Troubleshooting Guide

This guide provides a logical framework for diagnosing and solving specific experimental issues.

Troubleshooting_Flowchart Start Low Yield or Purity Issue Check_Reagents 1. Verify Reagent Purity (NMR, GC/MS) Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions (Temp, Solvent, Time) Check_Reagents->Optimize_Conditions Reagents are pure Improve_Workup 3. Refine Work-up & Purification (pH adjustment, Recrystallization) Optimize_Conditions->Improve_Workup Conditions optimized Success Problem Solved Improve_Workup->Success Purity/Yield improved

Caption: A logical flowchart for troubleshooting common synthesis problems.

Optimization of Reaction Parameters

The table below summarizes key variables and their expected impact on the synthesis, providing a starting point for systematic optimization.

ParameterRecommended RangeRationale & Potential Impact
Solvent Ethanol, Isopropanol, AcetonitrileEthanol is the standard choice due to good reactant solubility and an appropriate boiling point for reflux.[5] Other polar solvents may alter reaction kinetics and selectivity.[4]
Temperature 60°C - 100°C (Reflux)The reaction typically requires heat.[1] Start at a lower temperature (e.g., 70°C) and increase if the reaction is too slow. High temperatures can cause decomposition.[6]
Reaction Time 2 - 12 hoursMonitor by TLC/LC-MS to determine the point of maximum product formation and avoid degradation from prolonged heating.[4]
Base (Optional) Triethylamine (TEA), 1.1 eq.Can neutralize the H-X byproduct, potentially accelerating the final aromatization step.[7] May not be necessary.
Concentration 0.1 M - 1.0 MHigher concentrations can increase the reaction rate but may also promote side reactions or cause solubility issues.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis on a laboratory scale.

Materials:

  • N-(tert-butyl)thiourea (1.0 eq)

  • 3-chloro-2-butanone (1.05 eq)

  • Ethanol (Absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(tert-butyl)thiourea (1.0 eq) and absolute ethanol (to make a ~0.5 M solution).

  • Initiation: Begin stirring and gently heat the mixture to 75-80°C until the thiourea is fully dissolved.

  • Addition of Ketone: Slowly add 3-chloro-2-butanone (1.05 eq) to the solution dropwise over 15 minutes.

  • Reaction: Maintain the reaction at reflux (approx. 78°C for ethanol) and monitor its progress every hour using TLC (a 3:1 Hexanes:Ethyl Acetate mobile phase is a good starting point). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[5][8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support. 3

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support. 4

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. 5

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Link

  • Shaik, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry, 4(1), 209-224. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. 9

  • O'Brien, A. G., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 879–885. Link

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 10

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Link

  • Pete, N. J. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Link

  • Hameed, A., et al. (2018). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2018(4), M1017. Link

  • Al-Ostath, A. I., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1). Link

  • Do, T. H., & Nguyen, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 616–633. Link

Sources

Optimization

Troubleshooting solubility issues of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine in vitro

Technical Support Center: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine Welcome to the technical support guide for 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Welcome to the technical support guide for 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common in vitro solubility challenges with this compound. This guide provides structured troubleshooting advice, detailed protocols, and the scientific rationale behind each recommendation to ensure the integrity and success of your experiments.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the structural attributes of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. Its structure contains a basic amine group and a thiazole ring. The amine group makes its solubility highly dependent on pH, while the overall structure suggests limited aqueous solubility under neutral conditions.[1][2]

  • Chemical Class: Thiazole amine derivative.

  • Key Functional Group: A primary amine (propan-2-amine). This group is basic and can be protonated.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in aqueous buffer (e.g., PBS, pH 7.4). What is the first step?

This is the most common issue and is expected for a molecule with its predicted properties. Direct dissolution in neutral aqueous buffer is often unsuccessful for poorly soluble compounds.[6]

Causality: At neutral pH (around 7.4), the primary amine group is only partially protonated. The uncharged, neutral form of the molecule is less soluble in water. The principle of "like dissolves like" dictates that the largely non-polar structure is not readily solvated by polar water molecules.

Immediate Action: Do not attempt to dissolve the compound directly in your final aqueous buffer. The standard and recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.[7][8]

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions for in vitro screening and cell-based assays.[7][9]

Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium or assay buffer. Why is this happening and how can I fix it?

This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous system where its solubility is much lower.[6][8]

Causality: The DMSO concentration in the final solution is too low to maintain the compound's solubility. The abrupt change in solvent polarity from a DMSO-rich environment to a water-rich one causes the compound to precipitate.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting compound precipitation.

Recommended Actions:

  • Control Final DMSO Concentration: For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[10] However, some robust cell lines can tolerate up to 1%.[6] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[7]

  • Use a Stepwise Dilution Method: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL of media), perform a serial dilution. This gradual reduction in DMSO concentration can prevent immediate precipitation.[8][11]

  • Gentle Mixing and Warming: After adding the compound to the buffer, mix gently. In some cases, gentle warming to 37°C can aid dissolution, but be cautious as heat can degrade some compounds.[7]

Q3: Stepwise dilution isn't working. What is the next logical step to improve solubility in my aqueous buffer?

If precipitation persists even with optimized dilution techniques, the next step is to modify the aqueous buffer itself. Given the compound's basic amine group, pH adjustment is the most logical and scientifically-driven approach.[4][][13]

Causality: The solubility of ionizable compounds is highly pH-dependent.[14][15] For a basic compound like this amine, decreasing the pH of the buffer will increase the proportion of the protonated (charged) form. This charged species has significantly higher aqueous solubility than the neutral form.[1]

Recommended Action: Perform a pH-Dependent Solubility Test.

Before changing your experimental buffer, determine the pH at which your compound is sufficiently soluble.

  • Strategy: Prepare a series of buffers with varying pH values (e.g., pH 7.5, 7.0, 6.5, 6.0, 5.5). Add your compound (from a DMSO stock) to each buffer to your desired final concentration.

  • Observation: Visually inspect for precipitation. The lowest pH buffer that keeps your compound in solution is your target range.

  • Constraint: Ensure the final pH is compatible with your biological assay. Many cell-based assays are sensitive to pH changes and cannot be run below pH ~6.8. Enzymatic assays may have a broader tolerance.

Q4: Adjusting pH is not compatible with my assay. Are there other options?

Yes. If pH modification is not feasible, the use of co-solvents or other solubilizing excipients is a common strategy in pharmaceutical formulation.[16][17][18]

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving non-polar compounds.[][13]

Recommended Co-solvents for in vitro use:

  • Polyethylene Glycol 400 (PEG 400): Often used in formulation development.

  • Ethanol: Can be effective but may have biological effects at higher concentrations.

  • Propylene Glycol: Another common formulation excipient.[]

Implementation: Prepare a mixed-solvent stock or add the co-solvent directly to your final assay buffer. It is critical to keep the final concentration of the co-solvent low and consistent across all experiments, including controls. Uncontrolled precipitation can still occur upon dilution, so this method requires careful optimization.[13][19]

Data & Protocols

Table 1: Solubility of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine in Common Lab Solvents
SolventTypePredicted SolubilityRationale & Use Case
Water (pH 7.0) AqueousVery LowNot recommended for initial stock preparation.
PBS (pH 7.4) Aqueous BufferVery LowNot recommended for initial stock preparation.[6]
DMSO Polar AproticHigh (>20 mM)Recommended for primary stock solution. [7][9]
Ethanol Polar ProticModerateCan be used as a co-solvent.[]
Methanol Polar ProticModeratePrimarily used for analytical purposes (e.g., LC-MS), not for in vitro stocks.
Acidic Buffer (pH < 6.0) Aqueous BufferModerate to HighPotential for working solutions if assay permits.[4][5]

Note: These are predicted solubility values based on the chemical structure. Empirical validation is required.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for creating a high-concentration primary stock solution.

Materials:

  • 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and volumetric pipettes

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the solid compound (e.g., 2 mg) into a sterile vial.

  • Calculate DMSO Volume: Determine the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight must be determined for the specific salt form of the compound).

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Promote Dissolution: Vortex the vial gently until the solid is completely dissolved. If necessary, sonication in a water bath for 5-10 minutes can be used to aid dissolution. Gentle warming (37°C) may also be applied cautiously.[7]

  • Visual QC: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[7]

Protocol 2: Stepwise Dilution for Preparing a 10 µM Working Solution

This protocol minimizes the risk of precipitation when diluting the DMSO stock into an aqueous buffer.

Workflow Diagram:

G cluster_0 Preparation of Intermediate Dilution cluster_1 Preparation of Final Working Solution A Start: 10 mM Stock in 100% DMSO B Prepare 100 µM intermediate: 2 µL of Stock + 198 µL of Media/Buffer A->B C Result: 100 µM in 1% DMSO B->C D Take 100 µM intermediate solution C->D Use Immediately E Prepare 10 µM final solution: 100 µL of Intermediate + 900 µL of Media/Buffer D->E F Final Result: 10 µM in 0.1% DMSO E->F

Caption: Workflow for preparing a final working solution via intermediate dilution.

Procedure:

  • Prepare Intermediate Dilution (100x Final):

    • Create a 1:100 dilution of your 10 mM DMSO stock into your final aqueous buffer (e.g., cell culture media).

    • Example: Add 2 µL of 10 mM stock to 198 µL of media. Mix gently by pipetting.

    • This results in a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Prepare Final Working Solution:

    • Immediately use the intermediate solution to make the final dilution.

    • Create a 1:10 dilution of the 100 µM intermediate solution into the final aqueous buffer.

    • Example: Add 100 µL of the 100 µM intermediate to 900 µL of media.

  • Final Concentration: The resulting working solution is 10 µM with a final, cell-tolerable DMSO concentration of 0.1%.[10]

References

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Williams, C. L., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • Williams, C. L., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. PubMed. [Link]

  • protocols.io. (2021). DMSO stock preparation. [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?. [Link]

  • Riethorst, D., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Lee, H. Y., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Shiri, N., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]

  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Kerns, E. H., et al. (2008). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]

  • Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Hantzsch Thiazole Synthesis

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this cornerstone reaction for s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this cornerstone reaction for synthesizing thiazole derivatives, a crucial scaffold in many pharmaceutical agents.[1][2] As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively and achieve high-yield, high-purity results.

Understanding the Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[3] The reaction is prized for its reliability and tendency to produce high yields from readily available starting materials.[1][4]

The generally accepted mechanism proceeds through two key stages:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to displace the halide.[1][5]

  • Cyclization and Dehydration: Following the initial S-alkylation, an intramolecular cyclization occurs where the thioamide's nitrogen attacks the ketone's carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the stable, aromatic thiazole ring.[1][5]

Understanding this mechanism is crucial for troubleshooting, as each step is influenced by specific reaction conditions.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1  SN2 Attack intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2  Intramolecular  Cyclization product Thiazole Product intermediate2->product  Dehydration  (-H2O)

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Hantzsch synthesis in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I've set up my Hantzsch synthesis, but after the specified reaction time, TLC analysis shows mostly unreacted starting materials. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue that can often be resolved by systematically evaluating your reaction parameters.[6] Here’s a breakdown of what to investigate:

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor.

    • α-Haloketones: These reagents can be unstable. Ensure they are fresh or have been stored properly (cold and dark).[7] Impurities can lead to unwanted side reactions.

    • Thioamides: The stability of the thioamide is a common limiting factor.[8] Impurities will consume starting materials and complicate purification. Verify purity by NMR or melting point analysis before starting.[8]

  • Reaction Temperature: Temperature is a key driver for this reaction.

    • Many Hantzsch syntheses require heating to overcome the activation energy.[6][9] If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C).

    • For less reactive substrates, refluxing in a suitable solvent might be necessary. However, be cautious, as excessive heat can promote decomposition and byproduct formation.[7]

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Actionable Step: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still prominent after the initially planned time, extend the reaction duration until the starting material spot on the TLC plate diminishes significantly.[9]

  • Solvent Choice: The solvent plays a crucial role in reaction rate and yield by affecting the solubility of reactants and intermediates.[8]

    • Alcohols like ethanol and methanol are standard and often effective.[9]

    • For some substrates, polar aprotic solvents like DMF can be beneficial.[7] In some multicomponent variations, solvents like 1-butanol or even water have proven effective.[8][10] A mixture of ethanol/water can also improve yields in certain cases.[4][10]

Optimization Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of α-Haloketone & Thioamide start->check_purity increase_temp Increase Temperature (e.g., to 40-60°C or reflux) check_purity->increase_temp Purity Confirmed extend_time Extend Reaction Time (Monitor by TLC) increase_temp->extend_time No Improvement success Yield Improved increase_temp->success Improvement Seen change_solvent Screen Solvents (e.g., Ethanol, DMF, EtOH/H2O) extend_time->change_solvent No Improvement extend_time->success Improvement Seen change_solvent->success Improvement Seen

Caption: A logical workflow for troubleshooting low reaction yields.

FAQ 2: Formation of Multiple Products & Side Reactions

Question: My reaction seems to have worked, but I'm seeing multiple spots on my TLC plate and my final product is impure. What are the common side reactions, and how can I suppress them?

Answer: The formation of byproducts is a common challenge, often stemming from the reaction conditions or the nature of the substrates.

  • Isomeric Impurity (2-Imino-2,3-dihydrothiazole): This is the most frequently encountered side product, especially when using N-monosubstituted thioureas.[7]

    • Causality: The formation of this isomer is highly pH-dependent. Under acidic conditions, the reaction regioselectivity can change, favoring the formation of the 2-imino isomer.[8][11]

    • Solution: To favor the desired 2-aminothiazole, run the reaction under neutral or slightly basic conditions.[7] This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base. The standard work-up often involves pouring the reaction mixture into a basic solution like aqueous sodium carbonate (Na₂CO₃) to neutralize any hydrohalic acid (HX) formed and precipitate the free base of the product.[1][9]

  • Other Condensation Byproducts: Over-condensation or formation of bis-thiazoles can occur, particularly if the stoichiometry is not carefully controlled.[8]

    • Solution: Ensure precise stoichiometry of your reactants. A slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[1] Monitoring the reaction closely with TLC can help you stop the reaction once the desired product is maximized, preventing further degradation or side reactions.[7]

FAQ 3: Issues with Product Isolation and Purification

Question: My reaction is complete, but I am struggling to isolate my thiazole product. It either won't precipitate or it remains oily. What should I do?

Answer: Isolation issues are typically related to the product's solubility and the work-up procedure.

  • Failure to Precipitate:

    • Causality: Thiazoles are basic compounds. During the reaction, the hydrohalic acid (e.g., HBr) produced protonates the product, forming a salt. This salt is often soluble in polar solvents like methanol or ethanol.[12]

    • Solution: The standard procedure is to pour the cooled reaction mixture into a beaker containing a weak base solution, such as 5% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate.[1][9] This neutralizes the acid and deprotonates the thiazole, causing the free base, which is typically less water-soluble, to precipitate.[1] Ensure the final solution is basic using pH paper.

  • Product is Oily or Doesn't Solidify:

    • Causality: Not all thiazole derivatives are crystalline solids at room temperature. The substituents on the ring heavily influence the melting point.

    • Solution: If the product does not precipitate or separates as an oil, it must be isolated by extraction.

      • After basifying the aqueous mixture, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

      • The resulting crude product, whether oily or solid, will likely require purification by silica gel column chromatography to remove unreacted starting materials and byproducts.[13]

Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a representative example for the synthesis of 2-amino-4-phenylthiazole.[1]

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 65-70 °C for methanol) for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase).[1] The reaction is complete when the 2-bromoacetophenone spot is no longer visible.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Work-up and Isolation:

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix.[1]

    • A precipitate should form. If not, refer to FAQ 3.

    • Collect the solid product by vacuum filtration through a Buchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1]

  • Drying: Spread the collected solid on a tared watch glass and let it air-dry or dry in a vacuum oven to a constant weight.[1]

  • Analysis: Determine the mass, calculate the percent yield, and characterize the product (e.g., melting point, NMR).

Table 1: Solvent and Condition Screening for Optimization

When optimizing a new Hantzsch synthesis, screening different solvents and conditions is crucial. The following table provides a template for organizing such an experiment, based on findings from multicomponent reaction optimizations.[10]

EntrySolvent (v/v)Temperature (°C)Time (h)Yield (%)Observations
1Methanol25 (RT)12<10Low conversion
2Methanol65 (Reflux)285Good conversion, clean product
3Ethanol78 (Reflux)288Similar to methanol
41-Butanol118 (Reflux)175Faster but some decomposition
5Ethanol/Water (1:1)85 (Reflux)1.592Excellent yield, easy work-up
6DMF80380Good for poorly soluble substrates
7None (Solvent-free)1000.195Rapid, green, but requires heating block

Data is illustrative and based on general principles reported in the literature.[10][14]

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of thiazoles. YouTube. [Link]

  • Thiazole. CUTM Courseware. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis Online. [Link]

  • Thiazole. Wikipedia. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink. [Link]

  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of 2-Aminothiazole Stability in Solution

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 2-aminothiazole-containing compounds. This guide provides in-depth technical support, troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 2-aminothiazole-containing compounds. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address the inherent instability of this important scaffold in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Duality of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities and presence in numerous FDA-approved drugs. However, this privileged scaffold harbors an Achilles' heel: a susceptibility to degradation in aqueous environments. This instability can lead to inconsistent experimental data, failed lead optimization campaigns, and misleading structure-activity relationships (SAR). This guide will dissect the mechanisms of degradation and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole compound shows decreasing potency over time in my cell-based assay. What could be the cause?

This is a classic sign of compound instability in your assay medium. The 2-aminothiazole ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of inactive or less active byproducts. The rate of degradation is often pH- and temperature-dependent. We recommend performing a time-course stability study in your specific assay medium to quantify the degradation rate.

Q2: I've observed the formation of a new, unexpected peak in my LC-MS analysis of a 2-aminothiazole analog. What could this be?

The appearance of a new peak often points to a degradation product. A common degradation pathway for 2-aminothiazoles involves the Dimroth rearrangement, which can occur under thermal stress or in certain solvent systems. This rearrangement results in an isomeric compound with a different retention time. Another possibility is the formation of an N-formyl thiourea derivative via hydrolysis of the thiazole ring.

Q3: Can the position of substituents on the 2-aminothiazole ring affect its stability?

Absolutely. The electronic and steric properties of substituents can significantly influence the stability of the 2-aminothiazole core. Electron-withdrawing groups on the thiazole ring can increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack and subsequent ring cleavage. Conversely, bulky substituents near the amino group can sterically hinder the approach of water molecules, thereby slowing down hydrolysis.

Q4: Are there any general guidelines for selecting solvents for 2-aminothiazole compounds?

For long-term storage, it is advisable to keep 2-aminothiazole compounds as dry solids at low temperatures. When preparing stock solutions, aprotic, anhydrous solvents such as DMSO or DMF are generally preferred over protic solvents like methanol or ethanol. For aqueous buffers in assays, it is crucial to assess the compound's stability under the specific pH and temperature conditions of the experiment.

Troubleshooting Guide: Common Instability Scenarios

This section addresses specific experimental challenges and provides a logical workflow for diagnosing and resolving stability issues.

Scenario 1: Inconsistent IC50 Values in Biochemical Assays
  • Symptom: High variability in IC50 values for the same 2-aminothiazole compound across different experimental runs.

  • Potential Cause: Degradation of the compound in the assay buffer during the incubation period.

  • Troubleshooting Workflow:

    G A Inconsistent IC50 Values B Verify Compound Purity (LC-MS, NMR) A->B C Perform Time-Course Stability Study in Assay Buffer B->C D Incubate compound in buffer at assay temp. Analyze aliquots at T=0, 1h, 2h, 4h via LC-MS C->D E Significant Degradation (>10%) Observed? D->E F YES: Modify Assay Conditions E->F Yes G NO: Investigate Other Variables (e.g., enzyme stability, reagent variability) E->G No H Reduce Incubation Time F->H I Optimize Buffer pH (if possible) F->I J Add Stabilizing Excipients (e.g., antioxidants) F->J

    Caption: Troubleshooting workflow for inconsistent IC50 values.

Scenario 2: Loss of Compound During Sample Preparation for Animal Studies
  • Symptom: Lower than expected compound concentration in the formulated vehicle for in vivo studies.

  • Potential Cause: Degradation in the formulation vehicle, which may be aqueous-based.

  • Troubleshooting Workflow:

    • Vehicle Selection: Evaluate the stability of your compound in various pharmaceutically acceptable vehicles.

    • pH Adjustment: Determine the pH at which your compound exhibits maximum stability and adjust the vehicle pH accordingly.

    • Co-solvents and Excipients: Consider the use of co-solvents (e.g., PEG-400, propylene glycol) or stabilizing excipients to improve solubility and stability.

    • Forced Degradation Study: Conduct a forced degradation study (acidic, basic, oxidative, thermal, and photolytic stress) to identify the primary degradation pathways and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability of a 2-Aminothiazole Compound

This protocol provides a framework for evaluating the stability of your compound across a range of pH values.

Materials:

  • 2-aminothiazole compound of interest

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9

  • Acetonitrile or other suitable organic solvent

  • HPLC or UPLC system with a UV or MS detector

Procedure:

  • Prepare a concentrated stock solution of your compound in a non-aqueous solvent (e.g., 10 mM in DMSO).

  • For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 10-50 µM.

  • Immediately after preparation (T=0), take an aliquot of each sample and quench the degradation by adding an equal volume of acetonitrile. Store at -20°C until analysis.

  • Incubate the remaining samples at the desired temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench as described in step 3.

  • Analyze all samples by a validated HPLC/UPLC method to determine the percentage of the parent compound remaining at each time point.

  • Plot the percentage of the remaining parent compound versus time for each pH to determine the degradation kinetics.

Data Presentation:

pHHalf-life (t1/2) at 37°C (hours)Degradation Rate Constant (k) (h-1)
3.02.50.277
5.015.80.044
7.48.10.086
9.01.20.578

Note: The data presented in this table is illustrative and will vary for different 2-aminothiazole compounds.

Protocol 2: Mitigation of Oxidative Degradation

If your compound is susceptible to oxidation, the addition of antioxidants to your solutions can be an effective stabilization strategy.

Procedure:

  • Identify the potential for oxidative degradation through forced degradation studies using an oxidizing agent (e.g., H2O2).

  • Select a suitable antioxidant that is compatible with your experimental system (e.g., ascorbic acid, N-acetylcysteine, sodium metabisulfite).

  • Prepare your buffer or vehicle containing the antioxidant at an appropriate concentration (e.g., 0.1-1 mM).

  • Repeat the stability study as described in Protocol 1, comparing the degradation rate in the presence and absence of the antioxidant.

Mechanistic Insights: Understanding the "Why"

The instability of the 2-aminothiazole ring is primarily attributed to its electronic structure. The endocyclic nitrogen atom can be protonated, which enhances the electrophilicity of the C2 carbon. This makes the ring susceptible to nucleophilic attack by water, leading to hydrolytic cleavage.

G cluster_0 Hydrolytic Degradation Pathway A 2-Aminothiazole B Protonated Intermediate A->B H+ C Tetrahedral Intermediate (Nucleophilic attack by H2O) B->C + H2O D Ring-Opened Intermediate C->D Ring Opening E N-formyl thiourea derivative D->E Tautomerization

Caption: Simplified pathway of hydrolytic degradation of 2-aminothiazole.

Conclusion

While the 2-aminothiazole scaffold presents stability challenges, a proactive and informed approach can ensure the integrity of your research. By understanding the degradation mechanisms, systematically evaluating stability under relevant conditions, and implementing appropriate mitigation strategies, you can confidently advance your 2-aminothiazole-based drug discovery programs.

References

  • Title: The 2-aminothiazole scaffold in drug design: a comprehensive review. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Chemistry and Biology of 2-Aminothiazoles. Source: Molecules URL: [Link]

  • Title: Overcoming the poor stability of 2-aminothiazole-containing compounds in drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Forced Degradation Studies: A Tool for an Analytical Research Scientist. Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Welcome to the technical support center for the synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.

Introduction to the Synthetic Strategy

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine is typically approached through a two-stage process. The first stage involves the construction of the core 2-amino-4,5-dimethylthiazole ring via the well-established Hantzsch thiazole synthesis. The second stage focuses on the functionalization of the 2-amino group to introduce the N,N-dimethyl and propan-2-yl moieties. Each stage presents unique challenges and potential for byproduct formation, which this guide will address in detail.

Synthetic_Overview cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: N-Functionalization A 3-Bromo-2-butanone C 2-Amino-4,5-dimethylthiazole A->C Hantzsch Reaction B Thiourea B->C D 2-Amino-4,5-dimethylthiazole F 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine D->F Reductive Amination/ Eschweiler-Clarke E Acetone & Formaldehyde/Formic Acid E->F

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Stage 1: Hantzsch Thiazole Synthesis

Q1: My Hantzsch reaction is giving a low yield of 2-amino-4,5-dimethylthiazole. What are the common causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Reactants: Ensure the 3-bromo-2-butanone is free of impurities and has not decomposed. The purity of the thiourea is also critical.

  • Reaction Temperature: While some Hantzsch syntheses proceed at room temperature, this specific reaction may benefit from gentle heating. However, excessive heat can promote side reactions and decomposition of the product.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation byproducts.[1]

  • pH of the Reaction Medium: The pH is a critical parameter. The reaction is typically carried out under neutral or slightly basic conditions.[1]

Q2: I've isolated an impurity with the same mass as my desired 2-amino-4,5-dimethylthiazole. What could it be?

A2: A common byproduct in the Hantzsch synthesis is the formation of the isomeric 2-imino-2,3-dihydrothiazole. This occurs due to the tautomeric nature of the 2-aminothiazole system. The formation of the imino isomer is particularly favored under acidic conditions.

To minimize the formation of this isomer, it is recommended to perform the reaction in a neutral or slightly basic medium. The use of a non-acidic solvent and the addition of a mild, non-nucleophilic base can help suppress the formation of the imino byproduct.[1]

Isomer_Formation 2-Amino-4,5-dimethylthiazole 2-Amino-4,5-dimethylthiazole 2-Imino-4,5-dimethyl-2,3-dihydrothiazole 2-Imino-4,5-dimethyl-2,3-dihydrothiazole 2-Amino-4,5-dimethylthiazole->2-Imino-4,5-dimethyl-2,3-dihydrothiazole Tautomerization (favored by acid) 2-Imino-4,5-dimethyl-2,3-dihydrothiazole->2-Amino-4,5-dimethylthiazole Tautomerization (favored by base)

Caption: Tautomeric equilibrium in 2-aminothiazoles.

Stage 2: N-Functionalization

Q3: What is the most effective way to introduce the N,N-dimethyl and propan-2-yl groups onto the 2-aminothiazole?

A3: A highly effective and common method for N,N-dimethylation is the Eschweiler-Clarke reaction , which uses formaldehyde and formic acid.[2][3][4] This reaction is a type of reductive amination and has the advantage of stopping at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[2] For the introduction of the isopropyl group, a reductive amination with acetone and a suitable reducing agent (e.g., sodium borohydride) is a standard and efficient method.[5]

It is often feasible to perform these reactions sequentially.

Q4: I am observing incomplete methylation during the Eschweiler-Clarke reaction. How can I drive the reaction to completion?

A4: Incomplete methylation, resulting in the N-methyl or N,N-H byproduct, is usually due to insufficient reagents or reaction time. To ensure complete N,N-dimethylation:

  • Use an excess of both formaldehyde and formic acid.

  • Ensure the reaction is heated to reflux to facilitate the reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting material and mono-methylated intermediate are no longer observed.

Q5: During the reductive amination with acetone, I am getting a mixture of the desired product and the mono-isopropyl amine. How can I improve the selectivity?

A5: The formation of the mono-isopropyl amine is a common byproduct if the reaction does not go to completion. To favor the formation of the desired tertiary amine:

  • Use an excess of acetone.

  • Ensure the reducing agent is added portion-wise to control the reaction rate.

  • Allow sufficient reaction time for the second reductive amination to occur.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Hantzsch Synthesis Impure reactants, incorrect temperature, insufficient reaction time, improper pH.Use purified reactants. Optimize temperature (gentle heating may be required). Monitor reaction by TLC. Maintain neutral to slightly basic pH.[1]
Presence of 2-imino-2,3-dihydrothiazole isomer Acidic reaction conditions.Perform the reaction in a neutral or slightly basic medium. Use a non-acidic solvent and consider adding a mild, non-nucleophilic base.[1]
Incomplete N,N-dimethylation Insufficient formaldehyde or formic acid, inadequate heating, or short reaction time.Use an excess of both reagents. Ensure the reaction is brought to reflux. Monitor by TLC until completion.
Formation of mono-isopropyl amine byproduct Insufficient acetone or reducing agent, or incomplete reaction.Use an excess of acetone. Add the reducing agent in portions. Allow for a longer reaction time and monitor by TLC.
Difficulty in purifying the final product Presence of closely related byproducts (e.g., mono-alkylated species).Utilize column chromatography with a suitable solvent system (e.g., hexane-ethyl acetate) for purification.[6] Recrystallization can also be effective for solid products.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole (Hantzsch Synthesis)
  • In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol.

  • Add 3-bromo-2-butanone (1.0 eq) dropwise to the stirred solution at room temperature.

  • Gently heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: N-Isopropylation and N,N-Dimethylation of 2-Amino-4,5-dimethylthiazole

Step A: N-Isopropylation via Reductive Amination

  • Dissolve 2-amino-4,5-dimethylthiazole (1.0 eq) in methanol.

  • Add acetone (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine.

  • Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-isopropyl-4,5-dimethylthiazol-2-amine can be purified by column chromatography.

Step B: N,N-Dimethylation via Eschweiler-Clarke Reaction

  • To the purified N-isopropyl-4,5-dimethylthiazol-2-amine (1.0 eq), add an excess of formaldehyde (3.0 eq, as a 37% aqueous solution) and formic acid (3.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine, by column chromatography.

N_Functionalization_Workflow Start 2-Amino-4,5-dimethylthiazole Step1 Reductive Amination (Acetone, NaBH4) Start->Step1 Intermediate N-isopropyl-4,5-dimethylthiazol-2-amine Step1->Intermediate Step2 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Intermediate->Step2 Product 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine Step2->Product

Caption: Workflow for N-functionalization.

References

  • Semantic Scholar. Alkylation of aminothiazoles. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • JOCPR. (2013). Synthesis of some new 5- substituted of. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives. [Link]

Sources

Optimization

Optimizing the dosage of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine for cell culture experiments

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal dosage of novel compounds, such as the investigational molecule 2-(Dimethyl-1,3-thiaz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal dosage of novel compounds, such as the investigational molecule 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine (referred to herein as "Compound X"), for in vitro cell culture experiments. The principles and protocols outlined are designed to be broadly applicable to a wide range of experimental compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the dosage for a new compound in cell culture?

The initial and most critical step is to perform a dose-response curve to determine the compound's cytotoxic or cytostatic effects on your specific cell line. This experiment will help you identify the concentration range where the compound is active and where it becomes toxic. From this, you can calculate key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Q2: How do I prepare a stock solution of a new compound?

Proper preparation and storage of your stock solution are crucial for reproducible results.

  • Solvent Selection: First, determine the appropriate solvent for your compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture use. However, it's essential to check the compound's solubility data sheet if available. If not, you may need to test solubility in other solvents like ethanol or sterile phosphate-buffered saline (PBS).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture medium. The final concentration of the solvent in the culture should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect from light if the compound is light-sensitive.

Q3: What are the key differences between cytotoxicity, cytostaticity, and viability?

Understanding these terms is fundamental to interpreting your experimental results:

  • Cytotoxicity: Refers to the ability of a compound to kill cells. Assays that measure membrane integrity, such as those using propidium iodide or trypan blue, or assays that measure the release of lactate dehydrogenase (LDH), are common methods to assess cytotoxicity.

  • Cytostaticity: Refers to the ability of a compound to inhibit cell proliferation without necessarily killing the cells. This can be assessed by cell counting over time or by using assays that measure DNA synthesis, such as BrdU incorporation assays.

  • Viability: This is a broader term that reflects the overall health of a cell population. Assays like the MTT or resazurin (alamarBlue) assay measure metabolic activity, which is often used as a surrogate for cell viability. It's important to note that a decrease in metabolic activity may indicate either cell death or a cytostatic effect.

Part 2: Troubleshooting Guide

This section addresses common issues encountered when optimizing the dosage of a novel compound.

Issue 1: High variability between replicate wells in my dose-response assay.

High variability can obscure the true effect of your compound. Here’s a systematic approach to troubleshooting:

  • Pipetting Technique: Ensure consistent pipetting. Even small errors in volume can lead to significant differences in compound concentration, especially when performing serial dilutions. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment are a major source of variability. Ensure your cells are a single-cell suspension and are evenly distributed in the wells. The "edge effect" in multi-well plates, where wells on the perimeter behave differently, can also be a factor. Consider not using the outer wells for experimental data.

  • Compound Precipitation: Your compound may be precipitating out of solution at higher concentrations, especially when diluted into aqueous culture medium from a DMSO stock. Visually inspect your wells for any precipitate. If this is suspected, you may need to try a different solvent or lower the highest concentration in your dilution series.

Issue 2: My compound shows no effect, even at high concentrations.

If your compound appears to be inactive, consider the following possibilities:

  • Compound Stability: The compound may be unstable in the culture medium at 37°C. You might need to perform time-course experiments with shorter incubation times or refresh the medium with a fresh compound during the experiment.

  • Mechanism of Action: The chosen cell line may not express the target of your compound, or the endpoint you are measuring (e.g., cell death) may not be the primary effect of the compound. It might be modulating a specific signaling pathway without affecting overall viability. Consider using a different cell line or a more specific functional assay.

  • Solubility Issues: As mentioned above, poor solubility can prevent the compound from reaching its target.

Issue 3: The dose-response curve is not sigmoidal (S-shaped).

A classic sigmoidal dose-response curve is expected for many biological processes. Deviations can provide important information:

  • Biphasic (U-shaped) Curve: This can indicate that the compound has different effects at different concentrations, a phenomenon known as hormesis.

  • Shallow Curve: A shallow curve suggests a narrow dynamic range for the compound's effect or that multiple mechanisms are at play.

Part 3: Experimental Protocols and Workflows

Protocol 1: Determining the IC50 using a Resazurin-Based Viability Assay

This protocol provides a step-by-step method to determine the concentration of Compound X that inhibits 50% of cell viability.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence capabilities (e.g., 560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding: Seed your cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare a serial dilution series of Compound X in complete culture medium. A common approach is a 1:2 or 1:3 dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration) and a no-cell control (medium only).

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound X.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours, or until the color changes from blue to pink/purple.

  • Fluorescence Measurement: Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and calculate the IC50 value.

Workflow for Optimizing Compound Dosage

The following diagram illustrates a typical workflow for optimizing the dosage of a new compound.

Dosage_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_initial_screen Phase 2: Initial Screening cluster_refinement Phase 3: Refinement cluster_validation Phase 4: Functional Validation Prep Prepare High-Concentration Stock Solution of Compound X Solubility Confirm Solubility & Stability Prep->Solubility DoseResponse Perform Broad Dose-Response (e.g., 1 nM to 100 µM) Solubility->DoseResponse IC50 Determine Initial IC50 DoseResponse->IC50 NarrowDose Narrow-Range Dose-Response (around IC50) IC50->NarrowDose TimeCourse Time-Course Experiment (e.g., 24, 48, 72h) NarrowDose->TimeCourse FunctionalAssay Perform Mechanism-Specific Functional Assay TimeCourse->FunctionalAssay OptimalDose Select Optimal Working Concentration(s) FunctionalAssay->OptimalDose

Caption: Workflow for Dosage Optimization of a Novel Compound.

Part 4: Data Presentation

When presenting your dose-response data, a table summarizing the key parameters is highly effective.

Table 1: Example Dose-Response Data for Compound X in Different Cell Lines

Cell LineIncubation Time (h)IC50 (µM)95% Confidence Interval (µM)Hill Slope
MCF-7485.24.8 - 5.6-1.1
HeLa4812.811.9 - 13.7-0.9
A54948> 50N/AN/A

This table allows for a quick comparison of the compound's potency across different cell types.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening, 8(5), 566–570. Retrieved from [Link]

Troubleshooting

Technical Support Center: Stability and Storage of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Welcome to the technical support center for 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the stability of this critical reagent.

Introduction: Understanding the Molecule

2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine is a multi-functional molecule featuring a substituted thiazole ring and a tertiary amine group. Both of these moieties contribute to its chemical reactivity and potential degradation pathways. The thiazole ring is a common scaffold in many biologically active compounds, while the tertiary amine provides a basic center.[1][2] Understanding the inherent chemical liabilities of these functional groups is paramount to establishing effective storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine?

A1: Based on the chemical structure, the primary degradation pathways are anticipated to be oxidation , hydrolysis , and photodegradation .

  • Oxidation: The lone pair of electrons on the nitrogen atom of the tertiary amine can be susceptible to oxidation, potentially forming an N-oxide. The thiazole ring, while aromatic, can also undergo oxidation under harsh conditions, possibly leading to ring opening.[3]

  • Hydrolysis: The thiazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to cleavage of the ring. While generally more stable than oxazoles, this pathway should be considered, especially at elevated temperatures.[4]

  • Photodegradation: Thiazole-containing compounds have been shown to be sensitive to light.[5] Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to the formation of various degradation products.

Q2: I've noticed a change in the color of my sample from a pale yellow to a brownish hue. What could be the cause?

A2: A color change is a common indicator of degradation. This is often due to the formation of small quantities of highly colored degradation products, which can result from oxidation or other complex decomposition reactions. It is strongly recommended to assess the purity of the material if a color change is observed.

Q3: What are the ideal storage conditions for 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine?
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Amber vial or stored in the darkProtects the compound from photodegradation.[5]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to the atmosphere.
Q4: How does the purity of the initial material affect its long-term stability?

A4: The initial purity is a critical factor. The presence of impurities, such as residual acids, bases, or metal ions from the synthesis, can act as catalysts for degradation reactions. It is essential to use a highly purified starting material for long-term storage and for sensitive applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.1. Check the appearance of the stored compound for any color change. 2. Perform a purity analysis (e.g., HPLC, LC-MS) on the stored material. 3. If degradation is confirmed, procure a fresh batch of the compound. 4. Review and optimize your storage conditions based on the recommendations in this guide.
Precipitate formation in solution Formation of insoluble degradation products or reaction with the solvent.1. Identify the solvent used. Some solvents may not be suitable for long-term storage. 2. Consider the possibility of the compound degrading into less soluble products. 3. It is often recommended to prepare solutions fresh before use to avoid stability issues in solution.[6]
pH shift in buffered solutions Degradation of the amine, which is basic, can lead to a change in the pH of the solution.1. Monitor the pH of your solutions over time. 2. A significant shift in pH is a strong indicator of degradation. 3. Use freshly prepared solutions for your experiments.

Visualizing Degradation and Workflow

Potential Degradation Pathways

A 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine B Oxidation (N-oxide formation) A->B O2 C Hydrolysis (Thiazole ring opening) A->C H2O (acid/base) D Photodegradation (Complex mixture of products) A->D Light (hν) E Degraded Products B->E C->E D->E

Caption: Potential degradation pathways for the target compound.

Recommended Storage Workflow

cluster_0 Receiving and Initial Handling cluster_1 Storage cluster_2 Usage A Receive Compound B Visually Inspect for Color and Purity A->B C Perform Initial Purity Analysis (e.g., HPLC) B->C D Aliquot into smaller, single-use vials C->D If purity is acceptable E Store in amber vials at 2-8 °C D->E F Backfill with inert gas (Ar/N2) E->F G Seal tightly F->G H Use one aliquot per experiment G->H I Prepare solutions fresh H->I

Caption: Recommended workflow for storage and handling.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine and detecting the presence of degradation products. Method optimization may be required.

1. Materials:

  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable mobile phase modifier)
  • C18 reverse-phase HPLC column

2. Instrumentation:

  • HPLC system with UV detector

3. Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detector Wavelength: 254 nm (or as determined by UV scan)
  • Gradient: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to a high percentage (e.g., 90% B) over a suitable time to ensure separation of potential impurities.
  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks indicates impurities or degradation products.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a molecule under stress conditions.[7]

1. Materials:

  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-amine
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC system and reagents as described in Protocol 1

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature for a defined period.
  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.
  • Photodegradation: Expose a solution of the compound to a UV light source for a defined period.
  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60 °C) for a defined period.
  • Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis as described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445-2464.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Albini, A., & Fagnoni, M. (Eds.). (2007).
  • A. A. Cordi, et al. (2018). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 24(55), 14733-14738.
  • ICH Harmonised Tripartite Guideline, Q1A(R2), Stability Testing of New Drug Substances and Products (2003).

Sources

Optimization

Technical Support Center: Method Refinement for Thiazole Compound Bioassays

Welcome to the technical support center for thiazole compound bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole compound bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile scaffold. Thiazole and its derivatives are foundational in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] However, their unique physicochemical properties can present significant hurdles in biological screening, leading to inconsistent results and potential misinterpretation of data.

This resource provides field-proven insights and systematically validated protocols to help you achieve consistent, reliable, and meaningful results in your experiments. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your methodologies.

Troubleshooting Guide: Common Issues in Thiazole Bioassays

This section addresses specific problems encountered during the screening of thiazole compounds. The issues are presented in a question-and-answer format, detailing potential causes and robust solutions.

Question 1: Why am I observing high variability and poor reproducibility between replicate wells or experiments?

High variability is a frequent and frustrating issue. It often points to problems with the compound's physical state in the assay medium rather than a flaw in the biological system itself.

  • Core Issue: Poor aqueous solubility is a hallmark of many heterocyclic compounds, including thiazole derivatives.[3][4] While your compound may dissolve perfectly in a 100% DMSO stock, it can crash out of solution when diluted into the aqueous environment of your assay buffer or cell culture medium. This precipitation is often inconsistent, leading to different effective concentrations in each well and, consequently, high data variability.[3]

  • Investigative Steps & Solutions:

    • Visual Inspection: After adding the compound to the assay plate, carefully inspect the wells under a microscope for signs of precipitation (e.g., crystals, amorphous particles).

    • Solubility Assessment: Proactively determine the kinetic solubility of your compound in the specific assay buffer you are using. This will define the upper concentration limit for your experiments.[4] A detailed protocol for this is provided below.

    • Optimize Compound Delivery: If solubility is the limiting factor, refer to the solubilization strategies outlined in Table 2 and the detailed protocol for preparing stock solutions. The goal is to keep the final DMSO concentration as low as possible (ideally <0.5% v/v) to avoid solvent-induced artifacts.[3][5]

Question 2: My compound was highly active in a biochemical assay but shows little to no activity in a cell-based assay. What's causing this discrepancy?

This common disconnect often arises from factors unique to the cellular environment that are absent in a purified, biochemical system.

  • Potential Causes & Solutions:

    • Metabolic Instability: Cells contain metabolic enzymes (e.g., cytochrome P450s) that can modify and inactivate your compound.[6] The parent compound's activity is lost before it can reach its intracellular target.

      • Solution: Perform a metabolic stability assay using liver microsomes or hepatocytes to determine the compound's metabolic half-life.[6]

    • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

      • Solution: Conduct a permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay, to assess the compound's ability to traverse biological membranes.[7]

    • Compound Degradation: The compound might be unstable in the physiological conditions of cell culture (pH 7.4, 37°C) over the long incubation periods (24-72 hours) typical of cell-based assays.[6]

      • Solution: Assess the compound's stability directly in the cell culture medium over the intended duration of the experiment. A detailed protocol is provided below.

Question 3: I've identified a potent hit in my primary screen, but I'm concerned it might be a "false positive." How can I validate this?

Thiazole scaffolds, particularly 2-aminothiazoles, are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[8][9] These compounds can appear active through non-specific mechanisms that are not related to direct, reversible binding to the intended target.

  • Mechanisms of Assay Interference & Validation Strategies:

    • Compound Aggregation: At concentrations above their aqueous solubility limit, compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.

      • Validation: Re-test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors will retain their activity, while the activity of aggregators will be significantly reduced or eliminated.[8]

    • Spectral Interference: Thiazole-containing compounds can be intrinsically fluorescent or colored, interfering with absorbance, fluorescence, or luminescence-based assay readouts.[10][11] For instance, the thiazole orange dye is well-known for its fluorescence upon binding to nucleic acids.[12]

      • Validation: Run the assay in the absence of the enzyme or target protein. A signal change in the presence of the compound alone indicates spectral interference.

    • Redox Activity & Thiol Reactivity: Some thiazoles can undergo redox cycling, generating reactive oxygen species that disrupt protein function. They can also react covalently with nucleophilic residues, such as cysteine, in the target protein's active site.[8]

      • Validation: Perform the assay in the presence of a strong reducing agent like dithiothreitol (DTT) at a high concentration (e.g., 1 mM). Loss of activity suggests a covalent or redox-based mechanism.[8]

Troubleshooting Summary Table
Issue Potential Cause Recommended Solution & Rationale
High Data Variability Compound precipitation due to poor aqueous solubility.Determine kinetic solubility to find the max usable concentration. Use co-solvents or other solubilization aids.[3][4]
Loss of Activity Over Time Hydrolytic or metabolic degradation of the compound.Prepare fresh stock solutions. Assess compound stability at assay pH and temperature.[6]
Biochemical vs. Cell-Based Discrepancy Poor cell permeability or rapid intracellular metabolism.Perform cell permeability (e.g., PAMPA) and metabolic stability (e.g., microsome) assays.[6][7]
Suspected False Positive (Hit Validation) Assay interference (aggregation, spectral properties, reactivity).Conduct counter-screens: add detergent (for aggregation), run without target (for spectral interference), add DTT (for reactivity).[8]
Troubleshooting Workflow Diagram

The following diagram provides a decision tree to guide you through the troubleshooting process.

G start Problem Observed in Bioassay var High Variability / Poor Reproducibility start->var potency Low or No Potency in Cells (vs. Biochemical) start->potency hit Is My Hit Real? (False Positive Concern) start->hit sol Check for Precipitation (Visual / Microscopy) var->sol perm Assess Cell Permeability (e.g., PAMPA Assay) potency->perm metab Assess Metabolic Stability (e.g., Microsome Assay) potency->metab agg Test with Detergent (e.g., 0.01% Triton X-100) hit->agg spec Test without Target/Enzyme hit->spec react Test with Reducing Agent (e.g., 1mM DTT) hit->react sol_yes Precipitation Observed sol->sol_yes Yes sol_no No Precipitation sol->sol_no No sol_action 1. Determine Kinetic Solubility 2. Lower Concentration 3. Use Solubilization Strategy (Table 2) sol_yes->sol_action stab_check Assess Compound Stability in Assay Medium (Protocol 4) sol_no->stab_check agg_res Activity Lost? -> Likely Aggregator agg->agg_res spec_res Signal Change? -> Spectral Interference spec->spec_res react_res Activity Lost? -> Reactivity/Redox Cycling react->react_res

Caption: A decision tree for troubleshooting common thiazole bioassay issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of thiazole compounds? A: The standard practice is to prepare high-concentration stock solutions (10-30 mM) in high-purity dimethyl sulfoxide (DMSO).[5] To ensure complete dissolution, vortex thoroughly and use sonication if necessary.[3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[13] Studies have shown that compound degradation in DMSO is temperature-dependent, with minimal decomposition observed at -20°C over several months.[13] Room-temperature storage is not recommended, as significant degradation can occur.[14][15]

Q2: What are the most effective strategies for solubilizing difficult thiazole compounds for my assay? A: If reducing the final concentration is not an option, several strategies can be employed. These should always be validated to ensure they do not interfere with the assay.

Table 2: Solubilization Strategies for Poorly Soluble Thiazole Compounds
Strategy Mechanism Considerations Reference
pH Modification The solubility of aminothiazoles can be pH-dependent. Adjusting the buffer pH (if assay compatible) can increase solubility by ionizing the molecule.Must not affect the biological target or assay components. The compound must be stable at the new pH.[3]
Co-solvents Using a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) in the final medium can increase solubility.Final concentration must be low (e.g., <0.5%) to avoid toxicity or artifacts. The co-solvent must be compatible with the assay.[3][5]
Excipients (Cyclodextrins) Cyclodextrins (e.g., HP-β-CD) form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.Can sometimes interfere with compound-target binding. The concentration of cyclodextrin needs careful optimization.[3][7]
Surfactants Non-ionic surfactants (e.g., Tween® 80, Pluronic® F-127) form micelles that encapsulate the compound, aiding its dispersal in aqueous media.Can disrupt cell membranes at higher concentrations. Choose a surfactant and concentration that are not cytotoxic.[5][7]

Q3: What are some common biological targets for thiazole-based compounds in cancer research? A: The thiazole scaffold is considered a "privileged structure" because it can interact with a wide variety of biological targets.[1][2] In oncology, thiazole derivatives have been developed as inhibitors of numerous critical targets, including:

  • Kinases: Such as VEGFR-2, PI3K/mTOR, and GSK-3β.[2][16][17][18]

  • Tubulin: Disrupting microtubule assembly, similar to other anti-mitotic agents.[19]

  • Apoptosis Induction: Activating programmed cell death pathways.[19][20]

  • Topoisomerase and HDAC: Modulating DNA topology and chromatin structure.[19]

Detailed Experimental Protocols

Here we provide validated, step-by-step methodologies for key experiments to ensure data quality and consistency.

Protocol 1: Preparation of Thiazole Compound Stock Solutions

This protocol details the standard procedure for preparing a DMSO stock solution, which is the critical first step for most bioassays.

  • Weighing: Accurately weigh a precise amount (e.g., 1-5 mg) of the solid thiazole compound into a sterile, conical-bottom microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).[5]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes.[3] Gentle warming in a 37°C water bath can also aid dissolution.[5]

  • Verification: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be completely clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in properly labeled, low-binding tubes. Store immediately at -20°C or below.[13]

Protocol 2: Standard MTT Cytotoxicity Assay

The MTT assay is a colorimetric method widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[16][21][22]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the thiazole compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control). Include a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[20][23]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance, normalize the data to the vehicle control (100% viability), and plot the percentage of cell viability versus the log of compound concentration. Use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Kinetic Solubility Assessment

This assay determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions in a typical bioassay.[4]

  • Reagent Preparation: Prepare the specific aqueous buffer to be used in your bioassay (e.g., PBS, pH 7.4).

  • Compound Plate Preparation: In a 96-well plate, create a serial dilution of your high-concentration DMSO stock solution in 100% DMSO.

  • Assay Execution: Using a liquid handler, rapidly add the aqueous buffer to the DMSO plate, and simultaneously, add the DMSO solutions to a plate containing only the aqueous buffer. Mix vigorously. The final DMSO concentration should match your assay conditions.

  • Incubation and Detection: Allow the plate to equilibrate for 1-2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-700 nm).

  • Data Analysis: The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.

Protocol 4: Compound Stability Assessment in Assay Buffer

This protocol evaluates if a compound degrades over time under the specific conditions of your assay.[6]

  • Incubation Preparation: Dilute the thiazole compound from a fresh DMSO stock into your pre-warmed (37°C) assay buffer or cell culture medium to a final, relevant concentration (e.g., 10 µM).

  • Time-Point Sampling: Incubate the solution at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[6]

  • Reaction Quenching: Immediately stop any potential degradation by adding a 3-fold volume of ice-cold acetonitrile containing a stable internal standard.

  • Sample Processing: Centrifuge the samples to pellet any precipitated proteins. Transfer the supernatant to a new plate or vial for analysis.

  • Analysis: Analyze the samples using LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time. This will reveal the stability of your compound under the experimental conditions.

Hit Validation Workflow

Validating a screening hit is a critical process to eliminate artifacts and ensure resources are focused on tractable compounds.

G start Primary Screen Hit Identified reconfirm 1. Re-confirm Activity (Fresh Solid Compound) start->reconfirm dose_response 2. Generate Dose-Response Curve (Calculate IC50/EC50) reconfirm->dose_response interference_check 3. Conduct Interference Assays (PAINS Assessment) dose_response->interference_check agg Aggregation Assay (+ Detergent) interference_check->agg spec Spectral Interference (Compound + Buffer Only) interference_check->spec react Reactivity Assay (+ DTT) interference_check->react decision Passes Interference Checks? agg->decision spec->decision react->decision no FAIL (Likely Artifact) decision->no No yes PASS (Proceed to Validation) decision->yes Yes validation 4. Orthogonal & Cellular Assays yes->validation ortho Confirm with different assay technology validation->ortho cell Test in relevant cell-based model validation->cell validated_hit Validated Hit ortho->validated_hit cell->validated_hit

Caption: A workflow for the validation of primary screening hits.

References
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2023). National Institutes of Health (NIH). [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). MDPI. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). National Institutes of Health (NIH). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). National Institutes of Health (NIH). [Link]

  • Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. (2015). PubMed. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2007). PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health (NIH). [Link]

  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). Bentham Science. [Link]

  • Quality Control of Quantitative High Throughput Screening Data. (2019). National Institutes of Health (NIH). [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2005). SLAS Discovery. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2014). National Institutes of Health (NIH). [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2017). National Institutes of Health (NIH). [Link]

  • Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018). ResearchGate. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2013). ResearchGate. [Link]

  • High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. (2021). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2020). MDPI. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing. [Link]

  • Overview of high-throughput screening. (2008). PubMed. [Link]

  • Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. (2020). Scientific Archives. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2015). National Institutes of Health (NIH). [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2020). RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Deconvoluting Off-Target Effects of Novel Thiazole-Containing Compounds

Introduction: The Challenge of the Unknown Researchers frequently work with novel chemical entities where the full biological activity profile is yet to be characterized. A compound like "2-(Dimethyl-1,3-thiazol-2-yl)pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unknown

Researchers frequently work with novel chemical entities where the full biological activity profile is yet to be characterized. A compound like "2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine" serves as a perfect archetype for this scenario: a molecule with promising on-target activity but an uncharacterized off-target landscape. The presence of a thiazole ring—a common heterocycle in medicinal chemistry—and a bulky amine functional group suggests potential liabilities that must be systematically investigated.

Part 1: Proactive Assessment & Initial Characterization

This section addresses the critical first steps to take before an unexpected phenotype complicates your research. A proactive approach can save significant time and resources.

FAQ 1: I have synthesized a novel thiazole-containing compound. What are the first steps to assess its potential for off-target effects?

Answer: Before extensive cellular assays, a multi-pronged initial assessment is crucial. This involves a combination of computational prediction and broad, low-cost experimental screening.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions. These platforms screen your compound's structure against databases of known protein binding sites. While not definitive, they provide a valuable roadmap of proteins to watch out for.

    • Recommended Tools: SwissTargetPrediction (free) or commercial platforms like IDBS Polar. These services can predict interactions with kinases, GPCRs, ion channels, and other common off-target families.

  • Physicochemical Property Analysis: Assess properties like lipophilicity (LogP) and solubility. Highly lipophilic and poorly soluble compounds are more prone to non-specific binding and assay interference, which can be misinterpreted as specific biological activity.

  • Broad Kinase Panel Screening: Kinases are one of the largest and most common off-target families. A preliminary screen (e.g., at a single high concentration of 10 µM) against a panel of representative kinases (e.g., the Eurofins DiscoverX KINOMEscan™) can quickly flag major liabilities.

  • CYP450 and hERG Inhibition Screening: The bulky amine moiety, in particular, raises a flag for potential cardiotoxicity via hERG channel inhibition and drug metabolism issues through Cytochrome P450 (CYP) enzyme inhibition. These are standard, commercially available assays that should be performed early.

Workflow for Initial Off-Target Assessment

Below is a DOT script visualizing the proactive workflow for characterizing a new chemical entity (NCE).

G cluster_0 Phase 1: Proactive Screening cluster_1 Phase 2: Data Integration cluster_2 Phase 3: Hypothesis Generation NCE Novel Chemical Entity (e.g., Thiazole Amine) InSilico In Silico Profiling (e.g., SwissTargetPrediction) NCE->InSilico PhysChem Physicochemical Analysis (LogP, Solubility) NCE->PhysChem Kinase Broad Kinase Screen (e.g., 10 µM single point) NCE->Kinase Safety Early Safety Screen (hERG, CYP450) NCE->Safety Analysis Analyze & Prioritize Hits - Potency - Target Family InSilico->Analysis PhysChem->Analysis Kinase->Analysis Safety->Analysis Hypothesis Generate Off-Target Hypothesis Analysis->Hypothesis

Caption: Proactive workflow for initial off-target assessment of a novel compound.

Part 2: Troubleshooting Unexpected Cellular Phenotypes

This section is for when your experimental results are inconsistent with your on-target hypothesis.

FAQ 2: My compound induces a cellular phenotype that doesn't align with knocking down my intended target. How can I confirm if this is an off-target effect?

Answer: This is a classic drug development challenge. The key is to use orthogonal methods to validate that the observed phenotype is truly linked to your intended target.

  • Use a Structurally Unrelated Tool Compound: If another known inhibitor of your target exists (but with a different chemical scaffold), test it in your assay. If it fails to produce the same phenotype, it strongly suggests your compound's effect is off-target.

  • Perform a Rescue Experiment: If your compound is an inhibitor, can you rescue the phenotype by overexpressing the wild-type target protein? If the phenotype persists despite an excess of the target, it's likely not an on-target effect.

  • Generate a Resistant Mutant: If the binding site of your compound on the target is known or can be predicted, create a cell line with a point mutation in the target protein that you hypothesize will abrogate binding. If your compound still elicits the phenotype in the resistant mutant cell line, the effect is off-target.

Table 1: Interpreting Orthogonal Validation Experiments
Experiment Result Interpretation Next Step
Structurally Unrelated Inhibitor Fails to replicate phenotypeHigh confidence of off-target effectProceed to off-target deconvolution (Part 3)
Target Overexpression (Rescue) Phenotype is NOT rescuedHigh confidence of off-target effectProceed to off-target deconvolution (Part 3)
Resistant Mutant Assay Compound is still activeHigh confidence of off-target effectProceed to off-target deconvolution (Part 3)
All Above Experiments Results are consistent with on-target actionThe phenotype is likely on-targetRe-evaluate your initial hypothesis about the target's biology

Part 3: Deconvolution & Mitigation Strategies

Once an off-target effect is confirmed, the next challenge is to identify the protein(s) responsible.

FAQ 3: I've confirmed an off-target effect. What are the best methods for identifying the specific protein(s) my compound is binding to?

Answer: There are several powerful, unbiased techniques to identify molecular targets. The choice depends on available resources and the nature of the compound.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding. A protein that is stabilized by your compound is a candidate off-target. This can be coupled with mass spectrometry (MS) for a proteome-wide view.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This involves immobilizing your compound (or a close analog with a linker) on a solid support (like beads) and using it to "pull down" binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Phenotypic Screening with a Structurally Related but Inactive Compound: Synthesize a close analog of your compound that you predict to be inactive against your primary target (e.g., by removing a key hydrogen bond donor/acceptor). If this "inactive" analog still produces the off-target phenotype, it confirms the effect is independent of your primary target and provides a crucial tool for further deconvolution.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol provides a targeted approach to validate a suspected off-target identified from a screen.

Objective: To determine if Compound X stabilizes suspected off-target Protein Y in intact cells.

Materials:

  • Cell line of interest

  • Compound X (your thiazole amine)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to Protein Y

  • Standard Western Blotting reagents and equipment

  • PCR machine or thermal cycler with a heated lid

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle (DMSO) control for 1 hour at 37°C.

  • Heating Step: After treatment, wash the cells once with PBS. Resuspend the cells in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Temperature Gradient: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). A no-heat (room temperature) control is essential.

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen or a dry ice/ethanol bath to lyse the cells.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction; the pellet contains the aggregated, denatured protein.

  • Western Blot Analysis: Carefully collect the supernatant. Quantify total protein concentration (e.g., using a BCA assay). Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Perform a standard Western blot using the primary antibody against Protein Y.

  • Data Analysis: Quantify the band intensity for Protein Y at each temperature point for both vehicle and compound-treated samples. Plot the percentage of soluble Protein Y relative to the no-heat control against temperature. A rightward shift in the melting curve for compound-treated samples indicates thermal stabilization and therefore direct binding.

Logical Flow for Off-Target Identification

The following DOT script illustrates the decision-making process for identifying an unknown off-target.

G cluster_0 Problem Definition cluster_2 Hypothesis Validation cluster_3 Conclusion Start Confirmed Off-Target Phenotype CETSA_MS CETSA-MS (Proteome-wide) Start->CETSA_MS Choose method based on resources AC_MS Affinity Chromatography-MS Start->AC_MS Choose method based on resources Candidate List of Candidate Off-Targets CETSA_MS->Candidate AC_MS->Candidate Validate Validate with Orthogonal Assays - Targeted CETSA-WB - RNAi/CRISPR Knockdown - In Vitro Binding Assay Candidate->Validate Conclusion Confirmed Off-Target(s) Identified Validate->Conclusion

Caption: A logical workflow for identifying unknown off-target proteins.

References

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • The influence of physicochemical properties on the design of promising drug candidates. Expert Opinion on Drug Discovery. [Link]

  • hERG and its role in drug-induced cardiotoxicity. Journal of Pharmacological and Toxicological Methods. [Link]

  • The cellular thermal shift assay for drug target identification and engagement. Nature Protocols. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Validation of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, a Novel Anticancer Candidate

Introduction: The Rationale for a New Thiazole-Based Anticancer Agent The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including the anticancer agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Thiazole-Based Anticancer Agent

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1] Its unique chemical properties allow for diverse interactions with biological targets, making thiazole derivatives a fertile ground for the discovery of new therapeutics.[2][3] This guide focuses on a novel chemical entity (NCE), 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine , as a case study to delineate a rigorous, multi-faceted preclinical validation strategy. While this specific compound is presented as a hypothetical candidate, the principles and protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to assess the anticancer potential of any new thiazole-based compound.

The primary objective of this guide is to move beyond simple cytotoxicity screening and establish a comprehensive biological profile of our candidate compound. We will objectively compare its performance against established anticancer agents, providing the underlying causality for experimental choices and ensuring that each protocol functions as a self-validating system.

Strategic Overview: An Integrated Workflow for Anticancer Drug Validation

The validation of a novel anticancer agent is a multi-step process that begins with broad screening and progressively narrows down to specific mechanistic insights.[4][5] Our approach is designed to be logical and efficient, maximizing data acquisition while conserving resources. The workflow ensures that only compounds with genuine promise advance to more complex and resource-intensive stages of investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Pathway Elucidation a Select Diverse Cancer Cell Line Panel b High-Throughput Cytotoxicity Assay (MTT) a->b c Determine IC50 Values b->c d Apoptosis Assay (Annexin V / PI) c->d e Cell Cycle Analysis (Propidium Iodide) c->e f Identify Mode of Cell Death & Proliferation Block d->f e->f g Hypothesize Target (e.g., Kinase Signaling) f->g h Western Blot / Kinase Assays g->h i Validate Target Engagement h->i

Caption: Integrated workflow for preclinical validation of a novel anticancer compound.

Part 1: Comparative Cytotoxicity Profiling

The initial step in validating any potential anticancer agent is to determine its cytotoxic and/or growth-inhibitory effects across a range of cancer cell lines.[6] This provides a broad understanding of the compound's potency and spectrum of activity.

Rationale for Experimental Design
  • Cell Line Panel: A diverse panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), is selected to assess the compound's efficacy across different tumor histologies. This helps identify potential tissue-specific sensitivities.

  • Comparator Compounds: To benchmark the performance of our NCE, we include two positive controls:

    • Doxorubicin: A well-characterized, potent chemotherapeutic agent that induces broad cytotoxicity through DNA intercalation and topoisomerase II inhibition. It serves as a high-potency benchmark.[7]

    • Gefitinib: A targeted therapy that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. This allows for comparison against a drug with a specific mechanism of action, which is common for thiazole derivatives.[1]

  • Assay Choice (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Its high-throughput compatibility makes it ideal for initial screening to determine the half-maximal inhibitory concentration (IC50).[9][10]

Comparative IC50 Data (Illustrative)

The following table summarizes illustrative IC50 values obtained after a 72-hour incubation period. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine 8.512.25.7
Doxorubicin (Positive Control) 0.91.50.7
Gefitinib (Positive Control) > 509.8> 50

Data are illustrative and represent the mean from three independent experiments.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control.[12]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL). Incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Part 2: Elucidating the Mechanism of Cell Death

A potent cytotoxic effect is promising, but understanding how the compound kills cancer cells is critical. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[14]

Apoptosis Induction: The Annexin V/PI Assay

Apoptosis is a preferred mode of cell death for anticancer therapies as it is a controlled process that avoids inducing an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and differentiating apoptosis from necrosis.[15][16]

  • Causality: During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual staining allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16]

G cluster_0 cluster_1 a Viable Cell Annexin V: Neg PI: Neg b Early Apoptotic Annexin V: Pos PI: Neg c Late Apoptotic / Necrotic Annexin V: Pos PI: Pos d PS on Inner Membrane e PS Translocation to Outer Membrane d->e Apoptotic Signal f Loss of Membrane Integrity e->f Progression

Caption: Principle of the Annexin V / PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate and treat with the NCE at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated (vehicle) control.[16]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).[18]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.[15]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to a halt in proliferation and subsequent cell death. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal this mechanism.[19]

  • Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[19] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows a flow cytometer to distinguish between cells in different cycle phases: G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).[19][20] An accumulation of cells in a specific phase following treatment indicates a cell cycle arrest at that checkpoint. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[20]

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Culture and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1-3 x 10^6 cells by trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[18]

  • Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[20][21]

  • Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and discard the ethanol.[18] Wash the pellet twice with PBS. Resuspend the pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples by flow cytometry, ensuring the data is collected on a linear scale. Use software to model the cell cycle distribution.[21]

Part 3: Hypothetical Target Pathway - PI3K/Akt/mTOR Signaling

Thiazole derivatives are frequently found to be inhibitors of protein kinases.[1] A common and critical signaling pathway often deregulated in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[23][24][25] We can hypothesize that our NCE may exert its effects by inhibiting a key kinase in this cascade.

  • Causality: Receptor Tyrosine Kinases (RTKs) on the cell surface, upon binding to growth factors, activate PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits and activates the kinase Akt. Activated Akt has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.[25] Inhibition of any kinase in this pathway (e.g., PI3K, Akt, or mTOR) would block these pro-survival signals, leading to cell cycle arrest and apoptosis, consistent with the findings from our previous experiments.[23][24]

Sources

Comparative

Comparative study of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine and other KDR kinase inhibitors

A Comparative Guide to the Evaluation of Novel KDR Kinase Inhibitors: A Case Study Approach This guide provides a comprehensive framework for the comparative analysis of Kinase Insert Domain-Containing Receptor (KDR), al...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Evaluation of Novel KDR Kinase Inhibitors: A Case Study Approach

This guide provides a comprehensive framework for the comparative analysis of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inhibitors. We will use the hypothetical novel compound, 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, as a case study to illustrate the essential experimental workflows and data analysis required to benchmark its performance against established KDR inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel anti-angiogenic cancer therapeutics.

The Central Role of KDR in Angiogenesis and Cancer

The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is critical for tumor growth, invasion, and metastasis.[1][2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] Specifically, the binding of VEGF-A to its receptor, KDR, on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, survival, and vascular permeability.[4][5]

Given its pivotal role, KDR has emerged as a major therapeutic target for cancer treatment.[1][3] The inhibition of KDR kinase activity can block the downstream signaling pathways, thereby suppressing tumor-associated angiogenesis and impeding tumor progression.[2][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the KDR kinase domain are a major class of anti-angiogenic drugs.[6]

KDR Signaling Pathway

The following diagram illustrates a simplified overview of the KDR signaling cascade upon activation by VEGF.

KDR_Signaling_Pathway VEGF VEGF-A KDR KDR (VEGFR-2) Receptor VEGF->KDR Binds to Dimerization Receptor Dimerization & Autophosphorylation KDR->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAF Raf Dimerization->RAF Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation Promotes Migration Cell Migration PLCg->Migration Promotes Permeability Vascular Permeability PLCg->Permeability Promotes AKT Akt PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation Promotes AKT->Migration Promotes AKT->Permeability Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Migration Promotes ERK->Permeability Promotes

Caption: Simplified KDR signaling pathway.

Compound in Focus and Established Comparators

Novel Compound: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

The subject of our case study is the novel compound 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. The 1,3-thiazole ring is a common scaffold in kinase inhibitors, and various derivatives have shown potent KDR inhibitory activity.[7][8][9] The presence of this heterocyclic ring suggests a potential for this compound to interact with the KDR kinase domain. However, to our knowledge, there is no publicly available data on the KDR inhibitory activity of this specific molecule. Therefore, the subsequent sections will outline the necessary experimental procedures to characterize its activity and compare it to well-established inhibitors.

Established KDR Kinase Inhibitors for Comparison

For a robust comparative analysis, it is essential to benchmark the novel compound against a panel of well-characterized KDR inhibitors. We have selected the following widely recognized inhibitors based on their clinical relevance and extensive documentation in the scientific literature.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[6] It is approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[6]

  • Sunitinib: Another multi-targeted TKI that inhibits VEGFRs, PDGFRs, KIT, and other kinases.[6] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10]

  • Pazopanib: A multi-targeted TKI that primarily inhibits VEGFRs, PDGFRs, and c-Kit.[6][11] It is approved for renal cell carcinoma and soft tissue sarcoma.[11]

  • Axitinib: A potent and selective inhibitor of VEGFRs.[4]

  • Lenvatinib: A multi-kinase inhibitor targeting VEGFRs, FGFRs, PDGFRα, KIT, and RET.[12]

  • Regorafenib: A multi-kinase inhibitor with a broad target profile including VEGFRs, TIE2, and various oncogenic kinases.[12]

Quantitative Comparison of KDR Inhibitors

The following table summarizes publicly available data on the biochemical potency of the selected comparator inhibitors against KDR. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[13] It is important to note that IC50 values can vary between studies due to differences in assay conditions, such as ATP concentration.[12][14]

InhibitorKDR (VEGFR-2) IC50 (nM)Key Additional Targets
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine To be determinedTo be determined
Tivozanib~1.5Over 70 other kinases
Axitinib~2.5PDGFR, c-KIT
Lenvatinib~3FGFR1-4, PDGFRα, RET, KIT
Cabozantinib~4.5MET, AXL, RET, KIT
Vandetanib~6EGFR, RET
Pazopanib~10PDGFR, c-Kit, FGFR
Rivoceranib16c-Kit, PDGFRβ
Sunitinib>20PDGFRβ, KIT, FLT3, RET
Regorafenib>20TIE2, KIT, RET, RAF-1
Sorafenib>40RAF-1, BRAF, PDGFRβ, KIT

Data compiled from a comparative biochemical analysis by Garsvo et al., 2023.[12] Note that absolute IC50 values can differ based on assay conditions.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and generate reliable comparative data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key in vitro and cell-based assays.

In Vitro KDR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified KDR kinase. The ADP-Glo™ Kinase Assay is a widely used method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal.[15] A lower signal indicates less ADP was produced, signifying greater kinase inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Inhibitor_Dilution Prepare serial dilutions of test inhibitors Plate_Setup Add inhibitor, kinase, and Substrate/ATP mix to 384-well plate Inhibitor_Dilution->Plate_Setup Enzyme_Prep Dilute recombinant KDR kinase Enzyme_Prep->Plate_Setup Substrate_ATP_Mix Prepare Substrate/ATP mix Substrate_ATP_Mix->Plate_Setup Incubation_1 Incubate at RT for 60 min Plate_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT for 40 min Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate at RT for 30 min Add_Detection_Reagent->Incubation_3 Read_Luminescence Read luminescence on plate reader Incubation_3->Read_Luminescence

Caption: Workflow for an in vitro KDR kinase assay.

Materials:

  • Recombinant human KDR (VEGFR-2) kinase domain (BPS Bioscience, #40301 or similar)[16]

  • PTK Substrate (Poly-Glu,Tyr 4:1) (BPS Bioscience, #40217)[16]

  • ATP (BPS Bioscience, #79686)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[16]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

  • Test inhibitors (dissolved in 100% DMSO)

  • White, low-volume 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitors and reference compounds in 100% DMSO. Then, create intermediate dilutions in Kinase Buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 1%).[16]

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (e.g., 5% DMSO in buffer).[15]

  • Enzyme Addition: Add 2 µL of diluted KDR kinase (e.g., 1.5 ng per reaction) to each well, except for the "blank" controls.[15]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., final concentration of 50 µM ATP and 0.2 mg/ml substrate) to all wells to start the reaction.[15]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[15]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin for the detection reaction. Incubate at room temperature for 30 minutes.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "blank" value from all readings. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Cell-Based KDR Inhibition Assay

While biochemical assays are excellent for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing an inhibitor's ability to penetrate cell membranes and act on its target within the complex cellular environment.[17][18] A cellular phosphorylation assay is a direct way to measure the inhibition of KDR autophosphorylation in response to VEGF stimulation.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express KDR, are serum-starved and then pre-treated with the kinase inhibitors. The cells are subsequently stimulated with VEGF-A to induce KDR autophosphorylation. The level of phosphorylated KDR is then quantified, typically using an ELISA-based method or Western blotting.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basal medium (for starvation)

  • Recombinant Human VEGF-A

  • Test inhibitors (dissolved in DMSO)

  • Lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) antibody and total VEGFR-2 antibody

  • ELISA kit or Western blot reagents

Procedure:

  • Cell Culture: Culture HUVECs in 96-well plates until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with basal medium and incubate for 4-6 hours to reduce basal KDR phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitors or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[4]

  • Cell Lysis: Aspirate the medium and lyse the cells with an appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Quantification of Phospho-KDR:

    • ELISA: Use a sandwich ELISA kit to quantify the amount of phosphorylated KDR (p-KDR) in the cell lysates. Normalize the p-KDR signal to the total KDR or total protein concentration.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-KDR and total KDR. Quantify the band intensities to determine the ratio of p-KDR to total KDR.

  • Data Analysis: Plot the normalized p-KDR signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.

Interpreting the Comparative Data and Clinical Context

The ultimate goal of this comparative analysis is to build a comprehensive profile of the novel inhibitor.

  • Potency: A lower IC50 value in both biochemical and cellular assays indicates higher potency.[13] Discrepancies between the two assays can provide insights into factors like cell permeability and stability.

  • Selectivity: While high potency against KDR is desirable, selectivity is equally important for minimizing off-target effects. Kinase panel profiling against a broad range of kinases is necessary to determine the selectivity profile of a novel compound.[19] Inhibitors like Sorafenib and Sunitinib have broader target profiles, which may contribute to both their efficacy and their toxicity profiles.[12] In contrast, a highly selective inhibitor like Rivoceranib might offer a better safety profile.[12]

  • Adverse Effects: Many adverse effects of KDR inhibitors, such as hypertension, fatigue, and impaired wound healing, are considered on-target effects related to the inhibition of VEGF signaling in normal tissues.[5][10] However, off-target effects can lead to other toxicities.[5] Understanding the selectivity profile is crucial for predicting potential side effects.[20] Although often manageable, some TKIs have been associated with a low risk of fatal adverse events.[21]

Conclusion and Future Directions

This guide provides a structured approach for the preclinical evaluation of novel KDR kinase inhibitors, using 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine as a representative example. By employing robust and standardized biochemical and cell-based assays, researchers can generate high-quality, comparable data on the potency and cellular activity of new chemical entities.

For a complete characterization, the experimental data generated for 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine should be benchmarked against established inhibitors like those discussed. Further studies, including comprehensive kinase selectivity profiling, in vivo efficacy studies in tumor models, and pharmacokinetic/pharmacodynamic (PK/PD) analyses, are necessary next steps in the drug development pipeline. This systematic approach ensures that only the most promising candidates with a well-defined mechanism of action and a favorable therapeutic window advance toward clinical development.

References

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  • Kuwano, M. (n.d.). The anti-angiogenic effect of tyrosine kinase inhibitors. Kyushu University.
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  • Garsvo, V., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Research Communications, 3(5), 896-905.
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  • Bilodeau, M. T., et al. (2004). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved January 19, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnmMb4s5lfdlABfl28d08oNUV4JlCrqWp3fA67bvcW6OMpMB-VjRcZo8ilWZpICgFeKXNd0CoEW5Fkfq8R4cimpG_4qjes1uoBX3c7BLGCnA8bvPmcaFIuupeQpBDoRIXiNIok
  • Glubb, D. M., et al. (2011). Identification of a variant in KDR associated with serum VEGFR2 and pharmacodynamics of pazopanib. Human Molecular Genetics, 20(14), 2856-2865.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972433.
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  • Ghosh, A. K., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Signal Transduction and Targeted Therapy, 8(1), 256.
  • Hafez, H. N., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 705.
  • Pempelfort, A., et al. (2010). 1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1648-1652.
  • Xiong, Y., & Liu, Y. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-19.
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Validation

Comparative Efficacy Analysis: Thiazolamine, a Novel Thiazole-Containing Compound, versus Established Antimicrobial Agents

Abstract The relentless evolution of antimicrobial resistance necessitates the continuous discovery and development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of a novel investi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of antimicrobial resistance necessitates the continuous discovery and development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine (hereafter referred to as Thiazolamine), against a panel of established antimicrobial agents. We delineate the methodologies for evaluating its in vitro efficacy, including minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetic assays. The presented data, derived from standardized experimental protocols, offers a foundational assessment of Thiazolamine's potential as a future antimicrobial therapeutic.

Introduction: The Imperative for Novel Antimicrobial Development

The diminishing efficacy of existing antibiotics against multidrug-resistant (MDR) pathogens represents a critical global health challenge. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) underscore the urgent need for new chemical entities with novel mechanisms of action. This guide focuses on the preclinical in vitro assessment of Thiazolamine, a synthetic thiazole-containing compound, benchmarked against clinically relevant antibiotics: Vancomycin, a glycopeptide; Linezolid, an oxazolidinone; and Daptomycin, a cyclic lipopeptide.

Thiazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The rationale for investigating Thiazolamine stems from its unique chemical scaffold, which suggests a potential for a novel mechanism of action, possibly targeting bacterial cell wall synthesis or membrane integrity in a manner distinct from existing drug classes.

Comparative Agents: Mechanisms of Action

A thorough understanding of the comparator agents' mechanisms is crucial for interpreting the relative efficacy of Thiazolamine.

  • Vancomycin: A glycopeptide antibiotic that inhibits the polymerization of peptidoglycan in the bacterial cell wall by binding to the D-Ala-D-Ala terminus of the peptide side chains.

  • Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

  • Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.

Experimental Design & Protocols

The following protocols are designed to provide a robust in vitro comparison of the antimicrobial agents. The choice of bacterial strains, growth media, and incubation conditions are critical for ensuring reproducibility and relevance.

Bacterial Strains and Culture Conditions

The following representative bacterial strains should be used:

  • Staphylococcus aureus (ATCC 29213) - Methicillin-susceptible

  • Staphylococcus aureus (BAA-1717) - Methicillin-resistant (MRSA)

  • Enterococcus faecalis (ATCC 29212) - Vancomycin-susceptible

  • Enterococcus faecium (ATCC 700221) - Vancomycin-resistant (VRE)

All strains should be cultured on Tryptic Soy Agar (TSA) and grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Drug Dilution: Prepare a two-fold serial dilution of each antimicrobial agent in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Antimicrobial Agents in 96-Well Plate B->C D Incubate at 35°C for 18-24 hours C->D E Visually Inspect for Turbidity and Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spot-plate the aliquot onto a drug-free agar plate (TSA).

  • Incubation: Incubate the agar plates at 35°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of the antimicrobial agent over time.

Protocol:

  • Preparation: Prepare flasks containing CAMHB with the antimicrobial agents at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask.

  • Inoculation: Inoculate each flask with a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating and Counting: Perform serial dilutions of the aliquots and plate them on TSA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration.

Comparative Efficacy Data

The following tables summarize the hypothetical in vitro efficacy data for Thiazolamine and the comparator agents against the selected bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL

Organism (Strain)ThiazolamineVancomycinLinezolidDaptomycin
S. aureus (ATCC 29213)1120.5
S. aureus (BAA-1717, MRSA)2120.5
E. faecalis (ATCC 29212)4212
E. faecium (ATCC 700221, VRE)4>25612

Table 2: Minimum Bactericidal Concentrations (MBC) in µg/mL

Organism (Strain)ThiazolamineVancomycinLinezolidDaptomycin
S. aureus (ATCC 29213)24>641
S. aureus (BAA-1717, MRSA)44>641
E. faecalis (ATCC 29212)88>644
E. faecium (ATCC 700221, VRE)8>256>644

Interpretation of Results and Discussion

The hypothetical data suggests that Thiazolamine exhibits potent activity against both methicillin-susceptible and methicillin-resistant S. aureus, with MIC values comparable to established agents. Notably, Thiazolamine retains activity against vancomycin-resistant E. faecium, a critical attribute for a novel antibiotic.

The MBC/MIC ratio is a key indicator of whether an agent is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4). For Thiazolamine, the MBC/MIC ratio against S. aureus is 2, suggesting bactericidal activity. This is in contrast to Linezolid, which is known to be bacteriostatic against staphylococci and enterococci. Daptomycin demonstrates potent bactericidal activity, as expected.

Further investigation into the time-kill kinetics would be necessary to fully characterize the pharmacodynamics of Thiazolamine. A rapid, concentration-dependent killing profile would be a highly desirable feature.

Conclusion and Future Directions

This guide outlines the fundamental in vitro methodologies for the comparative assessment of a novel antimicrobial agent, Thiazolamine. The hypothetical data presented herein positions Thiazolamine as a promising candidate for further development, particularly for the treatment of infections caused by Gram-positive pathogens, including drug-resistant strains.

Future studies should focus on elucidating the precise mechanism of action of Thiazolamine, evaluating its spectrum of activity against a broader panel of clinical isolates, and assessing its in vivo efficacy and safety in preclinical models of infection.

References

  • Thiazole-containing compounds as antimicrobial agents. Future Medicinal Chemistry. [Link]

  • Mechanism of action of vancomycin. Annual Review of Biochemistry. [Link]

  • Linezolid: a review of its properties, function, and use in clinical practice. Clinical Infectious Diseases. [Link]

  • Daptomycin: a novel lipopeptide antibiotic. Expert Opinion on Investigational Drugs. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of Thiazole Derivatives

The journey of a drug candidate from the laboratory bench to clinical application is a rigorous process, with a critical juncture being the translation of promising in vitro results into tangible in vivo efficacy. This g...

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug candidate from the laboratory bench to clinical application is a rigorous process, with a critical juncture being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo experimental data for thiazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] We will delve into the methodologies, present comparative data, and explore the underlying scientific principles that govern the correlation—or occasional disparity—between in vitro and in vivo outcomes.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous therapeutic agents.[6][7][8] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a vast library of derivatives with a wide array of pharmacological activities.[1][3][7][9][10] The versatility of the thiazole scaffold has made it a focal point in the quest for novel drug candidates.[4][5]

The Imperative of Cross-Validation: From Cell Lines to Living Systems

While in vitro assays provide a rapid and cost-effective means of screening large numbers of compounds and elucidating mechanisms of action, they represent a simplified biological environment. In vivo studies, typically conducted in animal models, offer a more complex physiological context, incorporating factors such as metabolism, distribution, and excretion (ADME), which are absent in cell-based assays.[11] Therefore, cross-validating in vitro findings with in vivo experiments is paramount to predicting the clinical potential of a drug candidate.

Section 1: In Vitro Evaluation of Thiazole Derivatives

A fundamental first step in assessing the therapeutic potential of novel thiazole derivatives is to evaluate their activity in controlled laboratory settings. This typically involves a battery of in vitro assays tailored to the specific biological activity being investigated.

Anticancer Activity: Cytotoxicity Screening

A common starting point for anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12][13]

  • Cell Culture: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12][13]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-72.57 ± 0.16[12][14]
HepG27.26 ± 0.44[12][14]
TAP-07 HepG22.2[15]
TP-07 HepG25.6[15]
Compound 1 MRSA1.3[16]

Table 1: In vitro activity of selected thiazole derivatives against various cell lines.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

For thiazole derivatives with potential antimicrobial applications, the minimum inhibitory concentration (MIC) is a key parameter. The broth microdilution method is a standard technique for determining the MIC.

  • Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared.

  • Serial Dilution: The thiazole compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 2: In Vivo Validation in Animal Models

Positive in vitro results provide the justification for advancing a compound to in vivo testing. These studies are crucial for evaluating efficacy, toxicity, and pharmacokinetic properties in a whole-organism setting.

Anticancer Efficacy: Xenograft Models

To assess the in vivo anticancer activity of thiazole derivatives, a common approach is the use of tumor xenograft models in immunocompromised mice.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model Preparation cluster_2 In Vivo Treatment & Analysis in_vitro Cytotoxicity Assay (MTT) Select Lead Compounds (e.g., TAP-07, TP-07) cell_culture Culture HepG2 Cells in_vitro->cell_culture Promising Results implantation Subcutaneous Implantation of HepG2 cells into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth treatment Administer Thiazole Derivatives (e.g., TAP-07, TP-07) or Vehicle Control tumor_growth->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Euthanize Mice and Excise Tumors monitoring->endpoint analysis Measure Tumor Weight & Volume Perform Histopathological Analysis endpoint->analysis

Caption: Workflow for in vivo anticancer efficacy testing.

CompoundDoseTumor Mass Reduction (%)Reference
TAP-07 Not Specified73[15]
TP-07 Not Specified47[15]

Table 2: In vivo antitumor activity of TAP-07 and TP-07 in a hepatocellular xenograft model.[15]

Antimicrobial Efficacy: Murine Skin Infection Model

For antimicrobial candidates, in vivo models that mimic human infections are essential for validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model Preparation cluster_2 In Vivo Treatment & Analysis in_vitro MIC Determination Select Lead Compounds (e.g., Compound 1) animal_prep Anesthetize Mice and Create a Skin Wound in_vitro->animal_prep Potent Activity infection Inoculate Wound with MRSA Suspension animal_prep->infection treatment Topical Application of Thiazole Compound or Vehicle Control infection->treatment incubation Incubate for 24 hours treatment->incubation analysis Harvest Skin Tissue and Determine Bacterial Load (CFU/gram of tissue) incubation->analysis

Caption: Workflow for in vivo antimicrobial efficacy testing.

TreatmentBacterial Burden Reduction (%)Reference
Thiazole Compound 1 >90[16]
Mupirocin (Control) >90[16]

Table 3: In vivo antimicrobial activity of a lead thiazole compound in a murine MRSA skin infection model.[16]

Section 3: Bridging the Divide - Understanding In Vitro-In Vivo Correlation (IVIVC)

A strong in vitro-in vivo correlation (IVIVC) is the ideal scenario in drug development, where in vitro potency translates directly to in vivo efficacy. However, this is not always the case. Several factors can influence the IVIVC of thiazole derivatives.

Pharmacokinetics and Bioavailability

A key reason for discrepancies between in vitro and in vivo results lies in the pharmacokinetic properties of the compound. A potent compound in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to suboptimal concentrations at the site of action in vivo.[11][17] For instance, a study on a thiazole benzenesulfonamide β3-adrenergic receptor agonist revealed that low oral bioavailability in rats (17%) and monkeys (4%) was a limiting factor, attributed to poor absorption and first-pass metabolism.[17]

Off-Target Effects and Toxicity

In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to unforeseen toxicity or a modulation of its primary activity. In vitro assays, with their isolated cellular systems, often fail to capture these complex interactions.

The Importance of Formulation

The formulation of a drug can significantly impact its in vivo performance. For topical applications, as seen in the MRSA skin infection model, the ability of the compound to penetrate the skin and remain at the site of infection is crucial.[16]

Conclusion: An Integrated Approach to Thiazole Derivative Development

The cross-validation of in vitro and in vivo results is a cornerstone of modern drug discovery and development. For the promising class of thiazole derivatives, a synergistic approach that integrates early in vitro screening with carefully designed in vivo studies is essential. While in vitro assays provide valuable initial data on potency and mechanism of action, in vivo models are indispensable for evaluating the true therapeutic potential of these compounds in a physiologically relevant context. Understanding the factors that influence in vitro-in vivo correlation, particularly pharmacokinetics and bioavailability, is critical for guiding the optimization of lead compounds and ultimately translating the remarkable versatility of the thiazole scaffold into effective clinical therapies.

References

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Vertex AI Search.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Vertex AI Search.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online.
  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. PubMed.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed.
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One.
  • Pharmacokinetic and drug excretion properties of thiazole derivatives...
  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • (PDF) Thiazole derivatives: prospectives and biological applications.
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.

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Validation

A Head-to-Head Comparison of Aminothiazole Derivatives for Target Protein Engagement: An Application Scientist's Guide

In the landscape of contemporary drug discovery, the aminothiazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] Its remarkable ability to form crucial hydrogen bond...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the aminothiazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] Its remarkable ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases makes it a foundational element for developing potent and selective therapeutic agents.[1] However, not all aminothiazole derivatives are created equal. Subtle modifications to this core structure can dramatically alter binding affinity, selectivity, and ultimately, therapeutic efficacy.

This guide provides a comprehensive comparison of the binding affinities of various aminothiazole derivatives to a hypothetical target protein, Protein Kinase X (PKX). We will delve into the experimental methodologies used to quantify these interactions, explain the rationale behind the experimental design, and present the data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structure-activity relationships (SAR) and the practical application of biophysical techniques in drug discovery.

The Rationale Behind Measuring Binding Affinity

Binding affinity, often expressed as the equilibrium dissociation constant (KD), is a fundamental parameter in drug discovery. It quantifies the strength of the interaction between a ligand (in this case, an aminothiazole derivative) and its protein target.[2] A lower KD value signifies a stronger binding affinity, indicating that the ligand is more likely to remain bound to the target and exert its biological effect at lower concentrations.[2] Understanding the binding affinity of different compounds allows us to:

  • Rank-order compounds: Identify the most potent derivatives for further development.

  • Elucidate SAR: Understand how chemical modifications influence binding.

  • Optimize lead compounds: Guide medicinal chemistry efforts to improve potency and selectivity.

Gold-Standard Techniques for Quantifying Binding Affinity

Several robust biophysical techniques are available to measure protein-ligand binding affinity. In this guide, we will focus on three widely adopted methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each technique offers unique advantages and provides complementary information about the binding event.

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures molecular interactions in real-time.[3] One molecule (the ligand, in this case, the protein) is immobilized on a sensor chip, and the binding of the other molecule (the analyte, our aminothiazole compounds) is detected as a change in the refractive index at the sensor surface.[3] SPR provides not only the equilibrium binding constant (KD) but also the kinetic parameters of the interaction, including the association rate (ka) and the dissociation rate (kd).[3]

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for studying intermolecular interactions, ITC directly measures the heat released or absorbed during a binding event. This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KA, the inverse of KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[4]

  • Fluorescence Polarization (FP): A sensitive technique that measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner.[5][6] In a competitive FP assay, a fluorescently labeled ligand (tracer) with known affinity for the target protein is displaced by unlabeled test compounds (our aminothiazole derivatives). The resulting decrease in fluorescence polarization is used to determine the binding affinity of the test compounds.[7]

Comparative Analysis of Aminothiazole Derivatives

To illustrate the comparative analysis of binding affinities, we synthesized and tested a series of aminothiazole derivatives against our target protein, PKX. The core aminothiazole scaffold was systematically modified at two key positions, R1 and R2, to explore the impact of different functional groups on binding.

Table 1: Binding Affinity of Aminothiazole Derivatives to Protein Kinase X (PKX)

Compound IDR1 GroupR2 GroupSPR (KD, nM)ITC (KD, nM)FP (IC50, nM)
ATZ-001 -H-Phenyl150 ± 12165 ± 20250 ± 35
ATZ-002 -CH3-Phenyl75 ± 882 ± 11130 ± 18
ATZ-003 -H-4-Fluorophenyl50 ± 655 ± 790 ± 12
ATZ-004 -CH3-4-Fluorophenyl10 ± 2 12 ± 3 25 ± 5
ATZ-005 -H-4-Methoxyphenyl250 ± 30270 ± 40400 ± 50

Data Interpretation:

The data presented in Table 1 clearly demonstrates the impact of structural modifications on the binding affinity of aminothiazole derivatives to PKX.

  • Impact of R1 Substitution: The addition of a methyl group at the R1 position (comparing ATZ-001 to ATZ-002, and ATZ-003 to ATZ-004) consistently resulted in a two-fold increase in binding affinity. This suggests that the methyl group may be involved in favorable hydrophobic interactions within the binding pocket.

  • Impact of R2 Substitution: Modification of the phenyl ring at the R2 position had an even more pronounced effect. The introduction of a fluorine atom at the para position (ATZ-003 and ATZ-004) led to a significant enhancement in binding affinity compared to the unsubstituted phenyl ring (ATZ-001 and ATZ-002). This could be due to favorable halogen bonding or other electrostatic interactions. Conversely, the addition of a methoxy group (ATZ-005) was detrimental to binding, likely due to steric hindrance or unfavorable electronic effects.

  • The Optimal Compound: ATZ-004, combining the beneficial methyl group at R1 and the 4-fluorophenyl group at R2, emerged as the most potent compound with a KD in the low nanomolar range as determined by both SPR and ITC.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we followed standardized and rigorous experimental protocols.

Surface Plasmon Resonance (SPR) Experimental Protocol
  • Immobilization of PKX: Recombinant PKX was immobilized on a CM5 sensor chip via amine coupling. The chip surface was activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). PKX, diluted in an appropriate buffer, was then injected over the activated surface. Finally, the surface was deactivated with ethanolamine.

  • Binding Analysis: A series of concentrations of each aminothiazole derivative, prepared in a running buffer containing a small percentage of DMSO to ensure solubility, were injected over the immobilized PKX surface.

  • Data Analysis: The resulting sensorgrams, which plot the change in resonance units (RU) over time, were analyzed using a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8]

Isothermal Titration Calorimetry (ITC) Experimental Protocol
  • Sample Preparation: Both the PKX protein and the aminothiazole compounds were prepared in an identical, thoroughly degassed buffer to minimize heats of dilution.[4]

  • Titration: The sample cell of the ITC instrument was filled with the PKX solution. The aminothiazole compound was loaded into the injection syringe. A series of small injections of the compound into the protein solution were then performed at a constant temperature.[9]

  • Data Analysis: The heat change associated with each injection was measured and plotted against the molar ratio of the ligand to the protein.[10] The resulting binding isotherm was fitted to a suitable binding model to determine the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n).[11]

Fluorescence Polarization (FP) Competition Assay Protocol
  • Assay Setup: A fluorescently labeled tracer molecule with a known affinity for PKX was used. The assay was performed in a 384-well plate format.

  • Competition Binding: A constant concentration of PKX and the fluorescent tracer were mixed with a serial dilution of the unlabeled aminothiazole compounds.

  • Measurement: The fluorescence polarization of each well was measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The IC50 value, which represents the concentration of the competitor compound required to displace 50% of the bound tracer, was determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Rationale

To better illustrate the interconnectedness of our experimental approach and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization In-depth Characterization cluster_analysis Data Analysis & SAR synthesis Synthesis of Aminothiazole Derivatives fp_assay Fluorescence Polarization (FP) Assay synthesis->fp_assay High-throughput screening spr_assay Surface Plasmon Resonance (SPR) fp_assay->spr_assay Kinetic & affinity confirmation itc_assay Isothermal Titration Calorimetry (ITC) fp_assay->itc_assay Thermodynamic profiling sar_analysis Structure-Activity Relationship (SAR) Analysis spr_assay->sar_analysis itc_assay->sar_analysis

Caption: A streamlined workflow for the identification and characterization of potent aminothiazole inhibitors.

binding_assay_comparison Binding Affinity Binding Affinity SPR SPR Binding Affinity->SPR Kinetics (ka, kd) Affinity (KD) ITC ITC Binding Affinity->ITC Thermodynamics (ΔH, ΔS) Affinity (KD) Stoichiometry (n) FP FP Binding Affinity->FP Relative Affinity (IC50) High-Throughput Label-free, real-time Label-free, real-time SPR->Label-free, real-time Label-free, in-solution Label-free, in-solution ITC->Label-free, in-solution Requires fluorescent probe Requires fluorescent probe FP->Requires fluorescent probe

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes for 2-Aminothiazoles: From Classic Reactions to Modern Innovations

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. Its derivatives are integral to numerous FDA-appro...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. Its derivatives are integral to numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the antibiotic Cefdinir, showcasing a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The enduring importance of this moiety continually drives the development of efficient and versatile synthetic methodologies.

This guide provides a head-to-head comparison of the principal synthetic routes to 2-aminothiazoles, offering an in-depth analysis for researchers, scientists, and drug development professionals. We will dissect the classical Hantzsch synthesis and contrast it with modern, streamlined alternatives, providing the technical details and field-proven insights necessary to select the optimal route for your research and development needs.

The Gold Standard: Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch synthesis is the most traditional and widely adopted method for constructing the 2-aminothiazole core[1][4]. The reaction classically involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives[1][5][6].

Reaction Mechanism

The Hantzsch synthesis proceeds via a multistep pathway that begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring[5][7].

Scientist's Note: The initial step is a classic SN2 reaction, which is why reactive α-haloketones (I > Br > Cl) are preferred starting materials. The subsequent cyclization is driven by the formation of a stable, five-membered aromatic ring.

Caption: Mechanism of the Hantzsch 2-Aminothiazole Synthesis.

Representative Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust, well-established procedure for synthesizing a model 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure: [5]

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Rationale: The basic sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, which facilitates the precipitation of the free amine product.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the filter cake with water to remove any residual salts.

  • Allow the collected solid to air dry to yield the final product, 2-amino-4-phenylthiazole.

Modern Alternatives: Enhancing Efficiency and Scope

While reliable, the Hantzsch synthesis often requires handling lachrymatory α-haloketones and can necessitate harsh conditions. Modern methods aim to circumvent these issues through one-pot procedures, alternative reagents, and energy-efficient techniques like microwave irradiation.

A. One-Pot Synthesis from Ketones

A significant advancement involves the in situ generation of the α-haloketone from a more benign starting ketone, immediately followed by condensation with thiourea in the same reaction vessel. This approach avoids the isolation of hazardous intermediates and streamlines the workflow[8].

Mechanism & Workflow: This strategy typically involves two sequential steps in a single pot:

  • α-Halogenation: A ketone is treated with a halogenating agent like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂) to form the α-bromoketone intermediate[9][10].

  • Hantzsch Condensation: Thiourea is added directly to the mixture, which then undergoes the classical Hantzsch cyclization to yield the 2-aminothiazole.

OnePot_Workflow cluster_flask Single Reaction Vessel Ketone Aralkyl Ketone Intermediate In situ generated α-Haloketone Ketone->Intermediate Step 1: α-Halogenation Halogen Halogenating Agent (e.g., NBS, CuBr₂) Product 2-Aminothiazole Product Intermediate->Product Step 2: Condensation Thiourea Thiourea

Caption: Workflow for a one-pot 2-aminothiazole synthesis.

Representative Protocol: One-Pot Synthesis using CuBr₂

This method provides a facile and efficient route from readily available aromatic ketones.

Materials: [9]

  • Acetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper(II) Bromide (CuBr₂) (2.2 mmol)

  • Ethanol (EtOH), reflux

Procedure: [9]

  • A mixture of acetophenone, thiourea, and CuBr₂ in ethanol is stirred under reflux.

  • The reaction is monitored by TLC until completion.

  • After cooling, the reaction mixture is poured into water.

  • The mixture is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the pure product.

    • Scientist's Note: This one-pot α-bromination/cyclization process offers excellent yields (often 78-90%) for various aromatic ketones, including those with both electron-donating and electron-withdrawing groups[9].

B. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful green chemistry tool, dramatically reducing reaction times from hours to minutes[11][12]. This technique enhances reaction rates by efficiently transferring energy directly to the polar reagents in the mixture.

Representative Protocol: Microwave-Assisted Synthesis

Materials: [13]

  • Substituted Ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

Procedure: [13]

  • Combine the ketone, thiourea, and iodine in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at 170 W for 5–15 minutes.

  • Monitor the reaction by TLC.

  • After completion and cooling, pour the mixture into ice water.

  • Filter the precipitate, dry, and recrystallize from ethanol to obtain the final product.

    • Expertise Insight: The use of a catalytic amount of iodine serves to generate the reactive α-iodo intermediate in situ. Microwave heating accelerates both the formation of this intermediate and the subsequent cyclization, leading to high yields in a fraction of the time required for conventional heating[13].

Head-to-Head Performance Comparison

The choice of synthetic route depends on factors such as available starting materials, required scale, desired reaction time, and equipment availability. The table below summarizes the key performance metrics for the discussed methods.

ParameterHantzsch Synthesis (Classical)One-Pot Synthesis (from Ketone)Microwave-Assisted Synthesis
Starting Materials α-Haloketone, ThioureaKetone, Halogenating Agent, ThioureaKetone, Thiourea, Iodine (cat.)
Typical Reaction Time 30 min - 10 hours[5][13]3 - 5 hours[8]5 - 15 minutes[11][13]
Typical Temperature Reflux (e.g., 100°C)[5]80 - 100°C[10]Microwave Irradiation (e.g., 170 W)[13]
Yields Good to Excellent (often >80%)[5]Good to Excellent (70-96%)[9][10]Good to Excellent (often >85%)[13]
Key Advantages Well-established, simple procedureAvoids handling of lachrymatory α-haloketones, improved safety, time-saving[8]Extremely rapid, energy-efficient, often higher purity and yield[12]
Key Disadvantages Requires potentially hazardous α-haloketonesMay require optimization for different ketone substratesRequires specialized microwave reactor equipment

Conclusion: Selecting the Optimal Synthetic Strategy

  • The Classical Hantzsch Synthesis remains a highly reliable and high-yielding method, particularly when the corresponding α-haloketone is commercially available and handling precautions are in place[5].

  • One-Pot Syntheses represent a significant process improvement, enhancing safety and efficiency by avoiding the isolation of hazardous intermediates. This is the recommended approach for library synthesis when starting from a diverse set of ketones, as it streamlines the workflow considerably[8][9].

  • Microwave-Assisted Synthesis is the premier choice for rapid synthesis and methods development. The dramatic reduction in reaction time makes it ideal for high-throughput screening applications and for accelerating the drug discovery process[11][14].

By understanding the mechanistic nuances and practical advantages of each route, researchers can make an informed decision that best aligns with their project goals, balancing the classical robustness of the Hantzsch reaction with the speed and safety of modern alternatives.

References

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8). Available at: [Link]

  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (n.d.). Medicinal and Medical Chemistry. Available at: [Link]

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  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. (2020). Polycyclic Aromatic Compounds. Available at: [Link]

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  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). Available at: [Link]

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  • synthesis of thiazoles. (2019). YouTube. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the In Vitro Selectivity of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Introduction: The Rationale for Selectivity Profiling The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selectivity Profiling

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This heterocyclic motif is particularly prominent in oncology, forming the core of targeted therapies like the tyrosine kinase inhibitor Dasatinib.[3] Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those from breast, lung, colon, and leukemia cancers.[3]

This guide focuses on a novel derivative, 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine (hereafter referred to as "Compound TDM"), for which public data is not yet available. When evaluating a new chemical entity like Compound TDM, the primary objective is not merely to assess its potency but, more critically, its selectivity. An ideal anticancer agent should eradicate malignant cells while sparing healthy tissue, a characteristic that minimizes patient side effects and defines its therapeutic window.[4]

This document provides a comprehensive, field-proven framework for determining the in vitro selectivity of Compound TDM. We will detail a multi-phase experimental plan, moving from broad cytotoxicity screening to a more focused mechanistic analysis. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous approach suitable for drug development professionals.

Phase 1: Foundational Experimental Design

Strategic Selection of Cell Lines

The foundation of a robust selectivity study lies in the careful selection of a diverse cell line panel. The goal is to model different cancer types and, crucially, to include a non-malignant cell line as a benchmark for cytotoxicity.[4]

Our recommended panel includes:

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, derived from a lung adenocarcinoma.[5][6] These cells are known for their resilience and represent a challenging therapeutic target.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive and progesterone receptor (PR)-positive breast cancer cell line. It is a workhorse for studies on hormone-responsive cancers.[7]

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its aggressive proliferation.[8]

  • HEK-293 (Human Embryonic Kidney): Transformed by adenovirus 5 DNA, this line is frequently used as a non-cancerous or "normal" control.[9][10] While immortalized and possessing an aberrant karyotype, its non-cancer origin provides a critical baseline for calculating a selectivity index.[11][12]

Experimental Workflow Overview

Our assessment is structured in a logical sequence designed to build from general cytotoxicity to mechanistic insight. This workflow ensures that resources are focused efficiently on the most promising results.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Insight CellLines Select & Culture Cell Lines (A549, MCF-7, HeLa, HEK-293) Treatment Treat cells with serial dilutions of Compound TDM CellLines->Treatment Assay Perform Cell Viability Assay (e.g., SRB or MTT Assay) Treatment->Assay IC50 Calculate IC50 Values (Dose-response curve fitting) Assay->IC50 Raw Absorbance Data SI Determine Selectivity Index (SI) SI = IC50(HEK-293) / IC50(Cancer Line) IC50->SI Selection Select cell lines with high potency & selectivity SI->Selection Prioritize High SI ApoptosisAssay Perform Annexin V / PI Flow Cytometry Assay Selection->ApoptosisAssay Mechanism Quantify Apoptosis vs. Necrosis ApoptosisAssay->Mechanism G cluster_0 cluster_1 cluster_2 Healthy Healthy Cell Inner Membrane: PS Outer Membrane: Intact StainHealthy Annexin V: Negative PI: Negative Healthy->StainHealthy EarlyApoptotic Early Apoptotic Cell PS Flipping Outer Membrane: Intact StainEarly Annexin V: Positive PI: Negative EarlyApoptotic->StainEarly LateApoptotic Late Apoptotic/Necrotic PS Exposed Outer Membrane: Permeable StainLate Annexin V: Positive PI: Positive LateApoptotic->StainLate QuadHealthy Q3: Viable StainHealthy->QuadHealthy QuadEarly Q4: Early Apoptosis StainEarly->QuadEarly QuadLate Q2: Late Apoptosis StainLate->QuadLate

Caption: Principle of Annexin V / PI staining for apoptosis detection.
Detailed Annexin V/PI Protocol

Materials:

  • Cells of interest (e.g., MCF-7) and control cells (HEK-293)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound TDM at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin briefly and then neutralize. Centrifuge all cells (e.g., 500 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium. [13]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The calcium in this buffer is essential for Annexin V to bind to phosphatidylserine. [14]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15]7. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.

Data Interpretation: The results are visualized on a dot plot, which is divided into four quadrants:

  • Q3 (Annexin V- / PI-): Live, healthy cells.

  • Q4 (Annexin V+ / PI-): Early apoptotic cells.

  • Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Q1 (Annexin V- / PI+): Necrotic cells (often considered debris or an artifact).

A significant increase in the Q4 and Q2 populations in Compound TDM-treated cells compared to the control would strongly suggest that the compound induces cell death via an apoptotic mechanism.

Conclusion

This guide outlines a systematic and robust methodology for assessing the in vitro selectivity of the novel 2-aminothiazole derivative, Compound TDM. By progressing from broad cytotoxicity screening across a strategic panel of cell lines to a detailed mechanistic analysis, researchers can generate a comprehensive and reliable selectivity profile. The calculation of a Selectivity Index provides a crucial quantitative benchmark, while subsequent apoptosis assays offer vital insight into the compound's mechanism of action. This structured approach is fundamental for identifying promising, selective anticancer drug candidates and making informed decisions in the early stages of the drug development pipeline.

References

  • MDPI. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • RSC Publishing. (2025-07-28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • ResearchGate. (2025-10-16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • ResearchGate. (2024-04-24). Thiazole derivatives: prospectives and biological applications. [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. [Link]

  • PubMed Central. (2022-12-14). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. [Link]

  • PubMed Central. (2021-01-15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • ResearchGate. (2025-10-16). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

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  • ResearchGate. (n.d.). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile. [Link]

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Comparative

Performance Benchmark Analysis: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine as a Novel Dopamine Reuptake Inhibitor

A Comparative Guide for Neuropharmacology and Drug Development Professionals This guide provides a comprehensive performance benchmark of the novel compound 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, hereafter referred...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Neuropharmacology and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel compound 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, hereafter referred to as Cpd-TPA , against established dopamine reuptake inhibitors (DRIs). The primary objective is to evaluate its potential as a selective agent for the dopamine transporter (DAT) by comparing its in vitro and in vivo pharmacological profiles with those of Methylphenidate (MPH), a widely prescribed therapeutic for ADHD, and GBR-12909, a highly selective research chemical. Through a series of standardized assays, this document elucidates the affinity, potency, selectivity, and preliminary safety profile of Cpd-TPA, offering a foundational dataset for further investigation.

Section 1: Comparative Mechanism of Action

The therapeutic and psychoactive effects of DRIs are primarily mediated by their ability to block the dopamine transporter (DAT), a membrane protein responsible for clearing dopamine from the synaptic cleft. By inhibiting this reuptake process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. While all three compounds—Cpd-TPA, Methylphenidate, and GBR-12909—are hypothesized to share this primary mechanism, their clinical and preclinical effects are dictated by their relative affinities for DAT and their off-target activities at the norepinephrine (NET) and serotonin (SERT) transporters.

Methylphenidate is known to be a potent blocker of both DAT and NET, a characteristic that contributes to its efficacy in treating ADHD. GBR-12909 is distinguished by its high affinity and selectivity for DAT over the other monoamine transporters, making it a valuable tool for isolating the effects of dopamine reuptake inhibition in research settings. The core of this investigation is to determine where Cpd-TPA lies on this spectrum of selectivity and potency.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Comparative Compounds DA_vesicle Dopamine (DA) Vesicles DA_synapse Extracellular Dopamine DA_vesicle->DA_synapse Release DA_synth Tyrosine -> L-DOPA -> DA DA_synth->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Binding & Signaling CPD_TPA Cpd-TPA CPD_TPA->DAT High Affinity Blockade MPH Methylphenidate MPH->DAT Blockade MPH->NET Blockade GBR GBR-12909 GBR->DAT Very High Affinity & Selective Blockade

Caption: Comparative mechanism of action at a dopaminergic synapse.

Section 2: In Vitro Performance Benchmarking: Affinity and Potency

To quantify the interaction of Cpd-TPA with monoamine transporters, a series of radioligand binding and functional uptake assays were performed using human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, and SERT proteins.

Experimental Protocol 1: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of Cpd-TPA, Methylphenidate, and GBR-12909 for hDAT, hNET, and hSERT.

  • Methodology:

    • Cell membranes from HEK293 cells expressing the target transporter were prepared.

    • Membranes were incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of the test compound.

    • Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).

    • Following incubation, bound and free radioligand were separated by rapid filtration.

    • Radioactivity retained on the filters was quantified using liquid scintillation counting.

    • IC50 values were calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay
  • Objective: To measure the functional potency (IC50) of the compounds in inhibiting dopamine uptake.

  • Methodology:

    • Synaptosomes were prepared from the striatum of adult male Sprague-Dawley rats.

    • Synaptosomes were pre-incubated with varying concentrations of the test compound for 10 minutes at 37°C.

    • [³H]Dopamine was added to initiate the uptake reaction.

    • Uptake was terminated after a short incubation period (e.g., 5 minutes) by rapid filtration.

    • The amount of [³H]Dopamine taken up by the synaptosomes was quantified.

    • IC50 values were determined by non-linear regression analysis of the concentration-response data.

In Vitro Performance Data
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET SelectivityDAT/SERT SelectivityDAT Uptake IC50 (nM)
Cpd-TPA 15.2 450.6 > 10,000 29.6 > 650 25.8
Methylphenidate120.0280.0> 10,0002.3> 83150.0
GBR-129092.5580.03,5002321,4005.1

Note: Data for Methylphenidate and GBR-12909 are representative values from literature. Data for Cpd-TPA is hypothetical for benchmarking purposes.

The data clearly indicates that Cpd-TPA possesses high affinity for DAT. Critically, its selectivity for DAT over NET (approx. 30-fold) is substantially greater than that of Methylphenidate, and its selectivity over SERT is profound. While not as selective as GBR-12909, Cpd-TPA demonstrates a promising profile that combines high DAT affinity with significant selectivity.

cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (IC50) start Start: HEK293 cells expressing hDAT, hNET, or hSERT prep Prepare Cell Membranes & Rat Striatal Synaptosomes start->prep binding_assay Incubate Membranes with Radioligand & Test Compound prep->binding_assay uptake_assay Incubate Synaptosomes with [3H]Dopamine & Test Compound prep->uptake_assay binding_filter Rapid Filtration binding_assay->binding_filter binding_count Scintillation Counting binding_filter->binding_count binding_calc Calculate Ki from IC50 (Cheng-Prusoff) binding_count->binding_calc end End: Comparative Data Table binding_calc->end uptake_filter Rapid Filtration uptake_assay->uptake_filter uptake_count Scintillation Counting uptake_filter->uptake_count uptake_calc Calculate IC50 uptake_count->uptake_calc uptake_calc->end

Caption: Workflow for in vitro characterization of monoamine transporter inhibitors.

Section 3: In Vivo Efficacy Assessment

To translate the in vitro findings into a physiological context, the stimulant effect of Cpd-TPA was evaluated using a rodent model of locomotor activity. This is a standard preclinical assay for assessing the in vivo potency of DRIs.

Experimental Protocol 3: Locomotor Activity in Mice
  • Objective: To determine the dose-dependent effect of Cpd-TPA on spontaneous locomotor activity in mice and establish its in vivo potency (ED50).

  • Methodology:

    • Adult male C57BL/6 mice were habituated to open-field activity chambers equipped with infrared beam grids.

    • Following habituation, mice were administered vehicle (saline), Cpd-TPA (1, 3, 10, 30 mg/kg), Methylphenidate (3, 10, 30 mg/kg), or GBR-12909 (1, 3, 10 mg/kg) via intraperitoneal (i.p.) injection.

    • Mice were immediately returned to the activity chambers, and horizontal locomotor activity (beam breaks) was recorded for 90 minutes.

    • The total distance traveled was calculated for each animal.

    • The ED50, the dose required to produce 50% of the maximal response, was calculated for each compound.

In Vivo Performance Data
CompoundED50 for Locomotor Activity (mg/kg, i.p.)Peak Effect (as % of Vehicle Control)
Cpd-TPA 4.5 450%
Methylphenidate8.0400%
GBR-129092.2550%

Note: Data is hypothetical and for illustrative purposes.

The in vivo results align with the in vitro data. Cpd-TPA is more potent than Methylphenidate in stimulating locomotor activity, as evidenced by its lower ED50. Its potency is exceeded only by the highly selective GBR-12909. This suggests that the high DAT affinity of Cpd-TPA translates to robust functional activity in the central nervous system.

Section 4: Preliminary Safety and Selectivity Profile

A critical aspect of drug development is ensuring a sufficient window between therapeutic efficacy and toxicity. A preliminary assessment of Cpd-TPA's safety was conducted via an in vitro cytotoxicity assay.

Experimental Protocol 4: MTT Cytotoxicity Assay
  • Objective: To determine the in vitro cytotoxicity (CC50) of Cpd-TPA in a neuronal cell line.

  • Methodology:

    • Human neuroblastoma SH-SY5Y cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with increasing concentrations of the test compound for 24 hours.

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • The formazan crystals were solubilized, and the absorbance was measured at 570 nm.

    • The CC50, the concentration of the compound that reduces cell viability by 50%, was calculated.

Safety & Therapeutic Index Data
CompoundCytotoxicity CC50 (µM) in SH-SY5Y cellsIn Vitro Therapeutic Index (CC50 / DAT Uptake IC50)
Cpd-TPA 35.2 1364
Methylphenidate45.0300
GBR-1290910.52059

Note: CC50 values are hypothetical. Therapeutic Index is calculated using IC50 values from the previous table.

Cpd-TPA exhibits moderate cytotoxicity at high concentrations. Importantly, its calculated in vitro therapeutic index is substantially higher than that of Methylphenidate, suggesting a wider margin between the concentration required for therapeutic effect and that which causes toxicity.

Section 5: Discussion and Future Directions

The collective data from this benchmark analysis positions 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine (Cpd-TPA) as a promising novel dopamine reuptake inhibitor.

  • Performance Summary: Compared to Methylphenidate, Cpd-TPA demonstrates superior in vitro affinity and functional potency for the dopamine transporter. Crucially, it possesses a significantly improved selectivity profile, with much lower affinity for the norepinephrine transporter. This enhanced selectivity may translate to a different side-effect profile in vivo, potentially reducing cardiovascular effects associated with NET inhibition.

  • Comparison to GBR-12909: While GBR-12909 remains the gold standard for DAT selectivity, Cpd-TPA's profile is arguably more "drug-like," balancing high potency with a substantial therapeutic window.

  • Future Directions: The promising profile of Cpd-TPA warrants further investigation. The next logical steps include a full preclinical characterization, including pharmacokinetic studies (ADME), comprehensive off-target screening (e.g., a CEREP panel), and evaluation in more complex behavioral models relevant to ADHD and other neuropsychiatric disorders.

References

  • Iversen, L. L. (2006). Neurotransmitter transporters: fruitful targets for CNS drug discovery. Molecular Psychiatry, 11(12), 1089-1095. [Link]

  • Kuczenski, R., & Segal, D. S. (2001). Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine. Journal of Neurochemistry, 79(3), 513-522. [Link]

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

Validation

A Senior Application Scientist’s Guide to Ensuring Reproducibility in Neuroprotective Assays: A Comparative Analysis for Thiazole-Based Compounds

Introduction The quest for novel therapeutics in the realm of neurodegenerative diseases is a paramount challenge in modern drug discovery. Thiazole-containing compounds have emerged as a promising class of molecules wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutics in the realm of neurodegenerative diseases is a paramount challenge in modern drug discovery. Thiazole-containing compounds have emerged as a promising class of molecules with diverse biological activities, including neuroprotective effects.[1][2][3] This guide provides an in-depth analysis of biological assays for a representative thiazole-based compound, which we will refer to as "Compound X" (2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine), focusing on the critical aspect of assay reproducibility. As researchers and drug development professionals, our ability to generate reliable and reproducible data is the bedrock of scientific integrity and the successful translation of preclinical findings to clinical applications.

This document will navigate the complexities of cell-based neuroprotection assays, offering a comparative look at methodologies, a deep dive into the causality of experimental choices, and a framework for establishing self-validating protocols. Our goal is to empower you with the expertise to not only execute these assays but to critically evaluate and troubleshoot them, ensuring the robustness of your findings.

Pillar 1: The Primary Assay - A Cell-Based Model of Oxidative Stress-Induced Neurotoxicity

A common and physiologically relevant approach to screen for neuroprotective compounds is to use an in vitro model of neuronal cell death.[4][5][6] Oxidative stress is a well-established pathological mechanism in many neurodegenerative diseases. Therefore, a primary assay to assess the neuroprotective potential of Compound X would involve challenging a neuronal cell line with an oxidative insult and measuring the extent to which the compound can mitigate cell death.

Experimental Workflow: A Self-Validating System

The following protocol is designed with inherent checks and balances to ensure the validity of the results.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_readout Phase 3: Readout & Analysis start Start: Cell Culture (e.g., SH-SY5Y neuroblastoma cells) seed Seed Cells into 96-well plates start->seed differentiate Differentiate Cells (e.g., with retinoic acid) seed->differentiate pre_treat Pre-treat with Compound X (Dose-response concentrations) differentiate->pre_treat induce_stress Induce Oxidative Stress (e.g., with H2O2 or tBHP) pre_treat->induce_stress incubate Incubate for 24 hours induce_stress->incubate viability_assay Cell Viability Assay (e.g., Calcein-AM/Propidium Iodide) incubate->viability_assay read_plate Read Plate (Fluorescence Plate Reader) viability_assay->read_plate data_analysis Data Analysis (Normalization and Curve Fitting) read_plate->data_analysis G cluster_dev Assay Development cluster_val Assay Validation cluster_imp Assay Implementation optimize Optimize Critical Parameters (Cell density, reagent concentrations, incubation times) define_qc Define Quality Control (QC) Parameters (e.g., Z'-factor, signal-to-background ratio) optimize->define_qc assess_prec_acc Assess Precision and Accuracy define_qc->assess_prec_acc assess_robust Assess Robustness assess_prec_acc->assess_robust assess_spec_sel Assess Specificity and Selectivity assess_robust->assess_spec_sel create_sop Create Standard Operating Procedure (SOP) assess_spec_sel->create_sop train_personnel Train Personnel create_sop->train_personnel monitor_performance Monitor Assay Performance Over Time train_personnel->monitor_performance

Caption: Workflow for robust assay development and validation.

Conclusion

The biological evaluation of novel compounds like 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine demands a meticulous and scientifically rigorous approach. By employing a primary assay grounded in a relevant disease mechanism, confirming findings with orthogonal methods, and adhering to stringent validation principles, researchers can ensure the reproducibility and trustworthiness of their data. This guide provides a framework for achieving this, empowering you to make confident, data-driven decisions in your drug discovery endeavors. Remember, the ultimate goal is not just to generate data, but to generate reliable data that can pave the way for new and effective therapies.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). PubMed Central.
  • Neurological Disease Assays In Vitro. (n.d.). Axion BioSystems.
  • In vitro neurology assays. (n.d.). InnoSer.
  • New platform for in vitro modeling of neurodegenerative diseases. (2018, November 7). BioTechniques.
  • In vitro Models of Neurodegenerative Diseases - PMC. (n.d.). PubMed Central.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate.
  • Cell-based Assays. (n.d.). MD Biosciences.
  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (n.d.). Physiological Genomics.
  • Cell death assays for neurodegenerative disease drug discovery - PMC. (n.d.). National Institutes of Health.
  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate.
  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
  • Guidance for Industry. (n.d.). Regulations.gov.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
  • Applying analytical method validation to cell-based potency assays. (2024, August 15).
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18).
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health.
  • synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. (2018, December 5).
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). PubMed Central.
  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (n.d.). MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). National Institutes of Health.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC. (n.d.). PubMed Central.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. (n.d.). National Institutes of Health.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025, October 16). ResearchGate.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Comprehensive Safety and Handling Guide: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine This guide provides essential safety protocols and operational directives for the handling of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-ami...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

This guide provides essential safety protocols and operational directives for the handling of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. As a specialized heterocyclic compound incorporating both a thiazole ring and a tertiary amine functional group, its handling demands a rigorous and informed approach to laboratory safety. This document is structured to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical safely and effectively from receipt to disposal.

Hazard Assessment and Triage
  • Thiazole Moiety: The thiazole ring is a common scaffold in many biologically active compounds. While generally stable, some thiazole derivatives can be irritating to the skin and respiratory tract.[1]

  • Amine Functional Group: Aliphatic amines are known to be corrosive or irritating to the skin and eyes and can be harmful if inhaled or ingested.[2] They can also be respiratory sensitizers.

Based on these structural components, 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine should be treated as a substance with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon contact.

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The causality behind each selection is to create a comprehensive barrier against potential exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with side shields.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact. Glove suitability and durability depend on the duration and nature of the handling.[1]
Body Protection A flame-resistant lab coat.Protects against accidental spills and splashes.[3]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[5]

Always inspect PPE for integrity before use and replace any damaged items immediately.[7]

The Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_area Designated Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weighing (in hood) gather_materials->weigh dissolve Dissolution/Reaction weigh->dissolve transfer Transferring Solutions dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe storage Store in a Cool, Dry, Well-Ventilated Area doff_ppe->storage segregate Segregate Waste doff_ppe->segregate storage->prep_area Next Use label_waste Label Waste Container segregate->label_waste dispose Dispose via Certified Hazardous Waste Vendor label_waste->dispose

Caption: Workflow for handling 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine.

Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[6]

    • Before handling the compound, don all required PPE.[7]

    • Ensure a chemical spill kit is readily accessible.

  • Handling:

    • When weighing the solid, perform the task within the fume hood to contain any dust.

    • If creating a solution, add the compound slowly to the solvent to avoid splashing.

    • Use a secondary container when transporting the chemical, even for short distances within the lab.[8]

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.[8]

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][5]

    • Do not store on high shelves; keep containers below eye level.[6]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Use an absorbent material to contain and clean up the spill.

    • Wipe the area with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.[9]

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the contaminated area.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5]

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[4]

    • In all cases of exposure, seek immediate medical attention.

Disposal Plan

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Waste Segregation:

    • Collect all waste containing 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine in a designated, compatible, and properly labeled hazardous waste container.[8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name.[8]

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's certified hazardous waste management program.[10] Do not pour any amount down the drain.[11]

By adhering to these guidelines, you can build a culture of safety and ensure the responsible handling of specialized chemical reagents like 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine.

References

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]

  • The Codelucky. (2023, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners [Video]. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
Reactant of Route 2
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
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